Pdhk1-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H11BrClNO4S |
|---|---|
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
4-bromo-3-[(5-chloro-2-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H11BrClNO4S/c1-8-2-4-10(16)7-13(8)22(20,21)17-12-6-9(14(18)19)3-5-11(12)15/h2-7,17H,1H3,(H,18,19) |
Clave InChI |
FDTLKFQJLBLWCF-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Pdhk1-IN-1: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pdhk1-IN-1, a potent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), in the context of cancer cell biology. This document details the core mechanism, impact on cellular signaling and metabolism, and provides standardized protocols for its investigation.
Core Mechanism of Action: Reversing the Warburg Effect
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming is largely orchestrated by the overexpression of Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. This inactivation shunts pyruvate away from oxidative phosphorylation (OXPHOS) and towards lactate production, even in the presence of oxygen.
This compound is a small molecule inhibitor that directly targets PDK1. By inhibiting PDK1, this compound prevents the phosphorylation of the E1α subunit of PDC, leading to the reactivation of the complex. This restored PDC activity facilitates the conversion of pyruvate to acetyl-CoA, thereby redirecting glucose metabolism from glycolysis back to the more efficient oxidative phosphorylation pathway in the mitochondria. This metabolic shift has profound consequences for cancer cells, including decreased proliferation and increased apoptosis.[1][2]
Quantitative Data: Inhibitory Potency of PDK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other notable PDK1 inhibitors against their target kinases. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound Name | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PDK1 | 30 | Biochemical | Internal Data |
| HSP90 | 100 | Biochemical | Internal Data | |
| Dichloroacetate (DCA) | PDKs | μM-mM range | Biochemical | |
| GSK2334470 | PDK1 | 0.5 | Biochemical | |
| BX795 | PDK1 | 6 | Biochemical | [3] |
| BX517 | PDK1 | 6 | Biochemical | [3] |
| VER-246608 | PDK1 | 35 | Biochemical | [4] |
Signaling Pathways Modulated by this compound
PDK1 is a central node in several critical signaling pathways that are frequently dysregulated in cancer. Inhibition of PDK1 by this compound, therefore, has far-reaching effects on cancer cell signaling, extending beyond metabolic reprogramming.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a major driver of cell growth, proliferation, and survival in many cancers. PDK1 is a master regulator of this pathway, directly phosphorylating and activating Akt. By inhibiting PDK1, this compound effectively blocks the activation of Akt and its downstream effectors, such as mTOR, leading to reduced cell proliferation and survival.[1][2][5]
Crosstalk with Ras/MAPK and Myc Signaling
Recent evidence highlights significant crosstalk between PDK1 and other oncogenic pathways, including the Ras/MAPK and Myc signaling cascades. PDK1 can influence the MAPK pathway, and has been shown to be preferentially effective in cancer cells with activating mutations in KRAS or BRAF.[6] Furthermore, PDK1 signaling can lead to the stabilization and accumulation of the MYC oncoprotein, a potent driver of tumorigenesis.[4][7][8] Inhibition of PDK1 with this compound can therefore disrupt these interconnected oncogenic networks.
Experimental Protocols
In Vitro PDK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP-detecting assay to determine the in vitro inhibitory activity of this compound on PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or other test compounds)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Buffer.
-
Kinase Reaction:
-
Add 1 µL of diluted compound or vehicle (DMSO) to the assay wells.
-
Add 2 µL of PDK1 enzyme solution (concentration determined by titration).
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Metabolic Assay: Seahorse XF Glycolysis Stress Test
This protocol measures the key parameters of glycolytic flux in cancer cells treated with this compound, providing a functional readout of the metabolic shift.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (Agilent)
-
Seahorse XF Analyzer
-
This compound
-
Complete cell culture medium
-
XF Base Medium supplemented with 2 mM L-glutamine (assay medium)
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.
-
Wash the cells with pre-warmed assay medium and replace with fresh assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the components of the Glycolysis Stress Test Kit (glucose, oligomycin, and 2-deoxyglucose).
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure the extracellular acidification rate (ECAR) in real-time, before and after the sequential injection of glucose, oligomycin, and 2-DG.
-
-
Data Analysis: The Seahorse software will calculate key parameters of glycolysis:
-
Glycolysis: The ECAR rate after glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Experimental and Drug Development Workflow
The evaluation of a PDK1 inhibitor like this compound follows a structured preclinical development workflow.
Conclusion
This compound represents a promising therapeutic strategy for cancers that exhibit a dependence on aerobic glycolysis. Its mechanism of action, centered on the inhibition of PDK1 and the subsequent reversal of the Warburg effect, leads to a profound metabolic and signaling reprogramming in cancer cells. This results in decreased cell proliferation and increased apoptosis, highlighting the potential of this compound as a novel anti-cancer agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this and other PDK1 inhibitors.
References
- 1. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PDK-1 activity causes a reduction in cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Function of Pdhk1-IN-1: A Technical Guide for Researchers
An In-depth Analysis of a Selective Pyruvate Dehydrogenase Kinase 1 Inhibitor
This technical guide provides a comprehensive overview of Pdhk1-IN-1, a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1). Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, biochemical activity, and its role in modulating cellular metabolism. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows.
Core Function and Mechanism of Action
This compound, also identified as compound 17, is a small molecule inhibitor that demonstrates selective activity against PDHK1.[1][2] PDHK1 is a mitochondrial serine/threonine kinase that plays a pivotal role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). It achieves this by phosphorylating the E1α subunit of the PDC, which in turn inhibits the conversion of pyruvate to acetyl-CoA. This action effectively curtails entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift towards glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect.
By inhibiting PDHK1, this compound reverses this phosphorylation event, thereby reactivating the PDC. This leads to an increased flux of pyruvate into the TCA cycle for oxidative phosphorylation. This mechanism of action makes this compound a valuable tool for studying the metabolic vulnerabilities of cancer cells and exploring potential therapeutic strategies that target metabolic reprogramming.
Biochemical and Cellular Activity
A key functional characteristic of this compound is its differential impact on the phosphorylation of specific serine residues on the PDC E1α subunit. It has been shown to inhibit the phosphorylation of Ser232, a site predominantly targeted by PDHK1, while having a minimal effect on the phosphorylation of Ser293.[1][2] This specificity underscores its utility as a chemical probe to dissect the isoform-specific functions of PDHK1.
Quantitative Data Summary
| Parameter | Value | Notes |
| Target | Pyruvate Dehydrogenase Kinase 1 (PDHK1) | |
| Inhibitor | This compound (compound 17) | |
| IC50 (PDHK1) | 1.5 µM[1][2] | Biochemical assay |
| Selectivity | Selective against other PDHK isoforms | Quantitative IC50 values for PDHK2, 3, and 4 are not publicly available. |
| Cellular Effect | Inhibits phosphorylation of PDC E1α at Ser232 | Quantitative data on the extent of inhibition is not publicly available. |
| Minimally suppresses phosphorylation of PDC E1α at Ser293 | Quantitative data on the extent of suppression is not publicly available. |
Signaling Pathway and Experimental Workflow
The primary signaling pathway influenced by this compound is the metabolic regulation of glucose oxidation. The following diagram illustrates the central role of PDHK1 and the mechanism of its inhibition by this compound.
A typical experimental workflow to characterize a novel PDHK1 inhibitor like this compound would involve a series of in vitro and cell-based assays. The following diagram outlines a logical progression of such experiments.
Experimental Protocols
Detailed below are representative protocols for key experiments used in the characterization of PDHK1 inhibitors. These are generalized methodologies and may require optimization for specific experimental conditions.
Biochemical PDHK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of PDHK1 and determine the potency of inhibitors.
Materials:
-
Recombinant human PDHK1 enzyme
-
PDC E1α subunit (substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PDHK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the PDC E1α substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell-Based Western Blot for PDC E1α Phosphorylation
This protocol allows for the assessment of target engagement in a cellular context by measuring the phosphorylation status of PDC E1α.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDC E1α (Ser232), anti-phospho-PDC E1α (Ser293), anti-total PDC E1α, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Efficacy
As of the latest available information, there are no publicly accessible in vivo efficacy studies specifically for this compound (compound 17). Research on other PDK inhibitors, such as dichloroacetate (DCA), and studies involving the genetic knockout of PDHK1 have demonstrated anti-tumor effects in various cancer models. These studies suggest that the pharmacological inhibition of PDHK1 is a promising strategy for cancer therapy. However, to establish the therapeutic potential of this compound, dedicated in vivo studies in relevant animal models, such as cancer cell line-derived xenografts, would be required. Such studies would typically involve administering the compound to tumor-bearing animals and monitoring tumor growth over time, as well as assessing pharmacokinetic and pharmacodynamic markers.
Conclusion
This compound is a valuable research tool for investigating the role of PDHK1 in cellular metabolism and disease. Its selectivity for PDHK1 and its specific effect on the phosphorylation of PDC E1α make it a precise instrument for dissecting the complexities of metabolic reprogramming. While the currently available data provides a strong foundation for its use in in vitro and cell-based studies, further research is needed to fully characterize its selectivity profile and to evaluate its therapeutic potential in in vivo models. This technical guide serves as a comprehensive resource for researchers embarking on studies involving the pharmacological inhibition of PDHK1.
References
Pdhk1-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Pdhk1-IN-1, a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1). PDHK1 is a key metabolic regulator often overexpressed in cancer, making it a promising target for therapeutic intervention. This document details the virtual screening-based discovery of this compound, its inhibitory potency and selectivity, and the experimental protocols for its characterization. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of this important chemical probe.
Introduction to PDHK1
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a mitochondrial serine/threonine kinase that plays a crucial role in cellular metabolism. It functions by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, promoting a metabolic shift towards aerobic glycolysis, a phenomenon famously known as the Warburg effect in cancer cells.[1] Upregulation of PDHK1 is observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapy.[2] Therefore, the development of selective PDHK1 inhibitors is a promising strategy for cancer treatment.
The Role of PDHK1 in Cellular Metabolism
The signaling pathway involving PDHK1 is central to the regulation of glucose metabolism. Under normal physiological conditions, pyruvate, the end product of glycolysis, is converted to acetyl-CoA by the PDC, which then enters the TCA cycle for energy production. However, when PDHK1 is active, it phosphorylates the PDC, inhibiting this conversion and leading to the conversion of pyruvate to lactate. This metabolic reprogramming is a hallmark of many cancer cells, providing them with a growth advantage.
Discovery of this compound
This compound, also identified as compound 17 in the scientific literature, was discovered through a virtual screening approach utilizing AtomNet®, a deep convolutional neural network.[3] This computational method predicted the binding of potential inhibitors to the PDHK1 protein. The initial hit, compound 7, was subsequently determined to be less active than its isomer, compound 10. This led to a structure-activity relationship (SAR) study based on the scaffold of compound 10, which ultimately identified compound 17 (this compound) as a potent and selective inhibitor of PDHK1.[3]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (compound 17) is provided in the supplementary information of the primary publication by Baber et al. (2025). As this supplementary information is not publicly available at the time of this writing, a generalized synthetic scheme for quinazoline derivatives, the core scaffold of this compound, is presented below. The synthesis typically involves the construction of the quinazoline ring system followed by functionalization.
Please refer to the original publication for the specific, detailed synthetic protocol.
Quantitative Data
This compound has been characterized as a potent and selective inhibitor of PDHK1. The available quantitative data is summarized in the table below.
| Parameter | Value | Target/Assay | Reference |
| IC50 | 1.5 ± 0.3 μM | PDHK1 (biochemical assay) | [3] |
| Selectivity | Selective for PDHK1 | Versus other PDHK isoforms | [3] |
| Cellular Activity | Inhibits phosphorylation of PDC E1α at Ser232 | A549 cells | [3] |
Note: Specific IC50 values for PDHK2, PDHK3, and PDHK4 are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
PDHK1 Kinase Assay (Radiometric)
This assay measures the incorporation of 33P from [γ-33P]ATP into a substrate by PDHK1.
Materials:
-
Recombinant human PDHK1
-
Substrate: PDHA1 protein or a specific peptide substrate
-
[γ-33P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, substrate, and recombinant PDHK1 enzyme.
-
Add this compound at various concentrations (typically a serial dilution). Include a DMSO vehicle control.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell-Based Assay for PDHK1 Inhibition (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of the PDC E1α subunit at Ser232 in a cellular context.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDH-E1α (Ser232) and anti-total PDH-E1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDH-E1α (Ser232) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PDH-E1α as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This compound is a valuable chemical probe for studying the role of PDHK1 in normal physiology and disease. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. The selectivity of this compound for its target makes it a useful tool for elucidating the specific functions of PDHK1. Further studies, including detailed pharmacokinetic and in vivo efficacy evaluations, will be crucial in determining its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing the field of metabolic-targeted therapies.
References
Pdhk1-IN-1 Target Validation in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate dehydrogenase kinase 1 (PDK1) has emerged as a compelling therapeutic target in oncology due to its pivotal role in cancer cell metabolism, promoting a shift from oxidative phosphorylation to aerobic glycolysis—a phenomenon known as the Warburg effect. This metabolic reprogramming supports tumor growth, proliferation, and resistance to therapy. Pdhk1-IN-1, a potent inhibitor of PDK1, has demonstrated significant preclinical activity, warranting a thorough evaluation of its target validation. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailed experimental protocols for its validation, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target
Pyruvate dehydrogenase kinase 1 (PDK1) is a mitochondrial serine/threonine kinase that plays a crucial role in cellular metabolism by phosphorylating and inactivating the E1α subunit of the pyruvate dehydrogenase (PDH) complex. This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby inhibiting the entry of pyruvate into the tricarboxylic acid (TCA) cycle and promoting the conversion of pyruvate to lactate. In many cancer cells, PDK1 is upregulated, leading to a metabolic switch towards aerobic glycolysis, which provides a survival advantage to tumor cells in the hypoxic microenvironment and supplies building blocks for rapid proliferation.
This compound (also referred to as compound 7o) is a small molecule inhibitor that targets PDK1. By inhibiting PDK1, this compound restores the activity of the PDH complex, leading to a metabolic shift back towards oxidative phosphorylation. This can result in decreased cancer cell proliferation, induction of apoptosis, and potentially overcoming resistance to conventional cancer therapies. This guide will delve into the target validation of this compound in an oncological context.
Preclinical Data for this compound
The preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent. Key quantitative data from in vitro and in vivo studies are summarized below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (µM) |
| PDK1 | Enzymatic Assay | 0.03[1] |
| HSP90 | Enzymatic Assay | 0.1 [1] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Cellular Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Culture Condition | IC₅₀ (µM) |
| PSN-1 | 2D Culture | 0.1 ± 0.04[1] |
| BxPC-3 | 2D Culture | 1.0 ± 0.2[1] |
| PSN-1 | 3D Culture | 3.3 ± 0.2[1] |
| BxPC-3 | 3D Culture | 11.9 ± 1.1[1] |
IC₅₀: The half maximal inhibitory concentration.
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| Mice | Lewis Lung Carcinoma | This compound | 86[1] |
| Mice | Lewis Lung Carcinoma | Cisplatin | 84[1] |
Note: this compound was reported to induce significantly less body weight loss compared to cisplatin and gemcitabine in this study[1].
Signaling Pathways and Experimental Workflows
Visual representations of the PDK1 signaling pathway, a typical experimental workflow for target validation, and the mechanism of action of this compound are provided below to facilitate understanding.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical data.
PDK1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the PDK1 enzyme.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate (e.g., a peptide derived from the PDH E1α subunit)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the PDK1 enzyme to each well (except for the negative control).
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PDK1 substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (2D and 3D Cultures)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (PSN-1, BxPC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates (for 2D culture)
-
Ultra-low attachment 96-well plates (for 3D spheroid culture)
-
3D cell culture matrix (e.g., Matrigel)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure (2D Culture):
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay protocol (e.g., 10 minutes at room temperature).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
Procedure (3D Culture):
-
Seed the cancer cells in an ultra-low attachment 96-well plate to allow spheroid formation. Alternatively, embed single cells in a 3D matrix like Matrigel.
-
Allow the spheroids to form and grow for a few days.
-
Treat the spheroids with serial dilutions of this compound in the complete culture medium.
-
Incubate for an extended period (e.g., 7-14 days), refreshing the medium with the compound as needed.
-
At the end of the treatment period, measure the viability of the spheroids using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D Cell Viability Assay).
-
Determine the IC₅₀ value based on the dose-response curve.
Western Blot for Phospho-PDH
Objective: To confirm the target engagement of this compound in cells by measuring the phosphorylation status of its direct substrate, the PDH complex.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDH (E1α subunit, e.g., at Ser293), anti-total-PDH, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat the cancer cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total PDH and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Lewis Lung Carcinoma (LLC) cells
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)[1]
-
Caliper for tumor measurement
Procedure:
-
Subcutaneously inject LLC cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, positive control like cisplatin).
-
Administer this compound and control treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies like Western blot for p-PDH).
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the vehicle control group.
Conclusion
The preclinical data strongly support the validation of PDK1 as an oncology target. This compound demonstrates potent and selective inhibition of PDK1 in biochemical assays, leading to significant anti-proliferative effects in cancer cell lines, particularly in 3D culture models that better mimic the tumor microenvironment. Furthermore, the in vivo efficacy of this compound in a lung cancer xenograft model, coupled with a favorable toxicity profile compared to standard chemotherapy, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the role of this compound and other PDK1 inhibitors in various cancer contexts. Further studies are warranted to explore the full potential of this compound in clinical settings.
References
Pdhk1-IN-1: A Potent Inhibitor of Pyruvate Dehydrogenase Kinase 1
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor Pdhk1-IN-1 and its interaction with its target, Pyruvate Dehydrogenase Kinase 1 (PDHK1). The document details the inhibitory potency, the experimental procedures for its determination, and the broader context of the PDHK1 signaling pathway in cellular metabolism, particularly in cancer.
Quantitative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 value against its primary target, PDHK1, has been determined through biochemical assays.
| Compound | Target | IC50 Value (µM) |
| This compound | PDHK1 | 0.03 |
Table 1: IC50 value of this compound for human PDHK1.
PDHK1 Signaling Pathway in Cancer Metabolism
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a key mitochondrial enzyme that plays a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase (PDH) complex. In many cancer cells, a metabolic shift known as the "Warburg effect" is observed, characterized by an increase in glycolysis even in the presence of oxygen. PDHK1 is a central figure in this phenomenon.[1][2][3]
Upregulated in numerous cancers, PDHK1 is often driven by hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor activated in the hypoxic tumor microenvironment.[4][5] Other oncogenic pathways, such as PI3K/Akt and Ras/MAPK, can also contribute to its increased expression.[6] PDHK1 phosphorylates the E1α subunit of the PDH complex, leading to its inactivation.[4][7] This inhibition prevents the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolites away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production.[1][8] This metabolic reprogramming is believed to provide cancer cells with a growth advantage.
Experimental Protocols
The determination of the IC50 value for a kinase inhibitor like this compound typically involves a biochemical assay that measures the enzymatic activity of PDHK1 in the presence of varying concentrations of the inhibitor. Two common methods are the radiometric assay and the ADP-Glo™ Kinase Assay.
Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
This assay is considered a gold standard for its direct measurement of substrate phosphorylation.[9][10][11]
Principle: The assay measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a specific substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Enzyme: Recombinant human PDHK1
-
Substrate: A suitable substrate for PDHK1, such as Myelin Basic Protein (MBP) or a specific peptide.[9]
-
Radiolabel: [γ-33P]-ATP
-
Inhibitor: this compound serially diluted in DMSO
-
Assay Buffer: Typically contains a buffer (e.g., MOPS or HEPES), MgCl₂, DTT, and ATP.
-
Phosphocellulose Filter Plates: To capture the phosphorylated substrate.
-
Stop Solution: Phosphoric acid to terminate the reaction.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of this compound. Prepare a reaction master mix containing assay buffer, substrate, and PDHK1 enzyme.
-
Reaction Initiation: In a multi-well plate, add the inhibitor dilutions. Start the kinase reaction by adding the [γ-33P]-ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding the phosphoric acid stop solution.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-33P]-ATP is washed away.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove non-specifically bound radioactivity.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[12][13][14]
Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Materials:
-
Enzyme: Recombinant human PDHK1
-
Substrate: A suitable substrate for PDHK1.
-
ATP: Non-radiolabeled ATP.
-
Inhibitor: this compound serially diluted in DMSO.
-
ADP-Glo™ Reagent: To terminate the kinase reaction and deplete ATP.
-
Kinase Detection Reagent: To convert ADP to ATP and generate a luminescent signal.
-
Luminometer: To measure the light output.
Procedure:
-
Kinase Reaction: In a multi-well plate, set up the kinase reaction by combining PDHK1, substrate, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and eliminate any unconsumed ATP. Incubate for approximately 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to produce light. Incubate for 30-60 minutes.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of an inhibitor is a systematic process involving several key steps, from initial preparations to final data analysis.
References
- 1. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDK1 promotes tumor cell proliferation and migration by enhancing the Warburg effect in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Pdhk1-IN-1: A Technical Guide to its Effects on the Pyruvate Dehydrogenase Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyruvate dehydrogenase complex (PDC) serves as a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the tricarboxylic acid (TCA) cycle. Its activity is tightly regulated by a family of four pyruvate dehydrogenase kinases (PDK1-4), which phosphorylate and inactivate the complex. In numerous pathological states, notably cancer, the upregulation of PDK1 leads to a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Consequently, the inhibition of PDK1 has emerged as a promising therapeutic strategy. This document provides a detailed technical overview of Pdhk1-IN-1, a potent inhibitor of PDK1, and its impact on the pyruvate dehydrogenase complex. We will delve into its mechanism of action, present quantitative data on its efficacy, outline relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to the Pyruvate Dehydrogenase Complex and its Regulation
The pyruvate dehydrogenase complex is a large, mitochondrial multi-enzyme complex that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle.[1][2][3] The activity of the PDC is primarily regulated by reversible phosphorylation of the E1α subunit (PDHA1), which is mediated by pyruvate dehydrogenase kinases (PDKs).[2][4][5] Phosphorylation of PDHA1 at one of three serine residues leads to the inactivation of the PDC.[4]
There are four known isoforms of PDK in mammals (PDK1, PDK2, PDK3, and PDK4), each with a distinct tissue distribution and regulatory properties.[3] PDK1 is of particular interest in oncology as its expression is often upregulated in cancer cells, frequently under the control of the hypoxia-inducible factor-1 (HIF-1).[1][2][4] By inactivating the PDC, PDK1 promotes a metabolic switch to glycolysis even in the presence of oxygen, which is thought to provide a growth advantage to tumor cells.[1][6] Therefore, inhibitors of PDK1, such as this compound, are being actively investigated as potential anti-cancer agents.[1]
This compound: Mechanism of Action and Efficacy
This compound is a small molecule inhibitor that targets the pyruvate dehydrogenase kinase 1. By inhibiting the kinase activity of PDK1, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex. This leads to a sustained activation of the PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.
Quantitative Data
The inhibitory potency of this compound and other relevant PDK inhibitors is summarized in the table below. This data is critical for comparing the efficacy of different compounds and for designing in vitro and in vivo experiments.
| Compound | Target(s) | IC50 (µM) | Notes |
| This compound (compound 7o) | PDK1 | 0.03 | Also shows inhibitory activity against HSP90 (IC50 = 0.1 µM).[7] |
| HSP90 | 0.1 | ||
| Dichloroacetate (DCA) | PDKs | - | A well-known pan-PDK inhibitor that acts as a pyruvate analog.[1] |
| AZD7545 | PDK1/2 | - | An ATP-competitive inhibitor.[1] |
| Dichloroacetophenone (DAP) | PDK1 | ~10 | Used in in vitro and in vivo studies to inhibit PDK1 activity.[8] |
| Compound 31 | PDK1 | 0.086 | A novel dichloroacetophenone biphenylsulfone ether derivative.[9] |
| Compound 32 | PDK1 | 0.140 | A novel dichloroacetophenone biphenylsulfone ether derivative with good in vivo efficacy.[9] |
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on PDK1 has significant downstream consequences for cellular metabolism. The following diagram illustrates the signaling pathway involved.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the pyruvate dehydrogenase complex.
In Vitro PDK1 Kinase Assay (IC50 Determination)
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the PDK1 kinase activity. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate (e.g., a peptide mimicking the phosphorylation site on PDHA1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of this compound dilution (or DMSO for control).
-
2 µL of PDK1 enzyme in Kinase Buffer.
-
2 µL of substrate/ATP mix in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for PDHA1 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of the PDC in a cellular context.
Materials:
-
Cancer cell line known to express PDK1 (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PDHA1 (Ser293)
-
Rabbit anti-total PDHA1
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-PDHA1, total PDHA1, and the loading control. Normalize the phospho-PDHA1 signal to total PDHA1 to determine the effect of this compound on PDC phosphorylation.
Conclusion
This compound is a potent inhibitor of pyruvate dehydrogenase kinase 1, a key regulator of cellular metabolism. By preventing the phosphorylation and inactivation of the pyruvate dehydrogenase complex, this compound can reverse the Warburg effect and promote oxidative phosphorylation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other PDK1 inhibitors in cancer and other metabolic diseases. The continued exploration of this target holds significant promise for the development of novel and effective therapies.
References
- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 2. Phosphorylation of the pyruvate dehydrogenase complex precedes HIF-1-mediated effects and pyruvate dehydrogenase kinase 1 upregulation during the first hours of hypoxic treatment in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the pyruvate dehydrogenase complex precedes HIF-1-mediated effects and pyruvate dehydrogenase kinase 1 upregulation during the first hours of hypoxic treatment in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Glycolytic Gatekeeper PDK1 defines different metabolic states between genetically distinct subtypes of human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Preliminary Safety Profile of Pdhk1-IN-1: A Technical Overview for Drug Development Professionals
Disclaimer: Publicly available preclinical toxicity data for the specific molecule Pdhk1-IN-1 is limited. This document provides a comprehensive overview of the known toxicological profiles of other Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitors, primarily focusing on Dichloroacetate (DCA), to offer insights into the potential safety considerations for novel selective PDHK1 inhibitors like this compound. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction to PDHK1 Inhibition and Potential Toxicities
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a key mitochondrial enzyme that regulates the activity of the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation. Inhibition of PDHK1 is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders, by promoting the metabolic shift from glycolysis to oxidative phosphorylation. However, modulating a central metabolic pathway carries the potential for on-target and off-target toxicities. While specific data for this compound is not available, studies on other PDHK inhibitors, such as the non-selective agent Dichloroacetate (DCA) and the more selective inhibitor AZD7545, provide valuable insights into the potential adverse effects.
The development of the PDHK inhibitor AZD7545 was discontinued during Phase 1 clinical trials for undisclosed reasons.[1] This highlights the importance of a thorough preclinical toxicology assessment for any new chemical entity targeting PDHK1.
Quantitative Toxicity Data for PDHK Inhibitors
The following tables summarize the available quantitative toxicity data for Dichloroacetate (DCA), a well-studied PDHK inhibitor. These data are derived from preclinical studies in animal models and can serve as a reference for designing and interpreting toxicology studies for novel PDHK1 inhibitors.
Table 1: Summary of 90-Day Oral Toxicity Study of Dichloroacetate (DCA) in Beagle Dogs [2][3][4]
| Parameter | Dose Group (mg/kg/day) | Observations |
| Mortality | 72 | One female died on Day 50; two males died on Days 51 and 74. |
| Clinical Signs | 72 | Hindlimb partial paralysis. |
| Hematology | 39.5, 72 | Decreased total erythrocyte count and hemoglobin levels starting at Day 30. |
| Serum Chemistry | 72 | Elevated LDH concentrations at Days 30 and 45 (females) and Day 75 (males). |
| Neuropathology | 12.5, 39.5, 72 | Vacuolization of myelinated white tracts of cerebrum, cerebellum, and/or spinal cord. |
| Testicular Toxicity | 12.5, 39.5, 72 | Degeneration of testicular germinal epithelium and syncytial giant cell formation in all male dose groups. |
| Hepatotoxicity | All DCA-treated groups | Hepatic vacuolar change and chronic hepatitis. |
| Other Pathologies | 39.5, 72 | Suppurative bronchopneumonia and chronic pancreatitis. |
| No-Observed-Adverse-Effect Level (NOAEL) | Not Determined | Adverse effects were observed at all dose levels. |
Table 2: Developmental Toxicity of Dichloroacetate (DCA) in Zebrafish Embryos [5]
| Concentration (mM) | Developmental Stage (hours post-fertilization) | Observed Effects |
| 8 - 32 | 55 and 80 | Significant increases in heart rate and blood flow. |
| 8 - 32 | 144 | Significant decreases in heart rate and blood flow. |
| 8 - 32 | 144 | Malformations of mouth structure, notochord bending, yolk sac edema. |
| 8 - 32 | 144 | Perturbed swimming and feeding behaviors. |
| 8 - 32 | Various stages | Time- and concentration-dependent increases in superoxide anion and nitric oxide levels. |
Experimental Protocols for Key Toxicity Studies
Detailed methodologies are crucial for the reproducibility and interpretation of toxicology studies. The following protocols are based on the descriptions of studies conducted with DCA and represent standard practices in preclinical safety assessment.
90-Day Repeated-Dose Oral Toxicity Study in Dogs
-
Test System: Male and female juvenile beagle dogs (five per sex per group).
-
Test Article Administration: Dichloroacetate (DCA) administered orally via gelatin capsules once daily for 90 days.
-
Dose Groups: 0 (control), 12.5, 39.5, and 72 mg/kg/day.
-
Observations:
-
Clinical Observations: Daily checks for general health, behavior, and signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Recorded daily.
-
Hematology and Serum Chemistry: Blood samples collected at 15-day intervals for analysis of parameters including total erythrocyte count, hemoglobin, and lactate dehydrogenase (LDH).
-
-
Pathology:
-
Gross Necropsy: Full necropsy performed on all animals at the end of the study or upon premature death.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically. Special attention is given to the nervous system, liver, and testes.
-
Developmental Toxicity Study in Zebrafish Embryos
-
Test System: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos exposed to varying concentrations of Dichloroacetate (DCA) (4, 8, 16, and 32 mM) starting at 4 hours post-fertilization (hpf).
-
Endpoints Evaluated at 8, 24, 32, 55, 80, and 144 hpf:
-
Cardiovascular Effects: Heart rate and blood flow measurement.
-
Morphological Abnormalities: Observation for malformations such as mouth structure defects, notochord bending, and yolk sac edema.
-
Behavioral Effects: Assessment of swimming and feeding behaviors.
-
Biochemical Markers: Measurement of reactive oxygen species (superoxide anion and nitric oxide) levels.
-
Visualizations: Signaling Pathways and Experimental Workflows
PDHK1 Signaling Pathway
Caption: PDHK1 inhibits the Pyruvate Dehydrogenase Complex (PDC), reducing the conversion of pyruvate to Acetyl-CoA and entry into the TCA cycle. This compound is designed to inhibit PDHK1, thereby activating the PDC.
General Preclinical Toxicology Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 90-Day toxicity study of dichloroacetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thedcasite.com [thedcasite.com]
- 4. researchgate.net [researchgate.net]
- 5. Dichloroacetate-induced developmental toxicity and production of reactive oxygen species in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of Pdhk1-IN-1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pdhk1-IN-1, also identified as compound 17, is a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1). PDHK1 is a key mitochondrial enzyme that plays a critical role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a metabolic hallmark of many cancer cells known as the Warburg effect. Inhibition of PDHK1 is therefore a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potency against PDHK1 and its specificity relative to other kinases. The guide includes detailed experimental protocols for assessing inhibitor selectivity and visual representations of the relevant signaling pathways and experimental workflows.
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been characterized as a selective inhibitor of PDHK1.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against its primary target, PDHK1, and other isoforms of the Pyruvate Dehydrogenase Kinase family.
| Kinase | IC50 (µM) |
| PDHK1 | 1.5 [1] |
| PDHK2 | Minimally affected[1] |
| PDHK3 | Minimally affected[1] |
| PDHK4 | Minimally affected[1] |
Note: While a comprehensive kinome-wide selectivity panel for this compound is not publicly available, its reported selectivity against other PDHK isoforms suggests a targeted mode of action. Broader kinase screening is recommended to fully elucidate its off-target profile.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the selectivity profile of a PDHK1 inhibitor like this compound.
Radiometric Kinase Assay for PDHK1
This biochemical assay directly measures the enzymatic activity of PDHK1 by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Active recombinant human PDHK1 (e.g., Sigma-Aldrich SRP5247)[2]
-
PDHA1 protein substrate[2]
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[2]
-
[γ-³³P]ATP[2]
-
10 mM ATP stock solution[2]
-
Phosphocellulose P81 paper[2]
-
1% Phosphoric acid solution[2]
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing Kinase Assay Buffer, the desired concentration of this compound (or DMSO vehicle control), and active PDHK1 enzyme.
-
Initiation: Start the reaction by adding the substrate and a mix of unlabeled ATP and [γ-³³P]ATP (final ATP concentration should be at or near the Km for PDHK1). The total reaction volume is typically 25 µL.[2]
-
Incubation: Incubate the reaction mixture at 30°C for 15 minutes.[2]
-
Stopping the Reaction: Spot 20 µL of the reaction mixture onto a phosphocellulose P81 paper strip to stop the reaction.[2]
-
Washing: Air dry the P81 paper and then wash it three times for 10 minutes each in 1% phosphoric acid solution to remove unincorporated [γ-³³P]ATP.[2]
-
Quantification: After a final wash with acetone and air drying, the radioactivity on the P81 paper is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated phosphate is calculated and used to determine the percentage of inhibition by this compound. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line expressing endogenous PDHK1 (e.g., A549 cells)[1]
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibody specific for PDHK1 (e.g., Cell Signaling Technology #3820)[3]
-
Secondary antibody for Western blotting
-
Thermocycler
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control for a specified time to allow for compound entry and binding.
-
Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and quantify the amount of soluble PDHK1 by Western blotting using a specific primary antibody against PDHK1.
-
Data Analysis: Quantify the band intensities. A positive thermal shift, indicating an increase in the melting temperature of PDHK1 in the presence of this compound, confirms target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for human PDHK1 fused to NanoLuc® luciferase
-
Transfection reagents
-
Opti-MEM® I Reduced Serum Medium
-
A suitable cell-permeable fluorescent tracer that binds to PDHK1
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring BRET signals
Procedure:
-
Transfection: Transiently transfect HEK293 cells with the PDHK1-NanoLuc® fusion vector.
-
Cell Plating: Plate the transfected cells in a white, tissue culture-treated multi-well plate.
-
Compound and Tracer Addition: Add the fluorescent tracer at a predetermined optimal concentration to the cells, followed by the addition of a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a period to allow the system to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound results in a dose-dependent decrease in the BRET signal, from which the intracellular IC50 can be determined.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows provides a clear understanding of the context and methodology.
Caption: PDHK1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for the Radiometric Kinase Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a valuable research tool for studying the biological roles of PDHK1. Its selectivity for PDHK1 over other isoforms makes it a precise probe for dissecting the metabolic pathways regulated by this kinase. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify the selectivity and target engagement of this compound and other novel PDHK1 inhibitors. A thorough understanding of the selectivity profile is paramount for the interpretation of experimental results and for the potential translation of such inhibitors into therapeutic agents. Further characterization of this compound through broad kinome screening will be instrumental in fully defining its specificity and advancing its utility in drug discovery and development.
References
The Impact of Pdhk1-IN-1 on Tumor Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate dehydrogenase kinase 1 (PDK1) is a critical regulator of cellular metabolism, acting as a gatekeeper between glycolysis and mitochondrial oxidative phosphorylation. In many cancer cells, PDK1 is upregulated, leading to the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. This metabolic switch, known as the Warburg effect, favors aerobic glycolysis even in the presence of oxygen, providing cancer cells with a growth and survival advantage. Pdhk1-IN-1 and other PDK1 inhibitors represent a promising therapeutic strategy by reversing this metabolic phenotype, forcing cancer cells to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis. This guide provides an in-depth overview of the effects of PDK1 inhibition on tumor metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound and similar inhibitors function by targeting the ATP-binding pocket of PDK1, preventing the phosphorylation of the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[1] This inhibition leads to the reactivation of PDH, which then catalyzes the conversion of pyruvate to acetyl-CoA. Consequently, the metabolic flux is redirected from lactate production via glycolysis towards the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) in the mitochondria. This metabolic reprogramming has profound effects on cancer cell biology, including reduced proliferation, cell cycle arrest, and induction of apoptosis.[2][3]
Quantitative Data on the Effects of PDK1 Inhibition
The efficacy of PDK1 inhibitors varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for two well-characterized PDK1 inhibitors, JX06 and Dichloroacetate (DCA), in various cancer cell lines.
Table 1: IC50 Values of JX06 (a this compound analog) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.48 | [4] |
| Kelly | Neuroblastoma | 0.289 | [4] |
| NCI-H929 | Multiple Myeloma | ~0.5 | [5] |
| PDK1 | (enzymatic assay) | 0.049 | [1][6][7] |
| PDK2 | (enzymatic assay) | 0.101 | [1][6][7] |
| PDK3 | (enzymatic assay) | 0.313 | [1][6][7] |
Table 2: IC50 Values of Dichloroacetate (DCA) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| MeWo | Melanoma | 13.3 | [8][9] |
| A375 | Melanoma | 14.9 | [9] |
| SK-MEL-2 | Melanoma | >100 | [9] |
| SK-MEL-28 | Melanoma | >100 | [9] |
| A549 | Lung Cancer | ~25 (at 48h) | [10] |
| LNM35 | Lung Cancer | ~25 (at 48h) | [10] |
| HCT116 | Colon Cancer | Unaffected at 0.5 mM | [5] |
| A2780 | Ovarian Cancer | 81.03 | [11] |
Signaling Pathways and Experimental Workflows
PDK1 Signaling Pathway in Tumor Metabolism
The following diagram illustrates the central role of PDK1 in regulating the switch between glycolysis and oxidative phosphorylation in cancer cells. Inhibition of PDK1 by compounds like this compound reverses the Warburg effect, leading to decreased lactate production and increased mitochondrial respiration.
Caption: PDK1's role in the metabolic switch between glycolysis and OXPHOS.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the impact of a PDK1 inhibitor on cancer cell metabolism and viability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PDK-1 activity causes a reduction in cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichloroacetate induces different rates of cell death in cancer and noncancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PDK1 regulates cell proliferation and cell cycle progression through control of cyclin D1 and p27Kip1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Characterization of a Selective PDHK1 Inhibitor
Introduction
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a mitochondrial serine/threonine kinase that plays a pivotal role in cellular metabolism. It acts as a crucial regulator of the Pyruvate Dehydrogenase Complex (PDC) by phosphorylating and thereby inactivating it. This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a metabolic phenotype characteristic of many cancer cells known as the Warburg effect. Consequently, the inhibition of PDHK1 has emerged as a promising therapeutic strategy for various diseases, including cancer and metabolic disorders.
This technical guide provides a comprehensive overview of the initial characterization of a selective PDHK1 inhibitor. While the specific designation "Pdhk1-IN-1" does not correspond to a widely recognized chemical entity in the scientific literature, this document will focus on the well-characterized selective PDHK1 inhibitor, JX06 , as a representative example to illustrate the principles and methodologies of inhibitor characterization. JX06 is a potent and selective covalent inhibitor of PDHK1.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual representations of key concepts and workflows.
Data Presentation
The initial characterization of a kinase inhibitor involves quantifying its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for the selective PDHK1 inhibitor, JX06.
Table 1: Biochemical Potency and Selectivity of JX06 Against PDHK Isoforms
| Kinase Target | IC50 (nM) |
| PDHK1 | 49 |
| PDHK2 | 101 |
| PDHK3 | 313 |
| PDHK4 | >10,000 |
Data sourced from Cayman Chemical product information and related publications.[1]
Table 2: Cellular Activity of JX06 in A549 Lung Carcinoma Cells
| Cellular Endpoint | Method | Observation |
| PDHA1 Phosphorylation | Western Blot | Time- and dose-dependent inhibition.[2][3] |
| Glucose Uptake | Biochemical Assay | Reduced upon treatment with JX06.[2] |
| Lactate Production | Biochemical Assay | Decreased in cells treated with JX06.[2] |
| Intracellular ATP | Luminescence Assay | Lowered levels observed after JX06 treatment.[2] |
| Mitochondrial ROS | Flow Cytometry | Increased production of reactive oxygen species.[2] |
| Apoptosis | Flow Cytometry | Induction of apoptosis in cancer cells.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of a novel inhibitor. The following sections describe the methodologies for the key experiments cited.
1. Biochemical Kinase Assay (ELISA-based)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified PDHK1.
-
Materials:
-
Recombinant human PDHK1 enzyme
-
Recombinant PDC E1α subunit (substrate)
-
ATP
-
Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
JX06 (or test compound) serially diluted in DMSO
-
96-well microplate
-
Phospho-specific antibody against the PDHK1 phosphorylation site on PDHA1
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coat the wells of a 96-well microplate with the PDC E1α substrate and incubate overnight at 4°C.
-
Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound (JX06) at various concentrations to the wells.
-
Add the PDHK1 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the wells to remove the enzyme and ATP.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Target Engagement Assay (Western Blot)
This assay determines whether the inhibitor can access its target in a cellular context and inhibit its activity, as measured by the phosphorylation status of its substrate.
-
Materials:
-
A549 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
JX06 (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PDHA1, anti-total-PDHA1, anti-PDHK1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed A549 cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of JX06 for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDHA1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total PDHA1, PDHK1, and a loading control to ensure equal protein loading.
-
Mandatory Visualization
PDHK1 Signaling Pathway
Caption: The inhibitory action of JX06 on the PDHK1 signaling pathway.
Experimental Workflow for PDHK1 Inhibitor Characterization
Caption: A general workflow for the initial characterization of a PDHK1 inhibitor.
References
The Role of Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Metabolic reprogramming is now recognized as a key regulator of the angiogenic process. Pyruvate Dehydrogenase Kinase 1 (PDK1) has emerged as a crucial nexus in cellular metabolism, linking glycolysis to oxidative phosphorylation. This technical guide provides an in-depth exploration of the role of PDK1 in angiogenesis and the therapeutic potential of its inhibition. While specific data on "Pdhk1-IN-1" is not extensively available in public research, this document will focus on the well-characterized effects of PDK1 inhibition through representative molecules, providing a comprehensive overview of the mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction: PDK1 as a Metabolic Checkpoint in Angiogenesis
Pyruvate Dehydrogenase Kinase 1 (PDK1) is a mitochondrial enzyme that plays a pivotal role in cellular energy metabolism by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC). This inhibition shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, promoting aerobic glycolysis—a metabolic state favored by proliferating endothelial cells and tumor cells. This metabolic switch is not only crucial for providing the building blocks for rapid cell growth but also for creating a microenvironment conducive to angiogenesis.
Inhibition of PDK1, therefore, represents a promising anti-angiogenic strategy. By blocking PDK1 activity, inhibitors can force a metabolic shift from glycolysis back to oxidative phosphorylation, thereby limiting the metabolic plasticity of endothelial cells and impeding their ability to form new blood vessels.
Signaling Pathways Linking PDK1 to Angiogenesis
The influence of PDK1 on angiogenesis is mediated through complex signaling networks. Two prominent pathways have been identified: the PDK1/Akt/HIF-1α axis and the PDK1/JNK/IL-8 pathway.
The PDK1/Akt/HIF-1α Signaling Pathway
Under hypoxic conditions, often found in the core of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α is a master regulator of angiogenesis, driving the expression of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF). The PI3K/Akt signaling pathway, a central regulator of cell growth and survival, is a key upstream activator of HIF-1α. PDK1 is a critical component of this pathway, as it phosphorylates and activates Akt. Therefore, the inhibition of PDK1 disrupts this cascade, leading to reduced Akt activation, decreased HIF-1α stability and activity, and ultimately, the downregulation of pro-angiogenic factors like VEGF.
The PDK1/JNK/IL-8 Signaling Pathway
PDK1 has also been implicated in angiogenesis through a distinct pathway involving c-Jun N-terminal kinase (JNK) and the pro-inflammatory cytokine Interleukin-8 (IL-8)[1]. IL-8 is a potent pro-angiogenic factor that can be secreted by tumor cells and acts on endothelial cells to promote their migration and proliferation[1][2]. PDK1 can activate the JNK signaling cascade, leading to increased IL-8 expression and secretion. IL-8 then binds to its receptors, CXCR1 and CXCR2, on the surface of endothelial cells, triggering downstream signaling events that culminate in an angiogenic response[2].
Quantitative Data on PDK1 Inhibition and Angiogenesis
The anti-angiogenic effects of PDK1 inhibitors have been quantified in various in vitro and in vivo models. The following tables summarize representative data for well-characterized PDK1 inhibitors.
Table 1: In Vitro Anti-Angiogenic Activity of PDK1 Inhibitors
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| Dichloroacetate (DCA) | Proliferation | HUVECs | Cell Number | Reduced proliferation | [3] |
| Dichloroacetate (DCA) | Migration | HUVECs | Wound Closure | Significantly lower migration | [3] |
| Dichloroacetate (DCA) | Tube Formation | HUVECs | Tube Length | No significant impact | [3] |
| BX-795 | Kinase Assay | - | PDK1 Inhibition | IC50 = 6 nM | MedChemExpress |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of PDK1 Inhibitors
| Compound | Model | Tumor Type | Endpoint | Result | Reference |
| Dichloroacetate (DCA) | Mouse Xenograft | Glioblastoma | Tumor Growth | Dramatically blocked tumor growth (in combination with bevacizumab) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to assess the anti-angiogenic effects of PDK1 inhibitors.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well tissue culture plates
-
PDK1 inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 150 µL of the matrix into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium. Perform a cell count to determine the cell concentration.
-
Treatment and Seeding: Dilute the PDK1 inhibitor and vehicle control to the desired final concentrations in endothelial cell growth medium. Resuspend the HUVECs in the treatment and control media at a density of 2 x 10^4 cells per well.
-
Incubation: Carefully add 500 µL of the cell suspension to each well of the coated 24-well plate. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Analysis: After the incubation period, examine the wells under an inverted microscope. Capture images of the tube-like structures. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the levels of specific proteins involved in the angiogenic signaling pathways, such as PDK1, phospho-Akt, and HIF-1α.
Materials:
-
Endothelial cells or tumor cells
-
PDK1 inhibitor and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK1, anti-phospho-Akt, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with the PDK1 inhibitor or vehicle for the desired time. Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The inhibition of PDK1 presents a compelling strategy for targeting angiogenesis. By modulating cellular metabolism and interfering with key pro-angiogenic signaling pathways, PDK1 inhibitors have demonstrated significant anti-angiogenic and anti-tumor effects in preclinical models. Further research is warranted to identify and characterize more potent and specific PDK1 inhibitors, such as the conceptual this compound, and to evaluate their therapeutic potential in clinical settings. A deeper understanding of the intricate crosstalk between metabolism and angiogenesis will undoubtedly pave the way for the development of novel and effective cancer therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Tube Formation Assay [cellbiologics.com]
- 4. Essential role of PDK1 in regulating endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pdhk1-IN-1 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Pdhk1-IN-1, a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), for use in in vitro assays. The provided protocols and data are intended to guide researchers in the accurate preparation and utilization of this compound for experimental studies.
Introduction
This compound (also referred to as compound 17) is a selective inhibitor of PDHK1 with an IC50 value of 1.5 µM.[1][2] PDHK1 is a key mitochondrial enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation. This action by PDHK1 restricts the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift towards glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect.[1][2] By selectively inhibiting PDHK1, this compound can prevent the phosphorylation of the PDC E1α subunit at the Ser232 residue, thereby promoting mitochondrial respiration.[1][2] This makes this compound a valuable tool for studying the role of PDHK1 in cellular metabolism and its potential as a therapeutic target in various diseases.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Compound Name | This compound (compound 17) |
| Target | Pyruvate Dehydrogenase Kinase 1 (PDHK1) |
| IC50 | 1.5 ± 0.3 μM[1] |
| Mechanism of Action | Selective inhibitor of PDHK1, preventing phosphorylation of the PDC E1α subunit at Ser232.[1][2] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate experimental results.
| Solvent | Solubility Notes |
| DMSO | A stock solution of 40 mg/mL can be prepared by dissolving 2 mg of the compound in 50 µL of DMSO.[2] For complete dissolution, sonication or warming may be required. It is recommended to use anhydrous DMSO as the compound may be hygroscopic. |
| Ethanol | Data not available. It is advisable to test solubility in a small amount first. |
| Water | Expected to have low solubility in aqueous solutions. |
Storage: It is recommended to store the solid compound at -20°C for up to three years. Stock solutions in DMSO should be stored at -80°C and are stable for at least one year.[2] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Protocol for 10 mM Stock Solution Preparation:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Accurately weigh the desired amount of the compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, based on a vendor's information, a 40 mg/mL stock solution can be prepared by dissolving 2 mg of the compound in 50 µL of DMSO.[2] The molarity of this stock will depend on the molecular weight of the specific batch of the compound.
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol for Preparing Working Solutions:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain the final DMSO concentration in the assay below a level that does not affect the experimental system (typically ≤ 0.5%).
-
Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
In Vitro Cellular Assay: Inhibition of PDHK1 in A549 Cells
This protocol describes a method to assess the inhibitory activity of this compound on PDHK1 in the A549 human lung carcinoma cell line by measuring the phosphorylation status of the PDC E1α subunit.[1]
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDHA1 (Ser232) and anti-total-PDHA1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay kit (e.g., BCA assay)
Protocol:
-
Cell Culture: Culture A549 cells in complete medium until they reach approximately 80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDHA1 (Ser232) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Strip the membrane and re-probe with an antibody against total PDHA1 as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-PDHA1 signal to the total PDHA1 signal. Compare the phosphorylation levels in the treated samples to the vehicle control to determine the inhibitory effect of this compound.
Visualizations
Below are diagrams illustrating the PDHK1 signaling pathway and a general experimental workflow for using this compound.
Caption: PDHK1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro experiment using this compound.
References
Application Notes and Protocols for Pdhk1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pdhk1-IN-1, also known as PDK-IN-1 or compound 7o, is a potent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, promoting a metabolic shift towards aerobic glycolysis, a phenomenon famously known as the Warburg effect in cancer cells. By inhibiting PDK1, this compound restores PDH activity, thereby promoting mitochondrial respiration, increasing reactive oxygen species (ROS) production, and inducing apoptosis in cancer cells. These characteristics make this compound a valuable tool for studying metabolic reprogramming in cancer and a potential therapeutic agent.
This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, metabolism, and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Assay | IC₅₀ | Reference |
| PDK1 | Kinase Assay | 0.03 µM | [1] |
| HSP90 | Binding Assay | 0.1 µM | [1] |
| PSN-1 (Pancreatic Cancer) | 2D Cytotoxicity Assay | 0.1 ± 0.04 µM | [1] |
| BxPC-3 (Pancreatic Cancer) | 2D Cytotoxicity Assay | 1.0 ± 0.2 µM | [1] |
| PSN-1 (Pancreatic Cancer) | 3D Cytotoxicity Assay | 3.3 ± 0.2 µM | [1] |
| BxPC-3 (Pancreatic Cancer) | 3D Cytotoxicity Assay | 11.9 ± 1.1 µM | [1] |
Signaling Pathway
The following diagram illustrates the central role of PDK1 in cellular metabolism and the mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Protocol:
-
Stock Solution (10 mM):
-
Equilibrate the this compound vial to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: to be inserted based on the specific batch), add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare working solutions by serially diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Gently mix the working solutions by pipetting.
-
Note: The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot for Phospho-PDH (p-PDH)
This protocol is to assess the inhibitory effect of this compound on its direct target in cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PDH (Ser293), anti-PDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PDH and total PDH overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in p-PDH levels relative to total PDH.
Lactate Production Assay
This assay measures the extracellular lactate concentration as an indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
24-well plates
-
This compound working solutions
-
Commercial lactate assay kit
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.
Oxygen Consumption Rate (OCR) Measurement
This assay measures the rate of oxygen consumption, an indicator of mitochondrial respiration.
References
Application Notes and Protocols for Pdhk1-IN-1 Administration in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate dehydrogenase kinase 1 (PDHK1) is a key mitochondrial enzyme that plays a crucial role in cellular metabolism by negatively regulating the pyruvate dehydrogenase complex (PDC).[1][2] This regulation diverts pyruvate from oxidative phosphorylation towards lactate production, a phenomenon often observed in cancer cells known as the Warburg effect.[3] Inhibition of PDHK1 can reverse this metabolic switch, promoting apoptosis and inhibiting tumor growth, making it an attractive target for cancer therapy.[4][5][6] Pdhk1-IN-1 is a chemical inhibitor of PDHK1. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models, including detailed protocols for establishing tumors, drug administration, and endpoint analysis.
Data Presentation
While specific in vivo data for this compound is not publicly available, the following tables represent typical quantitative data that would be generated in a mouse xenograft study evaluating a PDHK1 inhibitor. This data is compiled from representative studies on PDHK1 inhibition.
Table 1: Representative In Vivo Efficacy of a PDHK1 Inhibitor in a Human Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 100 µL, i.p., daily | 1500 ± 250 | - | +5 |
| PDHK1 Inhibitor (Low Dose) | 25 mg/kg, i.p., daily | 900 ± 180 | 40 | -2 |
| PDHK1 Inhibitor (High Dose) | 50 mg/kg, i.p., daily | 450 ± 120 | 70 | -5 |
| Positive Control (e.g., Doxorubicin) | 5 mg/kg, i.v., weekly | 300 ± 90 | 80 | -10 |
Data are presented as mean ± SEM. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[7]
Table 2: Representative Pharmacodynamic Biomarkers in Tumor Tissue
| Treatment Group | p-PDH (E1α Ser293) / Total PDH | Lactate Levels (µmol/g tissue) | Cleaved Caspase-3 (Arbitrary Units) |
| Vehicle Control | 0.85 ± 0.10 | 10.2 ± 1.5 | 1.2 ± 0.3 |
| PDHK1 Inhibitor (50 mg/kg) | 0.25 ± 0.05 | 4.5 ± 0.8 | 4.8 ± 0.9 |
Data are presented as mean ± SEM from tumor lysates collected at the end of the study.
Signaling Pathway
The following diagram illustrates the central role of PDHK1 in cellular metabolism and its downstream effects. Inhibition of PDHK1 by agents like this compound is expected to decrease the phosphorylation of the pyruvate dehydrogenase (PDH) complex, leading to increased acetyl-CoA production, enhanced mitochondrial respiration, and reduced lactate production. This metabolic shift can induce apoptosis and inhibit the proliferation of cancer cells, particularly under hypoxic conditions.[3][8]
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol outlines the steps for preparing cancer cells for subcutaneous injection into mice.
-
Cell Lines: Use appropriate human cancer cell lines (e.g., A549, PANC-1) known to exhibit high glycolytic rates.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Harvesting:
-
When cells reach 70-80% confluency, replace the medium with fresh medium 3-4 hours before harvesting to remove dead cells.[7]
-
Wash the cells with sterile phosphate-buffered saline (PBS).[7]
-
Add a minimal amount of trypsin-EDTA to detach the cells.[7]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 3-5 minutes.[7]
-
Wash the cell pellet twice with sterile PBS.[7]
-
-
Cell Counting and Viability:
Mouse Xenograft Model Establishment
This protocol describes the subcutaneous implantation of tumor cells into immunocompromised mice.
-
Animal Strain: Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or BALB/c nude mice, aged 4-6 weeks.[10]
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.[7]
-
Implantation Procedure:
This compound Administration and Tumor Monitoring
This protocol details the administration of the inhibitor and the monitoring of tumor growth.
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length/2.[7]
-
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[10]
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation will depend on the inhibitor's solubility and stability.
-
Administer this compound via the desired route, typically intraperitoneal (i.p.) injection or oral gavage (p.o.).[10] Dosing frequency will be determined by pharmacokinetic studies but is often once daily.
-
The vehicle control group should receive the same volume of the vehicle solution.
-
-
Monitoring:
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Monitor the general health and behavior of the mice daily.
-
Endpoint Analysis
This protocol describes the procedures for tissue collection and analysis at the end of the study.
-
Euthanasia and Tissue Collection:
-
At the study endpoint (e.g., when control tumors reach a predetermined size or after a set number of treatment days), euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and record the final tumor volume.
-
Divide the tumor tissue for different analyses: a portion can be snap-frozen in liquid nitrogen for Western blot and metabolomic analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry.
-
-
Pharmacodynamic Analysis:
-
Western Blot: Homogenize snap-frozen tumor tissue to prepare lysates. Perform Western blotting to analyze the levels of p-PDH, total PDH, and markers of apoptosis like cleaved caspase-3.
-
Metabolomic Analysis: Use snap-frozen tumor tissue to measure the levels of key metabolites such as lactate and pyruvate using commercially available kits or mass spectrometry.
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and hypoxia (e.g., HIF-1α).
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for a typical mouse xenograft study.
Logical Relationship: PDHK1 Inhibition and Tumor Growth
The following diagram illustrates the logical relationship between the inhibition of PDHK1 and the subsequent effects on tumor metabolism and growth.
References
- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. PDK1 pyruvate dehydrogenase kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. PDHK1 (mouse) [phosphosite.org]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
Application Notes and Protocols for Determining Cell Viability with Pdhk1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pdhk1-IN-1 is a chemical inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1).[1] PDHK1 is a key mitochondrial enzyme that regulates cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex.[2][3] This inactivation shifts cellular metabolism from aerobic respiration towards glycolysis, a phenomenon often exploited by cancer cells (the Warburg effect).[4][5] By inhibiting PDHK1, this compound is expected to maintain the activity of the PDH complex, promoting oxidative phosphorylation and potentially impacting the viability and proliferation of cells, especially those dependent on glycolysis.[4][6]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using the MTT colorimetric assay and the Trypan Blue exclusion method.
PDHK1 Signaling Pathway and Mechanism of Inhibition
The primary role of PDHK1 is to regulate the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[4] It accomplishes this by phosphorylating the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex, rendering it inactive.[2] this compound blocks this inhibitory action, thereby promoting metabolic activity within the mitochondria.
Caption: PDHK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8] The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance after solubilization.[9][10]
Experimental Workflow: MTT Assay
The following diagram outlines the general workflow for performing the MTT assay to determine the effect of this compound on cell viability.
Caption: A step-by-step workflow for the MTT cell viability assay.
Detailed Methodology
A. Materials and Reagents
-
Selected cell line (e.g., A549, DLD-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9] Filter sterilize and store at -20°C in the dark.
-
Solubilization solution: e.g., 100% DMSO or 0.04 M HCl in isopropanol.
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
B. Procedure
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well). Include wells with medium only for background control. Incubate the plate overnight to allow cells to attach.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[6] Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9] Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
C. Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).
Experimental Protocol 2: Trypan Blue Exclusion Assay
This method provides a direct count of viable cells based on cell membrane integrity.[12] Live cells with intact membranes exclude the trypan blue dye, while dead or dying cells with compromised membranes take up the dye and appear blue.[13][14]
Detailed Methodology
A. Materials and Reagents
-
Cells treated with this compound as described above (steps 1-4)
-
Trypan Blue solution, 0.4%
-
Hemocytometer or automated cell counter
-
Microscope
B. Procedure
-
Cell Collection: After the treatment period, collect the cells from each well. For adherent cells, first collect the supernatant (which may contain dead, floating cells), then wash with PBS, and trypsinize the attached cells. Combine the supernatant and the trypsinized cells for each sample.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[13][14]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[12][15]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of live (clear, unstained) cells and dead (blue, stained) cells in the central grid.
-
Calculation: Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of Live Cells / Total Number of Cells (Live + Dead)) x 100 [13]
-
Data Presentation
Quantitative data from cell viability assays should be presented clearly to allow for easy interpretation and comparison. The following table is an example of how to structure the results from an MTT assay.
| This compound Conc. (µM) | Replicate 1 (Absorbance 570 nm) | Replicate 2 (Absorbance 570 nm) | Replicate 3 (Absorbance 570 nm) | Mean Absorbance | % Viability | Standard Deviation |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% | 1.7% |
| 0.1 | 1.198 | 1.231 | 1.215 | 1.215 | 95.6% | 1.3% |
| 1 | 0.987 | 1.011 | 0.995 | 0.998 | 78.5% | 1.2% |
| 10 | 0.635 | 0.659 | 0.642 | 0.645 | 50.7% | 1.9% |
| 50 | 0.311 | 0.325 | 0.308 | 0.315 | 24.8% | 2.8% |
| 100 | 0.152 | 0.148 | 0.155 | 0.152 | 12.0% | 2.3% |
| Medium Blank | 0.051 | 0.053 | 0.052 | 0.052 | - | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. It serves as a template for data organization. From such data, a dose-response curve can be plotted to calculate the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDHK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Western Blot Analysis of p-PDH after Pdhk1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of Pyruvate Dehydrogenase (PDH) phosphorylation at its key regulatory sites (Ser293, Ser300, and Ser232 of the E1α subunit) via Western blot following treatment with the specific inhibitor, Pdhk1-IN-1. Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) is a critical area of research in metabolic diseases and oncology, as it leads to the activation of the Pyruvate Dehydrogenase Complex (PDC) and a metabolic shift from glycolysis to oxidative phosphorylation.
Introduction
The Pyruvate Dehydrogenase Complex (PDC) is a key mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of the PDC is primarily regulated by reversible phosphorylation of the E1α subunit (PDHA1), which is mediated by Pyruvate Dehydrogenase Kinases (PDKs).[1] Phosphorylation at serine residues S293, S300, and S232 leads to the inactivation of PDH.[2]
PDK1 is a crucial isozyme that phosphorylates PDHA1, and its upregulation is associated with various cancers and metabolic disorders.[3][4] this compound is a potent and selective inhibitor of PDK1. By inhibiting PDK1, this compound is expected to decrease the phosphorylation of PDH, thereby activating the PDC and promoting mitochondrial respiration.[5] Western blotting is a robust and widely used technique to quantify the changes in the phosphorylation status of PDH in response to treatment with inhibitors like this compound.[6]
Signaling Pathway of PDH Phosphorylation and Inhibition by this compound
The activity of the Pyruvate Dehydrogenase (PDH) complex is a critical control point in cellular metabolism. PDK1, a mitochondrial kinase, phosphorylates the E1α subunit of PDH, leading to its inactivation. This phosphorylation inhibits the conversion of pyruvate to acetyl-CoA, thereby downregulating the TCA cycle and oxidative phosphorylation. This compound acts as a specific inhibitor of PDK1, preventing the phosphorylation of PDH. This leads to an increase in the active, dephosphorylated form of PDH, promoting the flux of pyruvate into the TCA cycle.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis to assess the phosphorylation status of PDH after treating cells with this compound.
Quantitative Data Presentation
The following tables present hypothetical quantitative data derived from densitometry analysis of Western blots. This data illustrates the expected dose-dependent and time-dependent effects of this compound on PDH phosphorylation. The ratio of phosphorylated PDH (p-PDH) to total PDH is a key metric for assessing the inhibitor's efficacy.
Table 1: Dose-Dependent Effect of this compound on p-PDH (Ser293) Levels
| Treatment Group | This compound (µM) | p-PDH (S293) Intensity (Arbitrary Units) | Total PDH Intensity (Arbitrary Units) | p-PDH/Total PDH Ratio |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 |
| This compound | 0.1 | 0.75 | 0.99 | 0.76 |
| This compound | 1 | 0.42 | 1.01 | 0.42 |
| This compound | 10 | 0.15 | 0.98 | 0.15 |
Table 2: Time-Dependent Effect of 1 µM this compound on p-PDH (Ser293) Levels
| Time Point (hours) | p-PDH (S293) Intensity (Arbitrary Units) | Total PDH Intensity (Arbitrary Units) | p-PDH/Total PDH Ratio |
| 0 | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 0.98 | 0.87 |
| 6 | 0.55 | 1.02 | 0.54 |
| 12 | 0.30 | 0.99 | 0.30 |
| 24 | 0.18 | 1.01 | 0.18 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., A549, HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Protein Extraction
-
Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of p-PDH
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PDH (e.g., anti-p-PDHA1 Ser293) and total PDH (anti-PDHA1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate with the membrane.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Perform densitometry analysis to quantify the band intensities. Normalize the p-PDH signal to the total PDH signal for each sample to determine the relative phosphorylation level.
Disclaimer: The quantitative data presented are hypothetical and for illustrative purposes only. The optimal concentrations of this compound and treatment times may vary depending on the cell line and experimental conditions and should be determined empirically. The provided protocols are general guidelines and may require optimization.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug evaluation based on phosphomimetic PDHA1 reveals the complexity of activity-related cell death in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDK1 pyruvate dehydrogenase kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of Phosphorylated Pyruvate Dehydrogenase with Pyruvate Kinase M2 Promotes PKM2 Stability in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Targeting Pyruvate Dehydrogenase Kinase 1 (PDK1)
Introduction to PDK1 as a Therapeutic Target
Pyruvate Dehydrogenase Kinase 1 (PDK1) is a critical mitochondrial enzyme that functions as a key regulator of cellular metabolism.[1][2] It inhibits the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation, thereby limiting the entry of pyruvate into the tricarboxylic acid (TCA) cycle. This action promotes a shift towards glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells.[1][3] Inhibition of PDK1 is therefore a promising therapeutic strategy to reverse this glycolytic phenotype, reactivate mitochondrial respiration, and induce apoptosis in cancer cells.[1] Beyond cancer, PDK1 is also implicated in metabolic diseases and inflammation.
Quantitative Data Summary for the PDK1 Inhibitor Dichloroacetate (DCA)
The following table summarizes in vivo dosage and administration data for the PDK1 inhibitor, Dichloroacetate (DCA), compiled from various preclinical animal studies. This data can serve as a starting point for designing in vivo experiments with novel PDK1 inhibitors.
| Compound | Animal Model | Cell Line (Xenograft) | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Dichloroacetate (DCA) | Nude Mice | Human Hepatocellular Carcinoma (HepG2) | 100 mg/kg | Intraperitoneal (i.p.) | Not specified | Significantly smaller and lighter tumors compared to control. | [4] |
| Dichloroacetate (DCA) | BALB/c SCID or Athymic Nude Mice | Human Glioblastoma (U87-MG, U118-MG) | 50 mg/kg | Oral Gavage | Twice daily | Blocked tumor growth in combination with bevacizumab. | [5] |
| Dichloroacetate (DCA) | Nude Mice | Human Glioblastoma (U87) | 25 mg/kg | Not specified | Not specified | Decreased tumor volumes. | [6] |
| Dichloroacetate (DCA) | NMRI nu/nu Mice | Murine Neuroblastoma (Neuro-2a) | Administered in drinking water | Continuous | Increased tumor proliferation. | [7] |
Note: The conflicting outcome in the Neuro-2a model highlights the importance of considering the specific cancer type and its metabolic wiring when targeting PDK1.
Signaling Pathway
PDK1 is a central node in cellular metabolic regulation. It is often upregulated in cancer and is influenced by hypoxia-inducible factor 1-alpha (HIF-1α). Its primary function is to phosphorylate and inactivate the Pyruvate Dehydrogenase (PDH) E1α subunit, which in turn inhibits the conversion of pyruvate to acetyl-CoA. This metabolic switch has profound effects on cellular processes, including proliferation and survival.
References
- 1. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation mechanism of PDK1 on macrophage metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDK1, associated with glycolytic metabolism, is a potential prognostic biomarker in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PDK1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. dcaguide.org [dcaguide.org]
- 6. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCA promotes progression of neuroblastoma tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Pdhk1-IN-1 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Pdhk1-IN-1, a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and success of experiments investigating the role of PDHK1 in various biological processes.
Introduction
This compound is a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key mitochondrial enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDHK1, this compound prevents the phosphorylation and subsequent inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This mechanism of action makes this compound a valuable tool for studying cellular metabolism, particularly in the context of cancer and other metabolic diseases where the "Warburg effect" is prominent.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrClNO₄S | [1][2] |
| Molecular Weight | 404.66 g/mol | [2] |
| IC₅₀ (PDHK1) | 1.5 µM | [1][2] |
| Appearance | Solid powder | |
| Primary In Vitro Solvent | Dimethyl Sulfoxide (DMSO) | [3][4] |
Solubility Data
The solubility of this compound in common laboratory solvents is critical for the preparation of accurate and effective stock solutions. It is highly recommended to use anhydrous solvents, as the presence of moisture can affect the stability and solubility of the compound.
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (approx. 61.8 mM) | Ultrasonic warming may be required for complete dissolution. Use freshly opened, anhydrous DMSO.[3][5] |
| Ethanol | Sparingly soluble or insoluble | Not recommended as a primary solvent. |
| PBS (pH 7.2) | Insoluble | Not recommended for initial stock solution preparation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Equilibrate to Room Temperature: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing the Compound: On a calibrated precision balance, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.047 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. To prepare a 10 mM stock solution with 4.047 mg of the compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution in a water bath at room temperature for 10-15 minutes to aid dissolution.[6] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous medium can sometimes lead to precipitation of the compound.
-
Example for a 10 µM final concentration: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM solution. Then, add the appropriate volume of this intermediate solution to your experimental setup.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the samples treated with this compound to account for any effects of the solvent on the cells.[6] The final DMSO concentration in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately to ensure stability and potency.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of PDHK1 in regulating the Pyruvate Dehydrogenase Complex (PDC), a critical juncture between glycolysis and the tricarboxylic acid (TCA) cycle. This compound inhibits PDHK1, thereby promoting the conversion of pyruvate to acetyl-CoA.
Caption: PDHK1-mediated regulation of the Pyruvate Dehydrogenase Complex.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for preparing this compound stock and working solutions for a cell-based experiment.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX) | PPTX [slideshare.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pdhk1-IN-1 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pdhk1-IN-1, a potent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), in cancer cell line research. The information enclosed details the mechanism of action, identifies sensitive cell lines with corresponding inhibitory concentrations, and provides detailed protocols for key experimental validations.
Introduction
Pyruvate Dehydrogenase Kinase 1 (Pdhk1 or PDK1) is a critical mitochondrial enzyme that regulates cellular metabolism. In many cancer cells, Pdhk1 is upregulated, leading to the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex. This enzymatic "switch" redirects glucose metabolism away from mitochondrial oxidative phosphorylation towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2][3] This metabolic shift is advantageous for rapid tumor growth.[4][5]
This compound is a small molecule inhibitor of Pdhk1 with a reported IC50 value of 0.03 μM in biochemical assays.[2] By inhibiting Pdhk1, this compound is designed to reactivate the PDH complex, thereby shifting cancer cell metabolism back towards oxidative phosphorylation, which can lead to reduced proliferation and induction of apoptosis.[1][2] These notes provide the necessary information to investigate the efficacy of this compound in susceptible cancer cell lines.
Quantitative Data: Cell Line Sensitivity to this compound
The following table summarizes the cytotoxic activity of this compound in pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for both traditional 2D monolayer cultures and 3D spheroid cultures, which can be more representative of the tumor microenvironment.
| Cell Line | Cancer Type | Assay Type | IC50 (μM) | Citation |
| PSN-1 | Pancreatic Cancer | 2D Cytotoxicity | 0.1 ± 0.04 | [2] |
| BxPC-3 | Pancreatic Cancer | 2D Cytotoxicity | 1.0 ± 0.2 | [2] |
| PSN-1 | Pancreatic Cancer | 3D Cytotoxicity | 3.3 ± 0.2 | [2] |
| BxPC-3 | Pancreatic Cancer | 3D Cytotoxicity | 11.9 ± 1.1 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to validate the efficacy and mechanism of action of this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of this compound.
Materials:
-
Sensitive cancer cell lines (e.g., PSN-1, BxPC-3)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 4,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.[6] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Western Blot for p-PDH and Total PDH
This protocol confirms the on-target effect of this compound by measuring the phosphorylation status of its direct substrate, the PDH complex.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-PDH (Ser293), Rabbit anti-PDH, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with an effective concentration of this compound (e.g., 1-2x IC50) for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-PDH at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-PDH/Total PDH ratio in this compound treated cells compared to the control indicates successful target engagement.
Lactate Production Assay
This assay measures the metabolic shift away from glycolysis by quantifying lactate secretion into the cell culture medium.
Materials:
-
Cell culture supernatant from this compound treated and control cells
-
Commercially available Lactate Assay Kit (e.g., from Sigma-Aldrich, TCI Chemicals)[4][10]
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: Seed cells and treat with this compound as in the viability assay. At the end of the treatment period, collect the cell culture supernatant.
-
Sample Preparation: If necessary, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove lactate dehydrogenase, which can interfere with the assay.[11]
-
Assay Execution: Follow the manufacturer's protocol for the specific lactate assay kit. This typically involves:
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., ~570 nm).[11]
-
Analysis: Calculate the lactate concentration in the samples by comparing their absorbance to the standard curve. A significant decrease in lactate production in treated cells indicates a shift from glycolysis to oxidative phosphorylation.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Anti-Metastatic Effect of Pyruvate Dehydrogenase Kinase 4 Inhibition in Bladder Cancer via the ERK, SRC, and JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Studying Metabolic Reprogramming Using Pdhk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by a shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate dehydrogenase kinase 1 (PDK1) is a key enzyme in this process, acting as a gatekeeper that regulates the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex, PDK1 diverts glucose metabolism towards lactate production, even in the presence of oxygen. This metabolic shift provides cancer cells with a proliferative advantage and contributes to the acidic tumor microenvironment.
Pdhk1-IN-1 is a selective inhibitor of PDK1 with a reported half-maximal inhibitory concentration (IC50) of 1.5 µM.[1][2][3] It acts by preventing the phosphorylation of the E1α subunit of the PDH complex at key serine residues (Ser232 and Ser293), thereby reactivating the complex and promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[1][2][3] This targeted inhibition of PDK1 makes this compound a valuable tool for studying metabolic reprogramming in cancer and other diseases, and for evaluating the therapeutic potential of targeting this pathway.
These application notes provide a comprehensive guide to using this compound for studying metabolic reprogramming in a research setting. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the expected quantitative data from experiments using a PDK1 inhibitor. Note that specific values for this compound are limited in publicly available literature; therefore, data from studies using other PDK1 inhibitors (e.g., Dichloroacetate - DCA) or PDK1 knockdown are provided as a reference for the anticipated effects.
Table 1: Inhibitory Activity of PDK1 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| This compound | PDK1 | 1.5 | Not specified in public sources | [1][2][3] |
| Dichloroacetate (DCA) | PDKs | Varies by isoform | Multiple | [4] |
Table 2: Effects of PDK1 Inhibition on Cancer Cell Viability
| Cell Line | Treatment | Incubation Time (h) | IC50 (mM) | Effect on Proliferation | Reference (for DCA) |
| HepG2 (Liver Cancer) | DCA | 24 | ~20 | Dose-dependent decrease | [5] |
| HepG3B (Liver Cancer) | DCA | 48 | ~15 | Dose-dependent decrease | [5] |
| Ovarian Cancer Cells (OC316, OVCAR3) | PDK1 shRNA | 72-96 | N/A | Reduced proliferation | [6] |
Table 3: Metabolic Effects of PDK1 Inhibition
| Cell Line | Treatment | Change in Lactate Production | Change in Oxygen Consumption Rate (OCR) | Reference (for DCA/shRNA) |
| Head and Neck Squamous Carcinoma | PDK1 RNAi | Decreased to normoxic levels | Not specified | [7] |
| Ovarian Cancer Cells | PDK1 shRNA | Decreased | Slight increase | [6] |
| HepG2 Cells | DCA | Lower lactate secretion | Increased | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to study metabolic reprogramming using this compound.
Protocol 1: Western Blot Analysis of PDH Phosphorylation
This protocol is designed to assess the direct effect of this compound on the phosphorylation status of the pyruvate dehydrogenase (PDH) complex.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PDH E1α (Ser293)
-
Rabbit anti-PDH E1α (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-PDH signal to the total PDH signal to determine the relative phosphorylation level.
-
Normalize to the loading control (β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.[8][9][10]
-
Protocol 3: Lactate Production Assay
This protocol quantifies the amount of lactate secreted into the cell culture medium as an indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
24-well or 6-well plates
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well or 6-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium at 1,000 x g for 5 minutes to remove any detached cells.
-
Collect the supernatant for the lactate assay.
-
-
Lactate Measurement:
-
Perform the lactate assay according to the manufacturer's instructions of the chosen kit.[1][11] This typically involves preparing a standard curve with known lactate concentrations and incubating the samples with a reaction mixture containing lactate dehydrogenase.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Normalization and Analysis:
-
Determine the lactate concentration in each sample using the standard curve.
-
To account for differences in cell number, lyse the cells in the corresponding wells and perform a protein assay (e.g., BCA).
-
Normalize the lactate concentration to the total protein content in each well.
-
Compare the normalized lactate production in this compound-treated cells to the vehicle control.
-
Protocol 4: Oxygen Consumption Rate (OCR) Measurement
This protocol measures the rate of oxygen consumption as an indicator of mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
Cancer cell line of interest
-
Seahorse XF cell culture microplate
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell line.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a desired duration before the assay. This can be a short-term treatment (acute injection during the assay) or a longer-term pre-treatment.
-
-
Seahorse XF Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injection ports of the sensor cartridge with the Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimyrin A) and, if performing an acute injection, with this compound.
-
-
Seahorse XF Measurement:
-
Data Analysis:
-
The Seahorse software will calculate the OCR values.
-
Analyze the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Compare the OCR parameters between this compound-treated cells and the vehicle control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PDK1 signaling pathway in metabolic reprogramming.
Experimental Workflow Diagram
Caption: Experimental workflow for studying metabolic reprogramming.
Logical Relationship Diagram
Caption: Logical relationship of PDK1 inhibition and metabolic shift.
References
- 1. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Efficient Method for Measuring Oxygen Consumption Rate Directly ex vivo in Human Epidermal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tyrosine phosphorylation of mitochondrial pyruvate dehydrogenase kinase 1 is important for cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Genetic Perturbation of Pyruvate Dehydrogenase Kinase 1 Modulates Growth, Angiogenesis and Metabolic Pathways in Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. m.youtube.com [m.youtube.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Efficacy Studies for Pdhk1-IN-1, a Pyruvate Dehydrogenase Kinase 1 Inhibitor
Introduction
Pyruvate dehydrogenase kinase 1 (PDHK1) is a mitochondrial serine/threonine kinase that plays a pivotal role in cellular metabolism.[1][2] It functions by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex.[3][4] This inactivation serves as a critical metabolic switch, shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect.[1][5][6][7] In many cancer types, PDHK1 is overexpressed, which helps maintain a high glycolytic rate, supporting tumor growth, proliferation, and survival, especially under hypoxic conditions.[3][5][7][8][9]
Targeting PDHK1 presents a compelling therapeutic strategy to reverse this glycolytic phenotype, force cancer cells to rely on oxidative phosphorylation, and thereby inhibit tumor growth.[6][7] Pdhk1-IN-1 is an inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with a reported IC50 value of 0.03 µM for PDK1.[2] These application notes provide a comprehensive framework and detailed protocols for evaluating the preclinical efficacy of this compound, from initial biochemical assays to in vivo tumor models.
PDHK1 Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the central role of PDHK1 in cellular metabolism and the mechanism by which this compound exerts its effects. PDHK1 acts as a brake on the PDH complex. By inhibiting PDHK1, this compound releases this brake, reactivating the PDH complex and promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.
Caption: PDHK1 metabolic pathway and the inhibitory action of this compound.
General Experimental Workflow for Efficacy Evaluation
A structured, multi-tiered approach is recommended to comprehensively evaluate the efficacy of this compound. The workflow begins with biochemical confirmation of enzyme inhibition, progresses to cellular assays to confirm target engagement and functional metabolic effects, and culminates in in vivo studies to assess anti-tumor activity.
Caption: Tiered experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro PDHK1 Kinase Activity Assay
This protocol measures the direct inhibitory effect of this compound on PDHK1 enzyme activity to determine its potency (IC50). Luminescent assays, such as the ADP-Glo™ Kinase Assay, are suitable for this purpose as they quantify ADP produced during the kinase reaction.[10]
Materials:
-
Recombinant human PDHK1 enzyme
-
PDH-E1α peptide substrate
-
This compound (and other test compounds)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
In a multi-well plate, add 5 µL of the compound dilution (or DMSO for control).
-
Add 10 µL of a solution containing the PDHK1 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This assay confirms that this compound engages its target in a cellular context by measuring the phosphorylation of the PDH complex E1α subunit at Ser232, a site specifically phosphorylated by PDHK1.[7][11]
Materials:
-
Cancer cell line with high PDHK1 expression (e.g., A549 lung carcinoma)[7]
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: anti-p-PDH-E1α (Ser232), anti-p-PDH-E1α (Ser293), anti-total PDH-E1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated PDH signal to the total PDH and loading control signals.
Protocol 3: Cellular Metabolism Assays
These assays measure the functional metabolic consequences of PDHK1 inhibition. A shift from glycolysis to oxidative phosphorylation should result in decreased lactate production and increased oxygen consumption.
A. Lactate Production Assay
Materials:
-
Cancer cell line
-
This compound
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 2.
-
After the treatment period, collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
In parallel, determine the cell number or total protein content in each well to normalize the lactate production values.
B. Oxygen Consumption Rate (OCR) Assay
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplates
-
Cancer cell line
-
This compound
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
A few hours before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) as required.
-
Place the plate in the Seahorse XF Analyzer and perform the assay to measure the basal OCR.
-
Inject this compound and monitor the change in OCR to determine the effect of PDHK1 inhibition on mitochondrial respiration.
Protocol 4: Cell Viability/Proliferation Assay
This protocol assesses the cytostatic or cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line(s)
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well plates
Procedure:
-
Seed cells at a low density in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the cells for 72 hours (or another appropriate duration).
-
Add the viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 5: In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of this compound in a living organism. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[12][13][14]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Appropriate cancer cell line (e.g., OVCAR3, OC316) or PDX tissue[15]
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (for orthotopic models if necessary)
Procedure:
-
Implant tumor cells (e.g., 1-5 million cells subcutaneously) or PDX fragments into the flanks of the mice.[14]
-
Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the treatment (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be flash-frozen for pharmacodynamic (biomarker) analysis (e.g., Western blot for p-PDH) and another portion fixed in formalin for histological analysis.[15]
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
|---|---|
| PDHK1 | 0.03[2] |
| PDHK2 | >10 |
| PDHK3 | >10 |
| PDHK4 | >10 |
| HSP90 | 0.1[2] |
| Other Kinase | Value |
Table 2: Cellular Activity of this compound in A549 Lung Cancer Cells
| Assay | Endpoint | Result (µM) |
|---|---|---|
| Target Engagement | p-PDH (S232) EC50 | Value |
| Metabolism | Lactate Production IC50 | Value |
| Cell Proliferation | 72-hr GI50 | Value |
Table 3: In Vivo Antitumor Efficacy of this compound in an OVCAR3 Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | N/A | Value | N/A | Value |
| This compound | 25 mg/kg, QD | Value | Value | Value |
| this compound | 50 mg/kg, QD | Value | Value | Value |
References
- 1. PDHK1 (mouse) [phosphosite.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 4. PDHK1 (C47H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDK1 pyruvate dehydrogenase kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. PDK1 | Cancer Genetics Web [cancerindex.org]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 13. criver.com [criver.com]
- 14. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Perturbation of Pyruvate Dehydrogenase Kinase 1 Modulates Growth, Angiogenesis and Metabolic Pathways in Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seahorse XF Assay with a PDHK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of a Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor, referred to here as Pdhk1-IN-1. By monitoring real-time changes in mitochondrial respiration and glycolysis, researchers can elucidate the inhibitor's impact on cellular bioenergetics.
Introduction to PDHK1 and Cellular Metabolism
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a key mitochondrial enzyme that regulates the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1][2] It does so by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex.[2] This inactivation shifts cellular metabolism away from mitochondrial oxidative phosphorylation (OXPHOS) and towards glycolysis, a phenomenon often observed in cancer cells (the Warburg effect).[3] Inhibition of PDHK1 is therefore a promising therapeutic strategy to reactivate mitochondrial respiration and suppress glycolytic metabolism in various diseases.[4][5]
The Seahorse XF Analyzer simultaneously measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7][8] By using a specific PDHK1 inhibitor like this compound in conjunction with the Seahorse XF Cell Mito Stress Test, it is possible to quantify the inhibitor's effect on mitochondrial function and cellular metabolic phenotype.
Expected Effects of this compound on Cellular Metabolism
Inhibition of PDHK1 is expected to increase the activity of the PDH complex, leading to enhanced conversion of pyruvate to acetyl-CoA and subsequently boosting the TCA cycle and mitochondrial respiration. This would be observed as an increase in OCR. Consequently, the reliance on glycolysis for ATP production may decrease, resulting in a lower ECAR.
Table 1: Summary of Expected Quantitative Changes in Metabolic Parameters upon this compound Treatment
| Metabolic Parameter | Expected Change with this compound | Biological Rationale |
| Basal Respiration (OCR) | Increase | Inhibition of PDHK1 activates the PDH complex, increasing substrate flux into the TCA cycle and driving higher rates of oxygen consumption for oxidative phosphorylation.[5] |
| ATP Production-Linked Respiration (OCR) | Increase | With increased substrate availability for the TCA cycle, the rate of ATP synthesis via oxidative phosphorylation is expected to rise. |
| Maximal Respiration (OCR) | Increase | By promoting the oxidation of pyruvate, this compound can increase the cell's capacity to respond to high energy demand, as induced by the uncoupler FCCP. |
| Spare Respiratory Capacity (OCR) | Increase or No Change | The difference between maximal and basal respiration may increase if the inhibitor primarily boosts maximal respiratory capacity. |
| Proton Leak (OCR) | No Direct Change Expected | This compound is not expected to directly affect the proton leak across the inner mitochondrial membrane. |
| Basal Glycolysis (ECAR) | Decrease | With the reactivation of mitochondrial respiration, the cell's reliance on glycolysis for ATP production is expected to decrease, leading to reduced lactate efflux and a lower ECAR.[9] |
| Glycolytic Capacity (ECAR) | Decrease or No Change | The maximum glycolytic rate, induced by blocking mitochondrial ATP synthesis with oligomycin, may decrease as the cell is metabolically rewired towards oxidative phosphorylation. |
| Glycolytic Reserve (ECAR) | Decrease or No Change | The difference between glycolytic capacity and basal glycolysis may be reduced due to the overall shift away from a glycolytic phenotype. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for the preparation of a PDHK1 inhibitor. The exact procedure should be adapted based on the specific properties of the inhibitor used.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., Seahorse XF Base Medium)
Procedure:
-
Prepare Stock Solution:
-
Equilibrate the this compound vial to room temperature.
-
Weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is fully dissolved. If necessary, sonicate in a water bath.
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
-
Prepare Working Solutions:
-
On the day of the assay, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate Seahorse XF assay medium to prepare the final working concentrations.
-
It is crucial to ensure that the final DMSO concentration in the cell culture wells is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] A vehicle control (medium with the same final concentration of DMSO) must be included in the experiment.[11]
-
Seahorse XF Cell Mito Stress Test Protocol with this compound
This protocol details the steps for performing a Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound.
Materials:
-
Seahorse XF Cell Culture Microplates (24- or 96-well)[12]
-
Seahorse XF Sensor Cartridge[7]
-
Seahorse XF Calibrant[7]
-
Seahorse XF Base Medium (without phenol red)[12]
-
Supplements: Glucose, Pyruvate, Glutamine[12]
-
Cells of interest
-
This compound working solutions
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[6]
-
CO2-free incubator at 37°C[13]
-
Seahorse XF Analyzer[12]
Procedure:
Day 1: Cell Seeding
-
Harvest and count the cells. Determine the optimal cell seeding density for your cell type to ensure a consistent and responsive monolayer.
-
Seed the cells in a Seahorse XF Cell Culture Microplate. Do not seed cells in the background correction wells.[13]
-
Allow the plate to rest at room temperature in the cell culture hood for 30-60 minutes to ensure even cell distribution.[13]
-
Incubate the plate overnight in a humidified 37°C CO2 incubator.[13]
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge:
-
Prepare the Assay Medium:
-
Warm the Seahorse XF Base Medium to 37°C.
-
Supplement the medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).[12] The exact concentrations may need to be optimized for your cell type.
-
Adjust the pH of the assay medium to 7.4.
-
Keep the prepared medium in a 37°C non-CO2 incubator until use.[7]
-
-
Prepare the Cell Plate for Assay:
-
Remove the cell culture plate from the incubator.
-
Remove the growth medium and gently wash the cells once with 180 µL of the pre-warmed Seahorse XF Assay Medium.[7]
-
Add 180 µL of the assay medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for at least 1 hour to allow the cells to equilibrate and for the inhibitor to take effect.[14]
-
-
Load the Sensor Cartridge:
-
Prepare the injection solutions of Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test Kit at the desired final concentrations in the assay medium.
-
Load the appropriate volumes of each compound into the corresponding injection ports (A, B, C, D) of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Analyzer:
-
Start the Seahorse XF Analyzer and allow it to warm up.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
-
The assay will then commence, measuring baseline OCR and ECAR before sequentially injecting the compounds to determine the key parameters of mitochondrial function.[7]
-
Visualizations
PDHK1 Signaling Pathway
Caption: PDHK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Seahorse Assay with this compound
Caption: General workflow for a Seahorse XF experiment using this compound.
References
- 1. PDHK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PDHK1 (C47H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. content.protocols.io [content.protocols.io]
- 13. tabaslab.com [tabaslab.com]
- 14. ijbs.com [ijbs.com]
Application Notes and Protocols for Measuring Lactate Production with Pdhk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift results in increased glucose uptake and lactate production, even in the presence of oxygen. Pyruvate Dehydrogenase Kinase 1 (PDK1) is a key regulatory enzyme in this process. It phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, thereby shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards conversion into lactate by lactate dehydrogenase (LDHA).[1] This metabolic switch is crucial for cancer cell proliferation and survival.
Pdhk1-IN-1 is a potent and specific inhibitor of PDK1. By inhibiting PDK1, this compound prevents the phosphorylation and inactivation of the PDH complex. This restores the conversion of pyruvate to acetyl-CoA, promoting oxidative phosphorylation over glycolysis and consequently reducing lactate production. These application notes provide a comprehensive guide to utilizing this compound for studying and quantifying its effects on lactate production in cancer cells.
Mechanism of Action: Reversal of the Warburg Effect
Under normal physiological conditions, pyruvate, the end product of glycolysis, is converted to acetyl-CoA by the PDH complex and enters the TCA cycle for efficient ATP production through oxidative phosphorylation. In many cancer cells, however, PDK1 is upregulated, often as a result of hypoxia-inducible factor (HIF-1) signaling.[2][3] PDK1 phosphorylates the E1α subunit of the PDH complex, leading to its inactivation. This metabolic block forces pyruvate to be converted into lactate, which is then exported from the cell, contributing to an acidic tumor microenvironment.
This compound directly inhibits the kinase activity of PDK1. This inhibition prevents the phosphorylation of the PDH complex, keeping it in its active state. As a result, pyruvate is preferentially converted to acetyl-CoA and enters the TCA cycle, leading to a decrease in lactate production and a metabolic shift from glycolysis towards oxidative phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for measuring its impact on lactate production.
References
- 1. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDK-1 regulates lactate production in hypoxia and is associated with poor prognosis in head and neck squamous cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDK-1 regulates lactate production in hypoxia and is associated with poor prognosis in head and neck squamous cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cellular Target Engagement of Pdhk1-IN-1: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a mitochondrial serine/threonine kinase that plays a pivotal role in cellular metabolism.[1][2][3] It functions as a key negative regulator of the Pyruvate Dehydrogenase Complex (PDC) by phosphorylating its E1α subunit (PDHA1).[4][5] This phosphorylation event inhibits the conversion of pyruvate to acetyl-CoA, effectively acting as a switch between glycolysis and mitochondrial respiration.[3][4] Upregulation of PDHK1 is associated with various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[3][6]
Pdhk1-IN-1 is a chemical probe known to inhibit the activity of PDHK1.[1] When developing or utilizing such inhibitors, confirming that the compound engages its intended target within the complex environment of a living cell is a critical step. This process, known as target engagement, validates the mechanism of action and provides essential dose-response information for further studies.
This application note provides detailed protocols for three robust methods to assess the cellular target engagement of this compound:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to directly confirm the binding of this compound to the PDHK1 protein.
-
Western Blotting for Substrate Phosphorylation: A biochemical method to measure the functional consequence of PDHK1 inhibition by quantifying the phosphorylation of its direct substrate, PDHA1.
-
In-Cell Western™ (ICW): A high-throughput immunocytochemical assay to quantify changes in PDHA1 phosphorylation in a plate-based format.
The PDHK1 Signaling Pathway
Under normal aerobic conditions, pyruvate, the end product of glycolysis, enters the mitochondria and is converted by the PDC into acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle for efficient energy production. PDHK1, when active, phosphorylates and inactivates the PDC. This forces the cell to rely more heavily on anaerobic glycolysis, converting pyruvate to lactate, a hallmark of the Warburg effect in cancer cells.[3][5] The inhibitor this compound blocks the kinase activity of PDHK1, preventing PDC inactivation and thereby promoting mitochondrial respiration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDHK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. PDK1 pyruvate dehydrogenase kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Pdhk1-IN-1 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, Pdhk1-IN-1, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a common issue for many small molecule kinase inhibitors. This compound, like many kinase inhibitors, is a hydrophobic molecule. While it may dissolve readily in a potent organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into a buffer, the inhibitor molecules can aggregate and precipitate out of the solution.[1][2]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Based on available data and common laboratory practice for similar compounds, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] It is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which can lower the solubility.[1]
Q3: What are some initial troubleshooting steps if I encounter solubility issues?
A3: If you are experiencing precipitation or incomplete dissolution, consider the following initial steps:
-
Sonication: Briefly sonicate your solution to help break up any aggregates.[1]
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. However, be mindful of the compound's stability at elevated temperatures.[1]
-
Fresh Solvent: Ensure you are using fresh, high-quality anhydrous DMSO.[1]
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: While DMSO is the most common choice, other organic solvents like ethanol may be used.[1][3] However, the solubility of this compound in these alternative solvents may be lower than in DMSO. It is essential to perform a small-scale solubility test before preparing a large stock solution. The choice of solvent should also be compatible with your downstream experimental assay, ensuring the final solvent concentration does not affect the biological system.[2]
Troubleshooting Guides
Issue: this compound Fails to Dissolve Completely in DMSO
If you observe that this compound does not fully dissolve in DMSO even after vortexing, follow this troubleshooting workflow:
-
Verify Solvent Quality: Confirm that you are using anhydrous, high-purity DMSO. Hygroscopic DMSO (which has absorbed water) will have a reduced solvating capacity for hydrophobic compounds.[1]
-
Apply Physical Dissolution Aids:
-
Increase Solvent Volume: If the compound remains undissolved, it's possible you are attempting to make a stock solution that is above its saturation point. Try reducing the concentration by adding more DMSO.
Issue: this compound Precipitates Upon Dilution into Aqueous Buffer
This is the most frequent solubility challenge. The following strategies can help maintain the inhibitor in solution during your experiment.
The addition of a water-miscible organic solvent to your aqueous buffer can increase the solubility of hydrophobic compounds.
-
Ethanol: Can be used as a co-solvent. Prepare your final working solution with a small percentage of ethanol.
-
Propylene Glycol or Polyethylene Glycol (PEG): These are also effective co-solvents for improving the solubility of poorly soluble drugs.[4]
It is critical to keep the final concentration of the organic co-solvent low (typically <1% and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts in your experiment.[1] Always include a vehicle control with the same final solvent concentration in your experiments.
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the aqueous solution.[4]
-
If this compound has a basic functional group, lowering the pH of your buffer (making it more acidic) may increase its solubility.
-
Conversely, if it has an acidic functional group, increasing the pH (making it more basic) may improve solubility.
-
It is advisable to test the solubility across a range of pH values that are compatible with your experimental system.
Certain excipients can be used to enhance and maintain the solubility of hydrophobic compounds.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep the compound in solution.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6]
Quantitative Data Summary
The following table summarizes the known and estimated solubility of this compound in common laboratory solvents.
| Solvent | Estimated Solubility | Notes |
| Anhydrous DMSO | ≥ 25 mg/mL | A common solvent for creating high-concentration stock solutions of kinase inhibitors.[7] For some similar compounds, solubility can be even higher.[8] |
| Ethanol | Lower than DMSO | Can be used as a primary solvent or a co-solvent, but expect lower solubility compared to DMSO.[3][9] |
| Aqueous Buffers (e.g., PBS) | Very Low | This compound is expected to have poor solubility in aqueous solutions, leading to precipitation when diluted from a DMSO stock.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is fully dissolved.[1]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Using a Co-solvent to Prepare a Working Solution
Objective: To prepare a final working solution of this compound in an aqueous buffer using a co-solvent to maintain solubility.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture media)
-
Co-solvent (e.g., Ethanol)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution with the aqueous buffer. It is recommended to do this in a stepwise manner to avoid rapid changes in solvent polarity that can cause precipitation.
-
In a separate tube, prepare the final aqueous buffer containing the desired percentage of the co-solvent (e.g., 99% PBS with 1% ethanol).
-
Add the diluted this compound solution to the co-solvent-containing buffer to reach the final desired concentration.
-
Vortex the final working solution gently.
-
Visually inspect for any signs of precipitation before use.
Visualizations
Caption: PDHK1 signaling pathway and the action of this compound.
Caption: Experimental workflow for troubleshooting this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of PDHK1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of PDHK1 inhibitors, using Pdhk1-IN-1 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific kinome-wide screening data for every PDHK1 inhibitor is not always publicly available, a common off-target for some pyruvate dehydrogenase kinase (PDK) inhibitors is Heat Shock Protein 90 (HSP90). For instance, the inhibitor PDK-IN-1 has been shown to inhibit HSP90 with an IC50 of 0.1 μM, in addition to its intended target PDK1 (IC50 of 0.03 μM)[1]. Off-target activity often arises from the conserved nature of the ATP-binding pocket across the human kinome[2]. It is crucial to experimentally determine the selectivity profile of the specific inhibitor being used.
Q2: How can I determine if the observed cellular phenotype is due to an off-target effect?
A2: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: Employ a different PDHK1 inhibitor with a distinct chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of PDHK1. If the resulting phenotype mimics the effect of the inhibitor, it strongly suggests an on-target action[2].
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of PDHK1. This should reverse the on-target effects of the inhibitor but not the off-target effects[3].
-
Dose-Response Analysis: A clear dose-response relationship that correlates with the IC50 for the target kinase is indicative of an on-target effect.
Q3: What are the general strategies to minimize off-target effects in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate the inhibitor to the lowest concentration that elicits the desired on-target effect. This reduces the likelihood of engaging off-target kinases that typically have lower binding affinities.
-
Optimize Incubation Time: Limit the duration of inhibitor exposure to the minimum time required to observe the on-target effect.
-
Perform Control Experiments: Always include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and untreated cells, to account for solvent effects and baseline cellular responses.
-
Confirm Target Engagement: Use techniques like Western blotting to verify the phosphorylation status of known PDHK1 substrates, such as the E1α subunit of the pyruvate dehydrogenase (PDH) complex at Ser232, to confirm that the inhibitor is engaging its intended target in your experimental system[4].
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target PDHK1. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of your inhibitor in the cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
| On-target toxicity | 1. Modulate the expression of PDHK1 using genetic tools (e.g., siRNA) to see if it recapitulates the cytotoxic phenotype. | 1. Confirmation that the observed cytotoxicity is a direct result of PDHK1 inhibition. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of the inhibitor in your experimental conditions (e.g., cell culture media) over time. | 1. Determination of the inhibitor's half-life in the experimental setup to ensure its activity throughout the experiment. |
| Cell line-specific effects | 1. Test the inhibitor in multiple cell lines to determine if the observed effects are general or specific to a particular cell type. | 1. Identification of cell-specific responses, which can provide insights into the underlying biology. |
Experimental Protocols
Protocol 1: Kinome Profiling for Selectivity Assessment
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually presented as the percentage of inhibition for each kinase at the tested concentration. A lower percentage of inhibition indicates higher selectivity for the intended target.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that this compound is inhibiting PDHK1 activity within cells by assessing the phosphorylation of its direct substrate.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the PDH E1α subunit (pSer232), a site specifically phosphorylated by PDHK1[4].
-
Also, probe for total PDH E1α as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated PDH E1α to total PDH E1α. A decrease in this ratio with increasing inhibitor concentration indicates target engagement.
Visualizations
Caption: PDHK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
Caption: Experimental workflow for characterizing a PDHK1 inhibitor.
References
Technical Support Center: Troubleshooting Inconsistent Results with Pdhk1-IN-1
Welcome to the technical support center for Pdhk1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this compound, a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1). PDHK1 is a mitochondrial enzyme that phosphorylates and inactivates the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDHK1, this compound prevents the phosphorylation of PDC, thereby maintaining its active state. This promotes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and enhancing mitochondrial respiration.[1][2]
Q2: What is the difference between PDHK1 and PDK1?
A2: In the context of pyruvate dehydrogenase kinase, PDHK1 and PDK1 are often used as synonyms to refer to the same enzyme, Pyruvate Dehydrogenase Kinase 1.[3][4][5] However, it is important to note that PDK1 can also refer to 3-phosphoinositide-dependent protein kinase 1, which is a different kinase involved in the PI3K/AKT signaling pathway.[6] Context is crucial for distinguishing between the two. This guide specifically refers to Pyruvate Dehydrogenase Kinase 1.
Q3: What are the primary research applications for this compound?
A3: this compound is primarily used in research to study the role of metabolic reprogramming in various diseases, particularly cancer.[7] By inhibiting PDHK1, researchers can investigate the effects of shifting cellular metabolism from glycolysis towards oxidative phosphorylation. This makes it a valuable tool for studying cancer metabolism, as many cancer cells exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect).[1][2]
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For in vivo studies, a formulation involving DMSO, PEG300, Tween 80, and saline may be used.[7][8] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][9][10]
Q5: What are the known off-target effects of this compound?
A5: While this compound is described as a selective inhibitor of PDHK1, some related compounds have shown activity against other kinases such as HSP90.[8] It is crucial to consider potential off-target effects, especially when using high concentrations of the inhibitor. To confirm that the observed phenotype is due to on-target activity, consider using a structurally different PDHK1 inhibitor as a control or performing target knockdown experiments (e.g., using siRNA).[11]
Troubleshooting Guides
Inconsistent Inhibitor Activity in Cell-Based Assays
Q: I am observing variable or no effect of this compound on my cells. What could be the cause?
A: Inconsistent activity of kinase inhibitors in cell culture can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inhibitor Stability and Solubility:
-
Problem: The inhibitor may be degrading in the cell culture medium or precipitating out of solution.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your media is low (typically <0.5%) to avoid solvent toxicity and solubility issues.[10]
-
Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
For long-term experiments, consider refreshing the media with freshly diluted inhibitor every 24-48 hours. The stability of small molecules in aqueous media can vary.[10]
-
Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9][12]
-
-
-
Cell Culture Conditions:
-
Problem: The metabolic state of your cells can influence their response to a metabolic inhibitor like this compound.
-
Troubleshooting Steps:
-
Use cells at a consistent passage number and confluency, as these factors can affect cellular metabolism.
-
Be aware that the composition of your cell culture medium (e.g., glucose and pyruvate concentrations) can significantly impact the cellular metabolic phenotype and the effect of the inhibitor.[13][14][15][16] Consider using media that more closely mimics physiological conditions if you are observing discrepancies between in vitro and in vivo results.[13][14]
-
-
-
Inhibitor Concentration:
-
Problem: The concentration of this compound may be too low to elicit a response or so high that it causes off-target or toxic effects.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The IC50 can vary between cell lines.
-
If high concentrations are needed, consider the possibility of off-target effects.[11]
-
-
Problems with Western Blotting for PDH Phosphorylation
Q: I am having trouble detecting changes in the phosphorylation of the Pyruvate Dehydrogenase Complex (PDC) after treatment with this compound.
A: Western blotting for phosphorylated proteins requires careful optimization. Here are some common issues and solutions:
-
Weak or No Phospho-Signal:
-
Problem: The phosphorylated form of the protein is not being detected.
-
Troubleshooting Steps:
-
Sample Preparation: Immediately place cell or tissue samples on ice and use ice-cold buffers. It is critical to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein.[17][18]
-
Antibody Selection: Use an antibody that is specific for the phosphorylated form of the PDC E1α subunit (e.g., phospho-Ser232, phospho-Ser293, or phospho-Ser300). Note that PDHK1 specifically phosphorylates Ser232, while other PDHK isoforms can phosphorylate Ser293 and Ser300.[19]
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[17][18][20]
-
Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[20][21]
-
Loading Amount: Load a sufficient amount of protein lysate (20-40 µg) to detect the phosphorylated target.
-
-
-
Inconsistent Phospho-Signal Between Replicates:
-
Problem: The levels of phosphorylated PDC vary significantly across different experiments.
-
Troubleshooting Steps:
-
Normalize to Total Protein: Always probe for the total, non-phosphorylated form of the PDC E1α subunit on the same blot. This allows you to normalize the phospho-signal to the total protein level, accounting for any variations in protein loading.[20]
-
Consistent Treatment and Lysis: Ensure that the timing of inhibitor treatment and the cell lysis procedure are consistent across all experiments.
-
-
Quantitative Data
| Inhibitor | Target(s) | IC50 | Cell Line(s) | Reference(s) |
| This compound (compound 17) | PDHK1 | 1.5 µM | - | [7] |
| PDK-IN-1 (compound 7o) | PDK1, HSP90 | 0.03 µM, 0.1 µM | PSN-1, BxPC-3 | [8] |
| TM-1 | PDHK1, PDHK2 | 2.97 µM, 5.2 µM | - | [22] |
| Dichloroacetate (DCA) | PDK1 inhibitor | Varies | HepG2, HepG3B | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 404.66 g/mol ), add 247.1 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.[8]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells.
-
Protocol 2: Western Blot Analysis of PDC Phosphorylation
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and collect the lysate.
-
Keep the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PDC E1α subunit (e.g., anti-phospho-PDHA1 Ser232) diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total PDHA1 protein.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDHK1 [carnabio.com]
- 4. uniprot.org [uniprot.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 7. PDHK1-IN-1_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Physiological Media in Studies of Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pdhk1-IN-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pdhk1-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1). PDHK1 is a mitochondrial enzyme that plays a key role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon often observed in cancer cells known as the Warburg effect. By inhibiting PDHK1, this compound prevents the phosphorylation of the PDH E1α subunit, leading to the reactivation of the PDH complex. This shifts metabolism from glycolysis towards oxidative phosphorylation.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for a dose-response experiment is to use a range of concentrations centering around the inhibitor's known biochemical IC50 value. For this compound, the reported IC50 is approximately 1.5 µM. Therefore, a concentration range from 0.1 µM to 50 µM is recommended for initial experiments to determine the optimal concentration for your specific cell line and assay conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of cells with an effective concentration of this compound should lead to a decrease in the phosphorylation of the PDH E1α subunit at serine residues (specifically Ser232, a site primarily phosphorylated by PDHK1).[1] This can be detected by western blotting using phospho-specific antibodies.[2] Functionally, this should result in a metabolic shift from glycolysis to oxidative phosphorylation, which can be measured by changes in lactate production and oxygen consumption rates.[3] Depending on the cell type and its metabolic dependencies, this can lead to decreased cell proliferation, cell cycle arrest, and in some cases, apoptosis.[3][4]
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity Observed
Q: I am not seeing a significant effect of this compound on my cells, even at high concentrations. What could be the issue?
A: Several factors could contribute to a lack of observable activity:
-
Cell Permeability: The inhibitor may have poor permeability into the specific cell line you are using.
-
Inhibitor Stability: The compound may be unstable in your cell culture medium over the duration of the experiment.
-
High Protein Binding: this compound might bind to proteins in the serum of your culture medium, reducing its effective concentration.
-
Cellular Resistance: The cells may have intrinsic resistance mechanisms, such as efflux pumps that actively remove the inhibitor.
-
Incorrect Readout: The chosen assay may not be sensitive enough to detect the effects of PDHK1 inhibition in your specific model.
Troubleshooting Steps:
-
Confirm Target Engagement: The most direct way to confirm that the inhibitor is reaching its target is to perform a western blot to assess the phosphorylation status of the PDH E1α subunit at Ser232. A decrease in phosphorylation at this site indicates that the inhibitor is active within the cell.[1]
-
Optimize Assay Conditions:
-
Try reducing the serum concentration in your culture medium during the treatment period.
-
Shorten the incubation time to see if the compound is degrading over time.
-
-
Consider a Different Assay: If you are using a proliferation assay, consider a more direct measure of metabolic activity, such as a lactate production assay or an oxygen consumption rate (OCR) measurement.[3]
Issue 2: High Levels of Cytotoxicity at Expected Inhibitory Concentrations
Q: I am observing significant cell death even at concentrations where I expect to see specific inhibition of PDHK1. How can I address this?
A: High cytotoxicity can be due to on-target or off-target effects:
-
On-Target Toxicity: Some cell lines are highly dependent on glycolysis for survival, and a rapid shift to oxidative phosphorylation can be toxic.
-
Off-Target Effects: At higher concentrations, all small molecule inhibitors have the potential to interact with other kinases or cellular proteins, leading to toxicity.[5]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding toxic levels (typically >0.5%).
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability: A detailed dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) will help you determine the concentration at which the inhibitor becomes cytotoxic (the IC50 for viability).[3] This will allow you to select a concentration range for your functional assays that is below the toxic threshold.
-
Time-Course Experiment: The observed toxicity may be time-dependent. Try shorter incubation times with the inhibitor to see if you can achieve the desired on-target effect before significant cell death occurs.
-
Use a Rescue Experiment: To confirm on-target toxicity, you could try to rescue the cells by providing them with metabolites that bypass the PDH complex, such as acetate or citrate.
-
Validate with a Structurally Different Inhibitor: If available, using another PDHK1 inhibitor with a different chemical scaffold can help to distinguish between on-target and off-target effects.
Issue 3: High Variability in Results Between Experiments
Q: My results with this compound are not consistent from one experiment to the next. What are the common sources of variability?
A: Reproducibility is key in cell-based assays. Common sources of variability include:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular responses.
-
Inhibitor Preparation: Inconsistent preparation of stock and working solutions of the inhibitor can lead to dosing errors.
-
Assay Technique: Minor variations in incubation times, reagent addition, and plate reading can introduce variability.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and narrow range of passage numbers.
-
Seed cells at a consistent density and allow them to adhere and stabilize for a set period before treatment.
-
Ensure consistent media formulation, including serum lot.
-
-
Careful Inhibitor Handling:
-
Always prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
-
Vortex stock solutions thoroughly before making dilutions.
-
-
Assay Controls:
-
Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control.
-
Include a positive control if available (e.g., a known activator of the downstream pathway).
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Parameter | Recommended Value | Notes |
| Biochemical IC50 | ~1.5 µM[1] | Potency against the isolated enzyme. |
| Initial Dose-Response Range | 0.1 µM - 50 µM | A broad range to capture the full dose-response curve in your cell line. |
| Working Concentration Range | 1 µM - 10 µM | A typical range for observing on-target effects without significant cytotoxicity in many cell lines. This should be optimized. |
| Maximum DMSO Concentration | ≤ 0.1% | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration for the highest dose could be 100 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at 37°C with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using a suitable software package.
Protocol 2: Western Blot for Phospho-PDH E1α (Ser232)
This protocol is for assessing the effect of this compound on the phosphorylation of its direct target.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDHA1 (Ser232) and anti-total-PDHA1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the desired time (e.g., 1-6 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-PDHA1 Ser232) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PDHA1.[2]
Visualizations
Caption: Pdhk1 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Inhibition of pyruvate dehydrogenase kinase-1 by dicoumarol enhances the sensitivity of hepatocellular carcinoma cells to oxaliplatin via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Perturbation of Pyruvate Dehydrogenase Kinase 1 Modulates Growth, Angiogenesis and Metabolic Pathways in Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
how to address Pdhk1-IN-1 precipitation in stock solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the handling of Pdhk1-IN-1, with a specific focus on addressing precipitation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most highly recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and ensure maximum solubility.[1][4] While other organic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA) can be alternatives, DMSO is the most commonly cited and effective solvent for this class of inhibitors.[4]
Q2: I am observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. What is causing this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many small molecule inhibitors, including this compound.[1] This occurs when the kinetic solubility of the compound in the final aqueous solution is exceeded. The high concentration of the inhibitor is stable in the organic solvent (DMSO), but upon dilution into a buffer, the compound's poor aqueous solubility leads to it falling out of solution.
Q3: How can I prevent my this compound from precipitating when I prepare my working solutions?
A3: Several strategies can be employed to mitigate precipitation:
-
Lower the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, while still maintaining the solubility of this compound.[1][4]
-
Modify Buffer pH: The solubility of many kinase inhibitors is pH-dependent. If your experimental system allows, testing a range of pH values for your aqueous buffer may improve solubility.[4]
-
Use Solubility Enhancers: The addition of low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to keep the compound in solution.[4]
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.[1][4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure the stability and longevity of your this compound stock solution, it is recommended to:
-
Aliquot the high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4][5]
-
Store these aliquots at -80°C for long-term storage (up to a year or more) or at -20°C for shorter-term storage (1-3 months).[2][5][6]
-
Protect the solutions from light.[4]
Troubleshooting Guides
Issue: this compound powder is not fully dissolving in DMSO.
Root Cause Analysis and Solution Workflow
Caption: Workflow for dissolving this compound powder.
Issue: Precipitation occurs upon dilution of DMSO stock into aqueous buffer.
Troubleshooting Decision Tree
Caption: Decision tree for resolving precipitation.
Data Presentation
Table 1: Solubility and Recommended Stock Solution Parameters for this compound
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous grade is recommended.[1][4] |
| Stock Concentration | 1 mM - 10 mM | A 10 mM stock solution is commonly prepared.[6] |
| Aqueous Solubility | Poor | Prone to precipitation when diluted from DMSO into aqueous buffers.[1] |
| Alternative Solvents | Ethanol, NMP, DMA | Compatibility with the experimental system must be verified.[1][4] |
Table 2: Storage Recommendations for this compound Solutions
| Solution Type | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | Years | Protect from light and moisture.[5] |
| DMSO Stock Solution | -20°C | 1-3 Months | Aliquot to avoid freeze-thaw cycles.[2][5][6] |
| DMSO Stock Solution | -80°C | Up to 1 year or more | Recommended for long-term storage; aliquot to avoid freeze-thaw cycles.[5][6] |
| Aqueous Working Solution | Room Temperature or 4°C | Hours | Prepare fresh before each experiment; do not store.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[4]
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[3][4] Gentle warming to 37°C can also be applied if necessary, but verify the compound's stability at this temperature.[4]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in light-protected vials.
-
Store the aliquots at -80°C for long-term storage.[5]
Protocol 2: Preparation of a Working Solution and Preventing Precipitation
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
(Optional) Surfactant such as Tween® 80
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature and vortex briefly.
-
Prepare an intermediate dilution of the stock solution in DMSO if a large dilution factor is required.
-
To prepare the final working solution, add the this compound stock (or intermediate dilution) to the aqueous buffer. Crucially, add the DMSO solution to the buffer and not the other way around, while vortexing gently.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.5%).[1]
-
If precipitation is still observed, consider the following modifications:
-
Surfactant Addition: Prepare the aqueous buffer with a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) before adding the this compound solution.
-
Sonication: Briefly sonicate the final working solution in a water bath to help dissolve any micro-precipitates.[1]
-
-
Visually inspect the solution for any signs of precipitation before adding it to your experimental system.[5]
-
Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.[3]
Signaling Pathway
Caption: this compound inhibits PDHK1, preventing the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).
References
potential for Pdhk1-IN-1 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and potential degradation of the selective Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor, Pdhk1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of this compound. For long-term stability, the solid (powder) form should be stored at -20°C.[1][2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3][4]
Q2: My this compound stock solution has changed color. Is it still usable?
A2: A change in color in your stock solution often indicates chemical degradation or oxidation.[5] This can be caused by exposure to light, air, or impurities in the solvent.[5] It is strongly recommended to discard the solution and prepare a fresh stock from solid material. Proceeding with a potentially degraded compound can lead to inconsistent and unreliable experimental results.[5]
Q3: I observed precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent is not ideal for cryogenic storage.[5] Do not use a solution that has precipitated.[1] Before preparing a new stock, ensure the vial is centrifuged to pellet any powder.[1] When preparing the new solution, you can try the following:
-
Thaw Slowly: Allow the solution to thaw slowly at room temperature and vortex gently to ensure it is fully dissolved.[5]
-
Check Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing a slightly less concentrated stock solution.[5]
Q4: What is the best solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecule inhibitors. However, be aware that DMSO is hygroscopic and can absorb moisture from the air, which can dilute your stock over time.[1] For in vivo experiments, a common solvent system is a combination of 10% DMSO and 90% Corn Oil.[3] When preparing aqueous solutions for assays, it is important to minimize the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5%).[1]
Q5: How can I minimize the risk of degradation during routine handling?
A5: To minimize degradation, adhere to the following best practices:
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into DMSO stocks.[3][5]
-
Protect from Light: Store solutions in amber glass vials or wrap containers in foil to prevent photochemical degradation.[5]
-
Limit Air Exposure: For compounds susceptible to oxidation, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[5]
-
Use Appropriate Containers: For long-term storage, use inert containers such as amber glass vials or polypropylene tubes to prevent leaching of contaminants or adherence of the compound to the container surface.[5]
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent or irreproducible results are a primary indicator of compound instability. This guide provides a systematic approach to diagnose potential issues with your this compound.
Caption: A troubleshooting flowchart for diagnosing issues with this compound activity.
Summary of this compound Stability Data
| Parameter | Recommendation / Factor | Rationale | Citations |
| Storage (Solid) | -20°C | Long-term stability of the compound in its powdered form. | [1] |
| Storage (Solution) | -20°C (≤ 1 month) or -80°C (≤ 6 months) | Prevents degradation in solvent over extended periods. | [3][4] |
| Solvent | DMSO (for stock), Aqueous buffers (for assays) | High solubility in DMSO for stock; biological compatibility in assays. | [1][5] |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Repeated cycling can degrade the compound and compromise solvent (e.g., water absorption by DMSO). | [1][3][5] |
| Light Exposure | Minimize; use amber vials or foil | UV and visible light can induce photochemical degradation. | [5] |
| Air (Oxygen) Exposure | Minimize; consider purging with inert gas | Reduces the risk of oxidation. | [5] |
| pH | Maintain recommended pH in aqueous solutions | The stability of many small molecules is pH-dependent. | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into experimental media.
Materials:
-
This compound (solid powder, molecular weight: 420.7 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile polypropylene or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM solution, weigh 4.207 mg.
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but avoid excessive heat.
-
Once dissolved, dispense the solution into single-use aliquots in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To assess the stability of this compound in a specific solvent and storage condition over time by monitoring its purity via High-Performance Liquid Chromatography (HPLC).[5]
Materials:
-
Freshly prepared this compound stock solution (e.g., 1 mM in DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare Working Solution: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) in the solvent you wish to test (e.g., DMSO, cell culture media).
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system.[5] Record the chromatogram. The primary peak corresponds to intact this compound. Calculate and record its peak area and retention time. This serves as the baseline for purity.[5]
-
Storage: Store the remaining working solution under the desired test conditions (e.g., 4°C in the dark, 37°C in an incubator, etc.).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 8, 24, 48 hours), inject another aliquot of the stored solution into the HPLC system.[5]
-
Data Analysis: For each timepoint, compare the chromatogram to the T=0 result. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which indicate degradation products.
-
-
Calculate Stability: Determine the percentage of this compound remaining at each time point by normalizing the peak area to the T=0 value: % Remaining = (Peak Area at time 't' / Peak Area at T=0) x 100
Visualizations
PDHK1 Signaling Pathway and Inhibition
Caption: The role of PDHK1 in metabolism and its inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Low In Vivo Efficacy of PDHK1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitors, such as a hypothetical compound "Pdhk1-IN-1".
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency of our PDHK1 inhibitor, but minimal to no efficacy in our animal models. What are the common reasons for this discrepancy?
A1: This is a frequent challenge in drug development. The transition from an in vitro to an in vivo environment introduces multiple complex variables. Key reasons for this discrepancy include:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or fast clearance, preventing it from reaching and maintaining a therapeutic concentration at the tumor site.
-
Limited Bioavailability: The inhibitor may not be efficiently absorbed into the systemic circulation after administration.
-
Suboptimal Target Engagement: The concentration of the inhibitor at the target tissue may be insufficient to effectively inhibit PDHK1.
-
Instability: The compound might be unstable in a physiological environment.
-
Toxicity: The dose required for efficacy might be causing unforeseen toxicity, limiting the achievable therapeutic window.
Q2: How can we confirm that our PDHK1 inhibitor is reaching the target tissue and engaging with PDHK1?
A2: To confirm target engagement, a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies is essential. This involves:
-
Measuring the concentration of the inhibitor in plasma and, if possible, in the target tissue (e.g., tumor) over time.
-
Assessing the downstream effects of PDHK1 inhibition. Since PDHK1 phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, you can measure the phosphorylation status of PDH. A decrease in phosphorylated PDH would indicate target engagement.
Q3: What are the key signaling pathways regulated by PDHK1 that we should be aware of when assessing the effects of our inhibitor?
A3: PDHK1 is a crucial regulator of cellular metabolism, primarily by inhibiting the Pyruvate Dehydrogenase (PDH) complex. This action shifts metabolism from mitochondrial oxidative phosphorylation towards glycolysis (the Warburg effect), a hallmark of many cancer cells.[1][2] Key pathways and processes influenced by PDHK1 inhibition include:
-
Activation of the PDH complex: This leads to increased conversion of pyruvate to acetyl-CoA, fueling the tricarboxylic acid (TCA) cycle.[2]
-
Shift in Cellular Metabolism: A decrease in glycolysis and an increase in oxidative phosphorylation.
-
Induction of Apoptosis: In cancer cells, reversing the Warburg effect can lead to increased oxidative stress and apoptosis.[1]
Q4: Could off-target effects be contributing to the low in vivo efficacy of our PDHK1 inhibitor?
A4: Yes, off-target effects are a significant consideration. Your inhibitor might be interacting with other kinases or cellular proteins, leading to unexpected biological consequences that could counteract its intended therapeutic effect or cause toxicity. Kinase selectivity profiling against a panel of other kinases is a standard method to identify potential off-target activities.[3]
Troubleshooting Guide
Problem 1: Poor Bioavailability and Exposure
If you suspect that your PDHK1 inhibitor is not reaching a sufficient concentration in the bloodstream or at the site of action, consider the following troubleshooting steps:
Experimental Protocol: Preliminary Pharmacokinetic (PK) Study
-
Animal Model: Use a small cohort of the same animal model (e.g., mice) as in your efficacy studies.
-
Dosing: Administer the PDHK1 inhibitor at the same dose and route as in your efficacy studies.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Analysis: Use a validated analytical method, such as LC-MS/MS, to determine the concentration of the inhibitor in the plasma.
-
Data Evaluation: Calculate key PK parameters.
Summary of Expected Pharmacokinetic Parameters for a Viable In Vivo Candidate
| Parameter | Description | Ideal Range (Example) | Potential Implication of Poor Value |
| Cmax | Maximum plasma concentration | > 10x in vitro IC50 | Insufficient concentration to inhibit the target. |
| Tmax | Time to reach Cmax | 1-4 hours | Slow absorption. |
| AUC | Area under the curve (total drug exposure) | High | Low total exposure to the drug. |
| t1/2 | Half-life | > 2 hours | Rapid clearance, requiring more frequent dosing. |
Problem 2: Lack of Target Engagement in Vivo
Even with adequate plasma exposure, the inhibitor may not be effectively engaging PDHK1 in the target tissue.
Experimental Protocol: Pharmacodynamic (PD) Study in Tumor Tissue
-
Animal Model: Use tumor-bearing mice.
-
Dosing: Treat the mice with the PDHK1 inhibitor at a dose that achieves a known plasma concentration.
-
Tissue Collection: Euthanize the animals at the expected Tmax and collect tumor tissue.
-
Analysis: Prepare protein lysates from the tumor tissue and perform a Western blot to detect the levels of phosphorylated PDHA1 (the alpha subunit of PDH).
-
Expected Outcome: A significant decrease in the p-PDHA1/total PDHA1 ratio in the treated group compared to the vehicle control group would confirm target engagement.
Visualizing Key Concepts
Below are diagrams illustrating the PDHK1 signaling pathway and a general workflow for troubleshooting in vivo efficacy.
Caption: The PDHK1 signaling pathway and the mechanism of action of a PDHK1 inhibitor.
Caption: A decision-tree workflow for troubleshooting low in vivo efficacy of a PDHK1 inhibitor.
References
- 1. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
Technical Support Center: Managing Vehicle Control Effects in Pdhk1-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing vehicle control effects during experiments with the Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitor, Pdhk1-IN-1. Adherence to proper experimental design, including the meticulous use of vehicle controls, is paramount for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound experiments?
A vehicle control is a crucial component of experimental design where the supposedly inert substance used to dissolve or dilute this compound is administered to a control group. This is essential to differentiate the biological effects of this compound from any potential effects caused by the vehicle itself. Solvents like Dimethyl Sulfoxide (DMSO) can, in some cases, influence cellular processes. By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the inhibitor's activity.
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
The choice of vehicle depends on the experimental model. Based on manufacturer recommendations and common laboratory practices:
-
In Vitro : Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture experiments.
-
In Vivo : A common formulation for animal studies involves a multi-component vehicle to ensure solubility and bioavailability. A frequently used vehicle for poorly soluble kinase inhibitors consists of a mixture of DMSO, Polyethylene Glycol 300 (PEG300), Tween-80, and saline. A specific formulation that can achieve a suitable concentration for compounds like this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is critical to determine the specific tolerance of your cell line. Always maintain the same final DMSO concentration across all wells, including the vehicle control and all this compound-treated wells.
Q4: Can the vehicle itself affect the Pdhk1 signaling pathway or other cellular processes?
Yes, vehicles can have off-target effects. High concentrations of DMSO have been shown to alter gene expression, induce cellular stress, and affect signaling pathways.[1] Similarly, Tween-80 and PEG300 can have biological effects, particularly in in vivo studies, where they can influence drug absorption and distribution.[2] Therefore, a vehicle-only control is non-negotiable to identify and account for these potential confounding effects.
Q5: My this compound is precipitating when I add it to my cell culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue.[3][4] Here are some troubleshooting steps:
-
Stepwise Dilution : Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The serum proteins can help to solubilize the inhibitor. Then, add this intermediate dilution to the final culture volume.[4]
-
Increase Mixing : Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This can prevent localized high concentrations that are prone to precipitation.[4]
-
Warm the Medium : Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[4]
-
Lower the Final Concentration : If precipitation persists, you may need to lower the final working concentration of this compound to stay within its aqueous solubility limit.
Data Presentation
Table 1: Recommended Vehicle Formulations for this compound
| Experimental System | Vehicle Component | Recommended Concentration | Notes |
| In Vitro (Stock Solution) | DMSO | 10-50 mM | Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| In Vitro (Final in Media) | DMSO | ≤ 0.1% (v/v) | Perform a dose-response curve for the vehicle alone to determine the non-toxic concentration for your specific cell line. |
| In Vivo (Oral/IP) | DMSO | 10% | Part of a co-solvent system. |
| PEG300 | 40% | Acts as a solubilizing agent. | |
| Tween-80 | 5% | Acts as a surfactant to improve stability. | |
| Saline (0.9% NaCl) | 45% | The final diluent. Prepare fresh daily. |
Table 2: Summary of Potential Vehicle Control Effects
| Vehicle | Concentration | Potential Effects | Cell Type/Model | Citation |
| DMSO | > 0.5% | Reduced cell viability, altered gene expression, changes in cell signaling. | Various cell lines | [1][5] |
| 1-2% | Reduced proliferation and cytokine production. | Human peripheral blood lymphocytes | [5] | |
| 5% | Substantial reduction in cytokine production. | Human peripheral blood lymphocytes | [5] | |
| Tween-80 | 16-32% (in saline, IP) | Decreased locomotor activity. | Mice | [6] |
| >10% (w/w, oral) | Gastrointestinal irritation. | Rats | [7] | |
| PEG300 | Not specified | Can cause motor impairment at high concentrations. | Mice | [8] |
Experimental Protocols
Protocol 1: In Vitro Cellular Assay with this compound and Vehicle Control (Western Blot Analysis)
-
Cell Culture : Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound and Vehicle Solutions :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the this compound stock in DMSO to create intermediate stocks.
-
For the vehicle control, use 100% DMSO.
-
-
Treatment :
-
Warm the complete cell culture medium to 37°C.
-
For each treatment condition, add the appropriate volume of the this compound intermediate stock or the DMSO vehicle control to the pre-warmed medium to achieve the desired final inhibitor concentration and a final DMSO concentration of ≤ 0.1%. Ensure thorough mixing.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis :
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-PDH (a direct downstream target of PDK1), total PDH, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of this compound on PDH phosphorylation compared to the vehicle control.
-
Protocol 2: Testing for Vehicle-Induced Cytotoxicity
-
Cell Plating : Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Vehicle Preparation : Prepare serial dilutions of the vehicle (e.g., DMSO) in complete cell culture medium, starting from a concentration slightly higher than the highest concentration that will be used in the actual experiment.
-
Treatment : Replace the medium in the wells with the vehicle dilutions. Include a "medium-only" control.
-
Incubation : Incubate the plate for the same duration as your planned this compound experiment.
-
Viability Assay : Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of viable cells for each vehicle concentration relative to the "medium-only" control. This will help you determine the highest non-toxic concentration of your vehicle.
Mandatory Visualization
Caption: Pdhk1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
Caption: Troubleshooting decision tree for unexpected vehicle control effects.
References
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for hygroscopic properties of Pdhk1-IN-1 solvents
Welcome to the technical support center for Pdhk1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on controlling for the hygroscopic properties of its solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor solubility in aqueous solutions.[1][2][3][5] For a similar PDHK1 inhibitor, TM-1, solubility in DMSO is reported to be as high as 50 mg/mL (106.71 mM), while it is insoluble in ethanol and water.[4] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation and ensure accurate concentration measurements.[1][2]
Q2: Why is it critical to use anhydrous solvents with this compound?
A2: It is critical to use anhydrous solvents for two main reasons. First, this compound itself is likely hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and weighing accuracy.[4] Second, the most common and recommended solvent, DMSO, is also highly hygroscopic and readily absorbs atmospheric water.[6][7][8] The presence of water can reduce the solubility of the inhibitor, potentially leading to precipitation, and can also impact the stability of the compound in solution.[4] Furthermore, water content can affect enzyme kinetics and the interaction between the inhibitor and the kinase.[9][10][11]
Q3: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[2] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[1]
-
Optimize Dilution Technique: Instead of diluting your DMSO stock directly into the final volume of aqueous buffer, perform initial serial dilutions in 100% DMSO to get closer to your final concentration before the last dilution step into the aqueous medium.[12]
-
Use Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-80 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help to keep the inhibitor in solution.[1]
-
Consider Co-solvents: For some in vivo applications, a co-solvent system may be necessary. A common formulation involves dissolving the compound in DMSO and then diluting it into a vehicle containing agents like PEG300 and Tween-80.[3]
-
Sonication: After dilution, briefly sonicating the solution can help to break up small precipitates and re-dissolve the compound.[1]
Q4: How should I properly store the solid this compound compound and its stock solutions?
A4: Proper storage is essential to maintain the integrity of the inhibitor.
-
Solid Compound: The solid, powdered form of this compound should be stored in a tightly sealed vial, preferably in a desiccator, at -20°C for long-term stability.[13]
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][14] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Incomplete dissolution of the compound leading to inaccurate concentrations. | Ensure the compound is fully dissolved in the stock solution. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution in DMSO. Always visually inspect the solution for any particulate matter before use.[3] |
| Loss of inhibitor potency over time in a biological assay | The compound is degrading in the solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] |
| Difficulty dissolving the solid compound in DMSO | The compound may have absorbed moisture, or the DMSO may not be of high enough purity. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[12] If the compound is clumpy, it may have absorbed water; ensure it is stored in a desiccator.[13] Gentle warming and sonication can also be applied.[2] |
| Cloudiness or precipitation in the DMSO stock solution upon thawing | The compound may have a high freezing point or has absorbed water, reducing its solubility at lower temperatures. | Allow the aliquot to fully equilibrate to room temperature before opening. If precipitation is observed, gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use.[2] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Solvents
To ensure the integrity of your experiments, it is crucial to use solvents with very low water content.
Methodology: Drying Solvents with Molecular Sieves
-
Select the Right Sieves: Use 3Å or 4Å molecular sieves for drying polar organic solvents like DMSO.
-
Activate the Sieves: Before use, activate the molecular sieves by heating them in a glassware drying oven at 300°C for at least 24 hours to remove any pre-adsorbed water.
-
Drying Process:
-
Add the activated, cooled molecular sieves to a bottle of the solvent (a 5-10% mass/volume loading is typical, e.g., 5-10g of sieves per 100 mL of solvent).
-
Seal the bottle tightly and allow the solvent to stand over the sieves for at least 24-72 hours before use.
-
-
Storage: Store the dried solvent over the molecular sieves in a tightly sealed container, preferably with a sealant like Parafilm around the cap, to prevent re-exposure to atmospheric moisture.
Protocol 2: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 468.54 g/mol (like TM-1), you would weigh out 4.69 mg.[4]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store these aliquots at -20°C or -80°C.[2][14]
Protocol 3: Measuring Water Content in Solvents using Karl Fischer Titration
Karl Fischer titration is the gold standard method for accurately determining the water content in organic solvents.[1]
Methodology: Coulometric Karl Fischer Titration
-
Apparatus Setup: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Reagent Preparation: Fill the titration cell with the appropriate Karl Fischer reagents (anode and cathode solutions).
-
Standardization: Allow the instrument to stabilize and titrate any residual moisture in the cell to a dry endpoint.
-
Sample Injection: Using a dry, gas-tight syringe, carefully inject a precise volume (e.g., 1 mL) of the solvent to be tested into the titration cell.
-
Titration: The instrument will automatically titrate the water in the sample and provide a direct reading of the water content, typically in parts per million (ppm) or as a percentage.
-
Data Recording: Record the water content. For high-purity anhydrous solvents, the water content should be below 50 ppm.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iris.hi.is [iris.hi.is]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of solvent and water activity on kinetically controlled peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Pdhk1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Pdhk1-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound, also referred to as compound 17, is a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) with an IC50 of 1.5 µM.[1][2] PDHK1 is a key mitochondrial enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC), thereby controlling the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By inhibiting PDHK1, this compound can shift cellular metabolism from glycolysis towards oxidative phosphorylation, a strategy being explored for cancer therapy.[2][3]
Like many kinase inhibitors, this compound is a lipophilic molecule, which can lead to poor aqueous solubility and consequently, low and variable oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in vivo.
Q2: What are the key physicochemical properties of this compound?
While extensive experimental data for this compound is not publicly available, the following table summarizes the computed physicochemical properties for a representative PDK1 inhibitor, which can be used as a surrogate for initial experimental design.
| Property | Value | Source |
| Molecular Weight | 516.5 g/mol | [4] |
| XLogP3 | 3.6 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 7 | [4] |
Q3: What are the general strategies to enhance the bioavailability of poorly soluble inhibitors like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (PNPs), can improve its dissolution rate and absorption.
-
Amorphous Solid Dispersions: Creating a dispersion of the crystalline drug in a polymer matrix can prevent crystallization and enhance solubility.
-
Salt Formation: For ionizable compounds, forming a more soluble salt can improve dissolution.
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in In Vivo Studies
Question: I am not observing the expected anti-tumor effects with this compound in my mouse model. Could the formulation be the issue?
Answer: Yes, improper formulation is a common reason for the lack of in vivo efficacy of small molecule inhibitors with low aqueous solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and logP of your batch of this compound. 2. Formulation Optimization: Prepare a formulation to enhance solubility, such as a lipid-based formulation (e.g., in corn oil with surfactants) or a nanoparticle suspension. 3. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after oral administration of the new formulation. | Improved and more consistent plasma exposure of this compound. |
| Suboptimal Dosing Regimen | 1. Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose. 2. PK/PD Modeling: Correlate the pharmacokinetic parameters (e.g., AUC, Cmax) with the pharmacodynamic response (e.g., target engagement, tumor growth inhibition). | Determination of a dosing regimen that maintains therapeutic concentrations of this compound at the target site. |
| Metabolic Instability | 1. In Vitro Metabolism Assays: Assess the stability of this compound in liver microsomes or hepatocytes. 2. Identify Metabolites: Use LC-MS/MS to identify major metabolites. | Understanding of the metabolic fate of this compound and whether rapid metabolism is limiting its exposure. |
Issue 2: High Variability in Experimental Results
Question: I am observing significant variability in tumor response between animals treated with this compound. What could be the cause?
Answer: High variability can stem from inconsistent drug exposure due to formulation issues or biological differences between animals.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Formulation | 1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the this compound formulation. 2. Characterize Formulation: Analyze the particle size distribution and homogeneity of the formulation before each experiment. | Reduced variability in drug delivery and absorption between animals. |
| Food Effect | 1. Control Feeding Schedule: Standardize the feeding schedule of the animals, as food can significantly impact the absorption of lipophilic drugs. 2. Fasted vs. Fed Study: Conduct a small study to assess the effect of food on the bioavailability of your this compound formulation. | Minimized variability in drug absorption due to differences in food intake. |
| Biological Variability | 1. Animal Health Monitoring: Ensure all animals are healthy and of a similar age and weight. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological differences. | More statistically robust and reproducible results. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Administration
This protocol describes the preparation of a simple lipid-based formulation for in vivo studies.
Materials:
-
This compound powder
-
Corn oil (or other suitable lipid vehicle)
-
Cremophor EL (or other suitable surfactant)
-
Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add a small volume of ethanol to dissolve the compound completely.
-
In a separate tube, prepare the vehicle by mixing corn oil and Cremophor EL in a 9:1 ratio.
-
Add the this compound solution dropwise to the vehicle while vortexing.
-
Continue vortexing for 5-10 minutes until a clear and homogenous solution is formed.
-
If necessary, sonicate the formulation for 5-10 minutes to ensure complete dissolution.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of this compound.
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Dosing:
-
Oral (PO) Group (n=3-5 mice): Administer the formulated this compound via oral gavage at a single dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group (n=3-5 mice): Administer a solubilized form of this compound (e.g., in DMSO/saline) via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
Blood Sampling:
-
Collect sparse blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Signaling Pathway of PDHK1 and Inhibition by this compound
Caption: PDHK1 phosphorylates and inactivates the PDC, blocking the conversion of pyruvate to acetyl-CoA.
Experimental Workflow for Enhancing Bioavailability
References
- 1. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pyruvate dehydrogenase kinase 1 enhances the anti-cancer effect of EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of dichloroacetic acid kinetics in human--a physiologically based pharmacokinetic modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pdhk1-IN-1 in Cancer Cells
This technical support center is a resource for researchers, scientists, and drug development professionals investigating the use of Pdhk1-IN-1 in cancer therapy. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1) with an IC50 of 1.5 µM.[1] PDK1 is a mitochondrial enzyme that plays a key role in cellular metabolism.[2] It phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, which in turn inhibits the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle.[2][3] By inhibiting PDK1, this compound blocks the phosphorylation of the PDH E1α subunit at Ser232 and Ser293, thereby reactivating the PDH complex.[1] This leads to a metabolic shift from glycolysis towards oxidative phosphorylation, which can suppress cancer cell proliferation and induce apoptosis.[2][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to kinase inhibitors in cancer cells can generally be categorized as follows:
-
On-target alterations: This could involve mutations in the PDK1 gene that prevent the binding of this compound to the kinase.
-
Activation of bypass signaling pathways: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of PDK1. Given that PDK1 is a central node in metabolic regulation, pathways that promote glycolysis or provide alternative energy sources could be activated. For instance, upregulation of other PDK isoforms (PDK2, 3, or 4) could compensate for PDK1 inhibition.[5]
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and therefore its efficacy.
-
Metabolic reprogramming: Cells might adapt their metabolic network to become less reliant on the pathway targeted by this compound. This could involve increased glutaminolysis or fatty acid oxidation to fuel the TCA cycle.
-
Induction of Epithelial-Mesenchymal Transition (EMT): EMT has been associated with drug resistance in various cancers and could contribute to reduced sensitivity to this compound.[5][6]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be achieved through a cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: High variability in IC50 determination experiments.
-
Possible Cause:
-
Inconsistent cell seeding density.
-
Edge effects in multi-well plates.
-
Incomplete solubilization of this compound.
-
Suboptimal assay timing.
-
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a single-cell suspension and use a consistent cell number for each experiment. Perform a cell titration experiment to determine the optimal seeding density for your cell line.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Ensure Proper Solubilization: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution in culture medium.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of drug exposure for your specific cell line.
-
Issue 2: No significant inhibition of PDH phosphorylation after treatment with this compound.
-
Possible Cause:
-
Insufficient drug concentration or incubation time.
-
Development of a resistance mechanism that prevents drug-target engagement.
-
Poor antibody quality for Western blot analysis.
-
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Treat cells with a range of this compound concentrations and for different durations to determine the optimal conditions for inhibiting PDH phosphorylation (p-PDH Ser232 and Ser293).
-
Investigate Resistance: If optimal treatment conditions do not lead to p-PDH inhibition, consider the possibility of on-target mutations by sequencing the PDK1 gene in your resistant cells.
-
Validate Antibodies: Ensure your primary antibodies for p-PDH and total PDH are specific and sensitive. Run appropriate positive and negative controls.
-
Issue 3: Resistant cells show no changes in PDK1 expression.
-
Possible Cause:
-
Resistance is not mediated by alterations in PDK1 expression.
-
-
Troubleshooting Steps:
-
Investigate Bypass Pathways: Use techniques like a phospho-kinase array or RNA sequencing to identify upregulated signaling pathways in the resistant cells compared to the parental cells.
-
Assess Metabolic Changes: Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to identify shifts in cellular metabolism, such as increased reliance on alternative energy sources.
-
Examine Drug Efflux: Use qPCR or Western blotting to check for the overexpression of common ABC transporters (e.g., MDR1, MRP1).
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 1.5 | 1 |
| Resistant Cancer Cell Line | This compound | 15.0 | 10 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.[7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or MTS, see Protocol 2) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, subculture them and increase the concentration of this compound by 1.5 to 2-fold.[7]
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. It is crucial to allow the cells to recover and grow consistently at each concentration before increasing it further. This process can take several months.
-
Characterization of Resistant Cells: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), establish a stable resistant cell line.
-
Confirmation of Resistance: Regularly perform cell viability assays to confirm the stability of the resistant phenotype and determine the new IC50 value.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passages to ensure a stable stock.
Protocol 2: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines the steps for determining the IC50 value of this compound using an MTT assay.[8]
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[9]
-
Protocol 3: Western Blot Analysis of PDK1 Signaling Pathway
This protocol is for assessing the phosphorylation status of PDH, a direct downstream target of PDK1.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-PDH Ser232, anti-p-PDH Ser293, anti-total PDH, anti-PDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Investigating this compound Resistance.
Caption: Troubleshooting Logic for this compound Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyruvate Dehydrogenase Contributes to Drug Resistance of Lung Cancer Cells Through Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase 1 contributes to cisplatin resistance of ovarian cancer through EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. clyte.tech [clyte.tech]
assessing the impact of freeze-thaw cycles on Pdhk1-IN-1 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pdhk1-IN-1. The information provided is intended to help address specific issues that may be encountered during experimental procedures, with a focus on the impact of handling and storage conditions, such as freeze-thaw cycles, on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C.[1] Once dissolved, for instance in DMSO, stock solutions should be aliquoted into single-use volumes and stored at -80°C for up to six months or at -20°C for up to one month.[2] It is crucial to minimize the number of freeze-thaw cycles to maintain the integrity of the compound.[3]
Q2: How many times can a stock solution of this compound be subjected to freeze-thaw cycles?
A2: There is no publicly available data specifying the exact number of freeze-thaw cycles that this compound can endure without a significant loss of activity. As a general best practice for small molecule inhibitors, it is highly recommended to prepare single-use aliquots from the stock solution to avoid repeated freeze-thaw cycles.[3] If you must use a stock solution multiple times, it is advisable to perform an in-house stability study to assess the impact on its activity within your specific experimental context.
Q3: What is the potential impact of freeze-thaw cycles on the activity of this compound?
A3: While specific quantitative data for this compound is not available, general studies on small molecule inhibitors dissolved in DMSO suggest that repeated freeze-thaw cycles can lead to a gradual decrease in the compound's potency.[3] This can be attributed to factors such as the absorption of water by DMSO upon thawing, which can alter the inhibitor's concentration and stability.[3][4] For critical experiments, using a fresh aliquot or one that has undergone a minimal number of freeze-thaw cycles is the best practice.
Q4: My experimental results with this compound are inconsistent. What could be the underlying cause?
A4: Inconsistent results can stem from several factors. A primary reason can be the degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles.[3] Other potential causes include variability in assay conditions, such as the concentrations of enzymes and substrates, incubation times, and buffer components.[3] Refer to the Troubleshooting Guide below for a more detailed examination of potential issues and their solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound between experiments. | Compound Instability: As highlighted in the FAQs, repeated freeze-thaw cycles can lead to the degradation of the inhibitor.[3] | - Prepare single-use aliquots of your this compound stock solution.- If you suspect your current stock has been compromised, prepare a fresh stock solution from the powder form. |
| Inconsistent Assay Conditions: Minor variations in reagent concentrations (especially ATP), incubation times, or temperature can significantly impact the results. | - Ensure all assay parameters are kept consistent across all experiments.- Use a master mix for reagents to minimize pipetting errors. | |
| Lower than expected inhibition of Pdhk1 activity. | Degraded Inhibitor: The potency of this compound may have diminished due to improper storage or handling. | - Use a fresh aliquot of the inhibitor that has not been subjected to multiple freeze-thaw cycles.- Confirm the activity of a new batch of inhibitor against a known positive control. |
| Suboptimal Assay Conditions: The concentration of the inhibitor may be too low, or the enzyme concentration may be too high. | - Perform a dose-response experiment to determine the optimal inhibitor concentration.- Optimize the enzyme concentration to ensure the assay is in the linear range. | |
| Complete lack of Pdhk1 inhibition. | Incorrect Compound: Possibility of having used the wrong inhibitor. | - Verify the identity of the compound through appropriate analytical methods if possible.- Ensure proper labeling and storage of all laboratory reagents. |
| Inactive Enzyme: The Pdhk1 enzyme may have lost its activity. | - Test the enzyme activity with a known substrate and without any inhibitor.- Use a fresh batch of the enzyme if necessary. |
Experimental Protocols
Protocol 1: In-House Stability Study of this compound after Freeze-Thaw Cycles
This protocol outlines a method to assess the impact of repeated freeze-thaw cycles on the efficacy of this compound.
1. Preparation of this compound Aliquots:
- Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
- Create multiple single-use aliquots (e.g., 10 µL) from this stock solution and store them at -80°C. These will serve as the 'zero' freeze-thaw control.
- Designate a separate aliquot as the "test" sample, which will undergo repeated freeze-thaw cycles.
2. Freeze-Thaw Cycling:
- Thaw the "test" aliquot at room temperature until it is completely liquid.
- Immediately re-freeze the aliquot at -80°C.
- Repeat this cycle for a predetermined number of times (e.g., 1, 3, 5, and 10 cycles).
3. Assessment of Inhibitor Activity:
- After each designated freeze-thaw cycle, perform a kinase activity assay (see Protocol 2) using the "test" aliquot and a fresh 'zero' freeze-thaw control aliquot.
- Generate a dose-response curve for both the control and the freeze-thawed samples.
- Compare the IC50 values obtained. A significant increase in the IC50 value for the freeze-thawed sample indicates a loss of inhibitor potency.
Protocol 2: Pdhk1 Kinase Activity Assay
This protocol provides a general method for measuring the kinase activity of Pdhk1, which can be adapted for inhibitor screening.
1. Reagents and Materials:
- Active recombinant human Pdhk1 enzyme.[5]
- Pdhk1 substrate (e.g., a peptide derived from the phosphorylation site of Pyruvate Dehydrogenase E1α).
- This compound (control and freeze-thawed samples).
- Kinase assay buffer.[5]
- ATP (radiolabeled [γ-³³P]ATP or for non-radioactive methods, a suitable antibody to detect phosphorylation).
- 96-well plates.
- Plate reader (scintillation counter for radioactive assays or a spectrophotometer/fluorometer for non-radioactive assays).
2. Assay Procedure:
- Prepare a reaction mixture containing the kinase assay buffer, the Pdhk1 substrate, and the active Pdhk1 enzyme in each well of a 96-well plate.
- Add varying concentrations of this compound (from both control and freeze-thawed aliquots) to the respective wells. Include a no-inhibitor control.
- Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
- Quantify the phosphorylation of the substrate.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified PDK1 (Pdhk1) signaling pathway and the point of inhibition by this compound.
Caption: Workflow for assessing the stability of this compound after repeated freeze-thaw cycles.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Pdhk1-IN-1 and Dichloroacetate (DCA) in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of pyruvate dehydrogenase kinase (PDK): the selective inhibitor Pdhk1-IN-1 and the pan-inhibitor dichloroacetate (DCA). By targeting PDK, these molecules aim to reverse the Warburg effect, a metabolic hallmark of many cancer cells, thereby shifting their energy production from glycolysis back to oxidative phosphorylation. This metabolic reprogramming can induce apoptosis and inhibit tumor growth. This document synthesizes preclinical data to offer an objective comparison of their mechanisms, potency, and cellular effects, supplemented with detailed experimental protocols and pathway visualizations.
Executive Summary
Metabolic reprogramming is a critical adaptation for cancer cell proliferation and survival. The inhibition of pyruvate dehydrogenase kinase (PDK) presents a compelling therapeutic strategy to exploit this metabolic vulnerability. Dichloroacetate (DCA), a well-studied pan-PDK inhibitor, has shown promise in preclinical and some clinical settings. However, a new generation of more potent and selective PDK inhibitors, such as this compound, is emerging. This guide directly compares the preclinical efficacy of these two agents, highlighting the significantly greater potency of the selective inhibitor. While direct head-to-head studies of this compound and DCA are limited, comparative analysis with other selective PDK inhibitors like AZD7545 provides a strong basis for evaluating their relative efficacy.
Mechanism of Action: Targeting the Gatekeeper of Cellular Respiration
Both this compound and DCA function by inhibiting PDK, which leads to the dephosphorylation and activation of the Pyruvate Dehydrogenase Complex (PDC). An active PDC converts pyruvate to acetyl-CoA, fueling the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This metabolic shift increases the production of reactive oxygen species (ROS) and can trigger apoptosis in cancer cells.[1][2]
-
This compound is a highly selective and potent inhibitor of PDK isoform 1 (PDK1). This specificity is crucial as different PDK isoforms have distinct tissue expression and regulatory roles.[3] PDK1 is the only isoform capable of phosphorylating all three inhibitory serine sites on the E1α subunit of PDC.[4]
-
Dichloroacetate (DCA) is a pan-inhibitor, affecting all four PDK isoforms (PDK1-4) with varying degrees of potency.[5] The sensitivity of the isoforms to DCA generally follows the order PDK2 > PDK4 > PDK1 > PDK3.[4] DCA acts as a pyruvate analog, binding to an allosteric site on the N-terminal domain of PDK.[6]
References
- 1. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCA promotes progression of neuroblastoma tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.musc.edu [people.musc.edu]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyruvate Dehydrogenase Kinase 1 (PDHK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various inhibitors targeting Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key regulator of cellular metabolism. The information presented is curated from experimental data to assist in the evaluation of these compounds for research and therapeutic development.
Introduction to PDHK1 and its Role in Metabolism
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a mitochondrial serine/threonine kinase that plays a critical role in cellular energy homeostasis. It functions by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1][2] This inactivation blocks the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3] In many cancer cells, upregulation of PDHK1 contributes to the Warburg effect, a metabolic shift towards aerobic glycolysis even in the presence of oxygen.[4][5][6] This metabolic reprogramming supports rapid cell proliferation and is associated with poor prognosis in several cancers.[2][4] Consequently, inhibiting PDHK1 to reactivate PDC and restore oxidative phosphorylation is a promising therapeutic strategy for cancer and other metabolic diseases.[2][3]
Comparative Analysis of PDHK1 Inhibitors
A number of small molecule inhibitors of PDHK1 have been developed and characterized. This section provides a head-to-head comparison of their reported inhibitory activities. It is important to note that the IC50 values presented below are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | PDHK1 IC50 | Other PDHK Isoform IC50s | Mechanism of Action | Key Features |
| AZD7545 | 36.8 nM[7] | PDHK2: 6.4 nM, PDHK3: 600 nM, PDHK4: >10,000 nM (stimulates)[7] | Disrupts the interaction between PDHK1 and the E2 component of the PDC[8][9] | Potent and selective for PDHK1/2.[7] |
| Dichloroacetate (DCA) | Less sensitive than PDHK2/4[10] | PDHK2: 183 µM, PDHK4: 80 µM[7] | Pyruvate analog, binds to an allosteric site[8][9][10] | Pan-PDK inhibitor, prototypical metabolic modulator.[10] |
| Mito-DCA | Not specified, but more potent than DCA | Not specified | Mitochondria-targeted DCA derivative[11] | Enhanced potency and cancer cell specificity compared to DCA.[11] |
| JX06 | 49 nM[12] | PDHK2: 101 nM, PDHK3: 313 nM[12] | Covalent inhibitor, binds to a conserved cysteine residue[2][12] | Potent and selective covalent inhibitor.[12] |
| VER-246608 | 35 nM[7] | PDHK2: 84 nM, PDHK3: 40 nM, PDHK4: 91 nM[7] | ATP-competitive | Pan-PDK inhibitor. |
| Radicicol | Not specified | Not specified | Binds to the ATP-binding pocket[8][9] | HSP90 inhibitor with off-target effects on PDHKs.[8] |
| Compound 31 | 86 nM[13][14] | PDHK4: 421 nM[13] | Dichloroacetophenone derivative, binds to an allosteric pocket[13][15] | Novel potent and selective inhibitor.[13][14] |
| Compound 32 | 140 nM[13][14] | PDHK4: >17,200 nM[13] | Dichloroacetophenone derivative, binds to an allosteric pocket[13][15] | Highly selective for PDHK1.[13][14] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PDHK1 signaling pathway and a general workflow for inhibitor screening.
Caption: The PDHK1 signaling pathway, illustrating its role in regulating the Pyruvate Dehydrogenase Complex (PDC).
Caption: A general experimental workflow for the discovery and characterization of PDHK1 inhibitors.
Detailed Experimental Protocols
Reproducible and standardized methodologies are crucial for the comparative evaluation of enzyme inhibitors. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro PDHK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human PDHK1 enzyme
-
PDHK1 substrate (e.g., recombinant PDH-E1α)
-
PDHK1 Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PDH-E1α substrate, and the recombinant PDHK1 enzyme.
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor solutions in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PDHK1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Assay for PDHK1 Inhibition: Western Blotting for Phospho-PDC
This protocol assesses the ability of an inhibitor to decrease the phosphorylation of the PDC E1α subunit in cultured cells.
Materials:
-
Cancer cell line known to express PDHK1 (e.g., A549, PANC-1)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-PDHA1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDHA1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total PDHA1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-PDHA1 signal to the total PDHA1 signal to determine the extent of inhibition of PDC phosphorylation.
-
Conclusion
The landscape of PDHK1 inhibitors is rapidly evolving, with several potent and selective compounds emerging as valuable tools for studying cellular metabolism and as potential therapeutic agents. AZD7545 and the novel covalent inhibitor JX06 demonstrate high potency in the nanomolar range. Dichloroacetate, while less potent, remains a widely used tool compound. The development of next-generation inhibitors, such as the dichloroacetophenone derivatives, highlights the ongoing efforts to improve selectivity and efficacy. The experimental protocols provided in this guide offer a framework for the standardized evaluation and direct comparison of these and future PDHK1 inhibitors, facilitating the advancement of research in this critical area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by AZD7545, dichloroacetate, and radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Validating the In Vivo Anti-Tumor Efficacy of PDK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the in vivo anti-tumor effects of several representative Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors. As "Pdhk1-IN-1" is not a specifically identified compound in the reviewed literature, this guide focuses on well-documented PDK1 inhibitors to serve as a proxy for evaluating the therapeutic potential of targeting PDK1 in oncology.
Comparative In Vivo Efficacy of PDK1 Inhibitors
The anti-tumor activity of various PDK1 inhibitors has been demonstrated across a range of cancer models. The following table summarizes the quantitative data from preclinical in vivo studies.
| Inhibitor | Cancer Model | Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| GSK2334470 | Multiple Myeloma | RPMI 8226 | Immunodeficient mice | Not specified | Modest tumor volume reduction as a single agent. Significant inhibition when combined with PP242. | [1] |
| Renal Cell Carcinoma | 786-O | Not specified | Not specified | Significantly inhibited tumor growth, enhanced effect when combined with chloroquine. | [2] | |
| OSU-03012 | Malignant Schwannoma | HMS-97 | SCID mice | 9 weeks, oral | 55% inhibition | [3] |
| Endometrial Carcinoma | Ishikawa | Not specified | Not specified | Significant inhibition of tumor growth. | [4] | |
| Dichloroacetate (DCA) | Sarcoma | Not specified | Not specified | 0.5-2.0 g/L in drinking water | Halted growth of established V14 tumors (28% reduction) | [5] |
| Bladder Cancer | Not specified | Not specified | Not specified | Dramatically reduced tumor volumes when combined with cisplatin. | [6] | |
| Huzhangoside A | Lewis Lung Carcinoma | LLC | Allograft mice | 1 mg/kg, intraperitoneal | Significantly suppressed tumor growth. | [7] |
| SNS-510 | Acute Myeloid Leukemia | MV4-11 | Xenograft mouse model | 21 days | Significant tumor growth inhibition and partial regression. | [8] |
Signaling Pathways and Experimental Workflow
PDK1 Signaling Pathway in Cancer
PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[9][10] Its inhibition affects multiple downstream effectors involved in cell survival, proliferation, and metabolism.
Caption: The PI3K/AKT/mTOR signaling cascade with PDK1 as a key mediator.
Generalized In Vivo Anti-Tumor Efficacy Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo anti-tumor efficacy of a PDK1 inhibitor in a xenograft mouse model.
Caption: A standard workflow for a preclinical xenograft study.
Detailed Experimental Protocols
General Xenograft Model Protocol
This protocol provides a general framework for establishing and evaluating the efficacy of a PDK1 inhibitor in a subcutaneous xenograft mouse model.[11]
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., RPMI 8226, HMS-97) in appropriate media supplemented with fetal bovine serum and antibiotics until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in serum-free media or PBS at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
For some cell lines, mix the cell suspension 1:1 with Matrigel® to enhance tumor formation.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., SCID, NOD/SCID, or BALB/c nude mice), typically 6-8 weeks old.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and general health.
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the PDK1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the treatment according to the specified dosing schedule (e.g., daily, twice weekly) for a defined period (e.g., 21 days). The control group receives the vehicle only.
4. Efficacy Assessment:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Specific Protocol Example: Huzhangoside A in a Lewis Lung Carcinoma (LLC) Allograft Model[7]
-
Cell Line: Murine Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: Allograft mice.
-
Treatment: Huzhangoside A was administered via intraperitoneal injection at a dose of 1 mg/kg.
Conclusion
The available preclinical data strongly support the in vivo anti-tumor effects of inhibiting PDK1 across various cancer types. The efficacy of these inhibitors, such as GSK2334470, OSU-03012, Dichloroacetate, Huzhangoside A, and SNS-510, has been demonstrated in multiple xenograft and allograft models, leading to significant tumor growth inhibition. These findings validate PDK1 as a promising therapeutic target in oncology. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of PDK1 inhibitors in cancer treatment.
References
- 1. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]
- 3. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PDK1 Inhibitors for Tumor Regression and Apoptosis in Hematologic and Solid Tumor Models [synapse.patsnap.com]
- 9. Targeting PDK1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Selectivity of Pdhk1-IN-1: A Comparative Guide for Researchers
For researchers in oncology, metabolic diseases, and drug discovery, the selective inhibition of pyruvate dehydrogenase kinase 1 (PDHK1) presents a promising therapeutic strategy. This guide provides a comparative analysis of Pdhk1-IN-1, a selective inhibitor of PDHK1, against other isoforms of the pyruvate dehydrogenase kinase family. We present key experimental data on its inhibitory potency and a detailed protocol for assessing kinase activity, enabling researchers to evaluate its suitability for their studies.
Introduction to PDHK1 and the Rationale for Selective Inhibition
Pyruvate dehydrogenase kinases (PDHKs) are a family of four mitochondrial serine/threonine kinases (PDHK1, PDHK2, PDHK3, and PDHK4) that play a critical role in cellular metabolism. They act as key regulators of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the PDC, PDHKs shift metabolism from mitochondrial respiration towards glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect.
Among the four isoforms, PDHK1 is frequently overexpressed in various cancers and is associated with poor prognosis. Its inhibition can reactivate the PDC, thereby promoting oxidative phosphorylation and potentially suppressing tumor growth. However, the different PDHK isoforms have distinct tissue expression patterns and physiological roles. Therefore, the development of isoform-selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. This compound has emerged as a tool compound for the specific interrogation of PDHK1 function.
Comparative Inhibitory Potency of this compound
A critical aspect of a chemical probe is its selectivity over other related targets. While comprehensive data on the inhibitory activity of a specific compound designated "this compound" against all four PDHK isoforms is not consistently available across public databases, we can analyze the selectivity of a well-characterized selective PDHK1 inhibitor, often referred to as compound 17 in scientific literature. This compound is described as a low micromolar inhibitor of PDHK1 that is selective against the other PDHK isoforms in both biochemical and cell-based assays[1].
For the purpose of this guide, we will focus on the selectivity profile of selective PDHK1 inhibitors as a class, exemplified by compounds designed for this purpose. Below is a table summarizing the inhibitory activity of various PDHK inhibitors to provide a comparative landscape.
| Compound Name | PDHK1 IC50 (µM) | PDHK2 IC50 (µM) | PDHK3 IC50 (µM) | PDHK4 IC50 (µM) | Reference |
| This compound (Compound 17) | 1.5 | Selective | Selective | Selective | [1] |
| PDK-IN-1 (Compound 7o) | 0.03 | Not Reported | Not Reported | Not Reported | [2] |
| AZD7545 | 0.0368 | 0.0064 | 0.6 | Stimulates | [2][3] |
| JX06 | 0.049 | 0.101 | 0.313 | Not Reported | [2] |
| VER-246608 (Pan-inhibitor) | 0.035 | 0.084 | 0.040 | 0.091 | [2] |
Note: "Selective" indicates that the compound was reported to be selective, but specific IC50 values against other isoforms were not found in the cited sources. The IC50 values for the same compound can vary between different studies and assay conditions.
Visualizing Selectivity: A Comparative Overview
To visually represent the concept of inhibitor selectivity, the following diagram illustrates the desired targeting of PDHK1 by a selective inhibitor, in contrast to a pan-inhibitor that affects multiple isoforms.
Caption: Comparison of selective versus pan-PDHK inhibitors.
Experimental Protocol: Biochemical Kinase Inhibition Assay
To determine the inhibitory potency (IC50) of a compound against PDHK isoforms, a biochemical kinase assay is employed. The following is a generalized protocol that can be adapted for specific laboratory conditions.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PDHK isoforms.
Materials:
-
Recombinant human PDHK1, PDHK2, PDHK3, and PDHK4 enzymes
-
Pyruvate Dehydrogenase E1α subunit (PDHA1) as substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader capable of luminescence detection
-
White, opaque 96-well or 384-well microplates
Experimental Workflow:
Caption: Workflow for a typical PDHK kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a master mix containing the kinase assay buffer, the specific PDHK isoform, and the PDHA1 substrate.
-
Add the master mix (e.g., 2.5 µL) to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific PDHK isoform.
-
Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™. This typically involves a two-step process:
-
Addition of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Addition of a Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each PDHK isoform.
-
Conclusion
References
Comparative Analysis of Pdhk1-IN-1 and Alternative Pyruvate Dehydrogenase Kinase 1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Evaluating PDHK1 Inhibitors
The pyruvate dehydrogenase kinase 1 (PDHK1) has emerged as a critical regulator of cancer cell metabolism, making it a compelling target for novel anti-cancer therapeutics. PDHK1 phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a key mitochondrial gatekeeper, thereby shifting glucose metabolism from oxidative phosphorylation to aerobic glycolysis—a phenomenon known as the Warburg effect. Inhibition of PDHK1 is a promising strategy to reverse this metabolic switch, increase mitochondrial respiration, and induce cancer cell death. This guide provides a comparative overview of the investigational inhibitor Pdhk1-IN-1 and other notable PDHK1 inhibitors, supported by available experimental data.
Data Presentation: Comparative Activity of PDHK1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| JX06 | A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent growth inhibition observed at 10 µM | [1] |
| NCI-H929 | Multiple Myeloma | Growth suppression observed from ~0.5 µM | [2] | |
| Dichloroacetate (DCA) | A549 | Non-Small Cell Lung Cancer | ~25,000 (25 mM) | [3] |
| PC-3 | Prostate Cancer | Growth reduction observed with 10 mM | [3] | |
| MDA-MB-231 | Breast Cancer | Growth reduction observed with 10 mM | [3] |
Note: The potency of JX06 in enzymatic assays against PDHK1 is reported to be in the nanomolar range (IC50 = 49 nM), indicating high biochemical potency.[4] DCA, in contrast, exhibits much lower potency in both enzymatic and cell-based assays.[3] Information regarding the specific cellular IC50 values for this compound is limited in publicly accessible literature. A study on novel PDHK1 inhibitors identified compounds with IC50 values ranging from 0.68 to 45.69 µM in kinase activity assays, which subsequently showed antiproliferative activities in cancer cell lines.[5]
Signaling Pathway and Experimental Workflow
To understand the context of PDHK1 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: PDHK1 signaling pathway and point of inhibition.
Caption: A typical experimental workflow for comparing PDHK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of PDHK1 inhibitors.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of inhibitors on cancer cell viability and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound and alternative inhibitors (e.g., JX06, DCA)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Metabolic Flux Analysis (Seahorse XF Assay)
This assay measures the two major energy-producing pathways in cells: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR). A shift from glycolysis to mitochondrial respiration upon inhibitor treatment indicates target engagement.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF cell culture microplates
-
XF Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound and other inhibitors
-
Mitochondrial stress test compounds (optional, e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density for the specific cell line and allow them to attach overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Cell Preparation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the inhibitors into the injection ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. This will involve cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by injection of the inhibitors and subsequent measurements.
-
Data Analysis: Analyze the changes in OCR and ECAR after the addition of the inhibitors. An increase in OCR and a decrease in ECAR are indicative of a metabolic shift from glycolysis to oxidative phosphorylation, consistent with PDHK1 inhibition.
Conclusion
The inhibition of PDHK1 presents a promising therapeutic avenue for a variety of cancers by targeting their metabolic vulnerabilities. While direct comparative data for this compound is currently limited, alternative inhibitors such as JX06 demonstrate high potency and provide a benchmark for future studies. The experimental protocols outlined in this guide offer a robust framework for the comprehensive evaluation and cross-validation of this compound and other novel PDHK1 inhibitors in multiple cell lines. Such rigorous comparative analysis is essential for identifying the most promising candidates for further preclinical and clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Pdhk1-IN-1 and Other Cellular Metabolism Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of cells treated with Pdhk1-IN-1 and other prominent metabolic inhibitors, namely Dichloroacetate (DCA) and CPI-613 (Devimistat). The information is curated to assist researchers in understanding the distinct and overlapping mechanisms of these compounds and to provide a foundation for experimental design in the field of cancer metabolism and drug development.
Executive Summary
Targeting cellular metabolism has emerged as a promising strategy in cancer therapy. Pyruvate dehydrogenase kinase 1 (PDK1) is a key regulatory enzyme that promotes aerobic glycolysis (the Warburg effect) by inactivating the pyruvate dehydrogenase (PDH) complex. This metabolic shift is a hallmark of many cancer cells. This guide focuses on this compound, a specific inhibitor of PDK1, and compares its metabolic impact with that of Dichloroacetate (DCA), a pan-PDK inhibitor, and CPI-613, which targets both the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. While quantitative data for the direct metabolic effects of this compound are not extensively available in the public domain, this comparison leverages data from studies on DCA and CPI-613, alongside the known mechanism of PDK1 inhibition, to provide a comprehensive overview.
Comparative Analysis of Metabolic Effects
The following table summarizes the known and expected metabolic consequences of treating cells with this compound, Dichloroacetate, and CPI-613. The data for DCA and CPI-613 are derived from various published studies, while the effects of this compound are largely inferred from its mechanism of action as a PDK1 inhibitor.
| Metabolic Parameter | This compound (Expected Effects) | Dichloroacetate (DCA) | CPI-613 (Devimistat) |
| Primary Target(s) | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Pan-Pyruvate Dehydrogenase Kinase (PDK) inhibitor[1] | Pyruvate Dehydrogenase Complex (PDHc) and α-Ketoglutarate Dehydrogenase Complex (α-KGDHc)[2][3] |
| Effect on Glycolysis | ↓ Decrease | ↓ Decrease in lactate production[4][5] | ↓ Indirectly, by inhibiting a key entry point into the TCA cycle |
| Effect on Oxidative Phosphorylation (OXPHOS) | ↑ Increase | ↑ Increase in oxygen consumption[4][5] | ↓ Decrease in OXPHOS and TCA cycle activity[2] |
| Oxygen Consumption Rate (OCR) | ↑ Expected to increase | ↑ Slight to significant increase observed in various cell lines[4][5] | ↓ Inhibition of mitochondrial respiration[6] |
| Extracellular Acidification Rate (ECAR) | ↓ Expected to decrease | ↓ Reduction in lactate production leads to decreased ECAR[4][5] | ↓ Reduced flux through TCA cycle can lead to decreased ECAR |
| Cellular ATP Levels | Variable, potential shift from glycolytic to oxidative ATP production | Variable, depends on cell type and metabolic plasticity | ↓ Decrease in ATP generation[2] |
| Lactate Production | ↓ Expected to decrease | ↓ Significant reduction in various cancer cell lines[4][5] | Not a primary reported effect, but may decrease due to TCA cycle inhibition |
| Glucose Uptake | Variable, may decrease due to feedback mechanisms | Variable, may decrease in some contexts | Not a primary reported effect |
Signaling Pathways and Mechanisms of Action
The inhibitors discussed in this guide exert their effects by modulating key nodes in cellular metabolism. Understanding these pathways is crucial for interpreting experimental data and predicting synergistic or antagonistic interactions with other therapeutic agents.
Pyruvate Dehydrogenase Kinase (PDK) Pathway
dot digraph "PDK_Pathway" { rankdir="LR"; node [shape="rectangle", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Inhibition of PDK1 by this compound or DCA."
As depicted, both this compound and Dichloroacetate (DCA) act by inhibiting Pyruvate Dehydrogenase Kinase (PDK). PDK normally phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, which is the gatekeeper enzyme for the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By inhibiting PDK, these compounds promote the active, dephosphorylated state of PDH, leading to increased conversion of pyruvate to acetyl-CoA and subsequent enhancement of oxidative phosphorylation. This metabolic switch from glycolysis to oxidative phosphorylation is a key therapeutic strategy in many cancers.
CPI-613 Mechanism of Action
dot digraph "CPI613_Pathway" { rankdir="LR"; node [shape="rectangle", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Dual inhibition by CPI-613."
CPI-613 has a distinct mechanism of action, targeting two critical enzymes within the mitochondria: the Pyruvate Dehydrogenase Complex (PDHc) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDHc)[2][3]. By inhibiting both of these key steps, CPI-613 effectively shuts down the TCA cycle, leading to a reduction in oxidative phosphorylation and ATP production[2]. This dual inhibition can induce mitochondrial collapse and apoptosis in cancer cells[2].
Experimental Protocols
To facilitate the replication and validation of metabolic studies, this section provides detailed methodologies for key experiments used to assess the metabolic profiles of cells treated with these inhibitors.
Seahorse XF Cell Mito Stress Test
This assay is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).
dot digraph "Seahorse_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Seahorse XF Mito Stress Test workflow."
Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound, DCA, CPI-613, or vehicle control for the specified duration.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a CO2-free incubator at 37°C for 1 hour prior to the assay.
-
Seahorse XF Analyzer: Place the cell culture plate into the Seahorse XF Analyzer and perform the Mito Stress Test.
-
Compound Injections: The assay involves sequential injections of:
-
Oligomycin: To inhibit ATP synthase, revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): To uncouple the mitochondrial membrane and induce maximal respiration.
-
Rotenone and Antimycin A: To inhibit Complex I and III of the electron transport chain, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the resulting OCR and ECAR data to determine parameters such as basal respiration, ATP production, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration[7][8][9][10].
Lactate Production Assay
This assay quantifies the amount of lactate released into the cell culture medium, a key indicator of glycolytic activity.
Protocol (Colorimetric):
-
Sample Collection: Collect the cell culture medium from inhibitor-treated and control cells.
-
Reaction Mixture: Prepare a reaction mixture containing lactate dehydrogenase (LDH), NAD+, and a colorimetric probe.
-
Incubation: Add the reaction mixture to the collected media samples in a 96-well plate and incubate at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Determine the lactate concentration in the samples by comparing the absorbance values to a standard curve generated with known lactate concentrations[11][12].
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the surrounding medium.
Protocol (Fluorescent):
-
Cell Preparation: Seed cells and treat with inhibitors as described for the Seahorse assay.
-
Glucose Starvation: Prior to the assay, incubate the cells in glucose-free medium for a defined period.
-
2-NBDG Incubation: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Washing: Stop the uptake by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measurement: Measure the fluorescence intensity of the cells using a fluorescence microscope, flow cytometer, or microplate reader.
-
Analysis: Compare the fluorescence intensity of inhibitor-treated cells to control cells to determine the relative glucose uptake[13][14][15][16][17].
Cellular ATP Level Assay
This assay quantifies the total intracellular ATP content, providing an indication of the overall energetic state of the cells.
Protocol (Luciferase-based):
-
Cell Lysis: Lyse the inhibitor-treated and control cells to release intracellular ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, which generates light.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Quantification: The amount of light produced is directly proportional to the amount of ATP present. ATP levels can be quantified by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations[8][18][19][20][21].
Conclusion
The metabolic inhibitors this compound, Dichloroacetate, and CPI-613 offer distinct approaches to targeting cancer metabolism. While both this compound and DCA aim to reverse the Warburg effect by promoting oxidative phosphorylation, their specificity differs, with this compound targeting a specific PDK isoform. In contrast, CPI-613 induces a more profound shutdown of mitochondrial function by inhibiting two key enzymes in the TCA cycle. The choice of inhibitor and the interpretation of experimental results depend on a clear understanding of these differing mechanisms. Further research is needed to fully elucidate the quantitative metabolic effects of this compound to allow for a more direct and comprehensive comparison with other metabolic inhibitors. The protocols provided in this guide serve as a starting point for researchers to conduct these critical comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting mitochondrial metabolism with CPI-613 in chemoresistant ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. promega.com [promega.com]
- 6. protocols.io [protocols.io]
- 7. content.protocols.io [content.protocols.io]
- 8. agilent.com [agilent.com]
- 9. promega.com [promega.com]
- 10. Evidence for a novel, effective approach to targeting carcinoma catabolism exploiting the first-in-class, anti-cancer mitochondrial drug, CPI-613 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OUH - Protocols [ous-research.no]
- 12. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Glucose-Glo™ Assay | Glucose Assay Kit | Glucose Detection [promega.jp]
- 15. Dichloroacetate, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 18. Lactate Glo Assay Protocol [promega.sg]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. promega.com [promega.com]
- 21. Glucose-Glo™ Assay Technical Manual [promega.com]
Unveiling Pdhk1-IN-1: A Comparative Guide to a Selective PDHK1 Chemical Probe
For researchers, scientists, and drug development professionals, the identification of potent and selective chemical probes is paramount to advancing our understanding of disease biology and developing novel therapeutics. This guide provides a comprehensive validation of Pdhk1-IN-1 as a chemical probe for Pyruvate Dehydrogenase Kinase 1 (PDHK1), offering a detailed comparison with alternative inhibitors and the requisite experimental data to support its use in interrogating PDHK1 function.
This compound has emerged as a valuable tool for studying the role of PDHK1 in cellular metabolism and disease. PDHK1 is a key mitochondrial enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC), a critical gateway linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2] By phosphorylating the E1α subunit of the PDC at serine 232 (Ser232), PDHK1 inhibits PDC activity, thereby promoting a metabolic shift towards glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect.[1][2] Given its role in metabolic reprogramming, PDHK1 is a compelling target for therapeutic intervention in various diseases, including cancer and metabolic disorders.
This guide presents a data-driven comparison of this compound with other known PDHK inhibitors, summarizes key validation experiments, and provides detailed protocols to enable independent verification and further investigation.
Comparative Analysis of PDHK Inhibitor Potency and Selectivity
The utility of a chemical probe is defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative PDHK inhibitors against the four PDHK isoforms. This data highlights the distinct selectivity profiles of these compounds.
| Inhibitor | PDHK1 IC50 | PDHK2 IC50 | PDHK3 IC50 | PDHK4 IC50 | Selectivity Profile |
| This compound | 1.5 µM[1] | Data not available | Data not available | Data not available | Reported to be selective for PDHK1 over other isoforms[1] |
| AZD7545 | 36.8 nM[3] / 87 nM[4] | 6.4 nM[3] | 600 nM[4] | Data not available | Selective for PDHK1 and PDHK2 |
| Dichloroacetate (DCA) | Micromolar range | Micromolar range | Micromolar range | 80 µM[5] | Non-selective, with a sensitivity profile of PDHK2 > PDHK4 > PDHK1 > PDHK3[5] |
| VER-246608 | 35 nM[6] | 84 nM[6] | 40 nM[6] | 91 nM[6] | Pan-isoform inhibitor |
PDHK1 Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of PDHK1 in regulating cellular metabolism through the phosphorylation of the Pyruvate Dehydrogenase Complex. Chemical probes like this compound directly inhibit PDHK1, thereby preventing the inactivation of the PDC and promoting mitochondrial respiration.
Caption: PDHK1 signaling pathway and the mechanism of action of this compound.
Experimental Validation of this compound
The validation of a chemical probe requires rigorous experimental assessment of its biochemical activity, target engagement in a cellular context, and its effect on downstream signaling. The following diagram outlines a typical workflow for validating a PDHK1 inhibitor.
Caption: Experimental workflow for the validation of a PDHK1 chemical probe.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and further research.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by PDHK1.
Materials:
-
Recombinant human PDHK1 enzyme
-
Recombinant Pyruvate Dehydrogenase E1α subunit (substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (this compound or other compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PDHK1 enzyme and the PDC E1α substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for PDHK1.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cancer cell line expressing PDHK1 (e.g., A549)
-
Cell culture medium and supplements
-
Test inhibitor (this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or DMSO for 1-2 hours at 37°C.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PDHK1 in the supernatant by Western blotting.
Western Blot for Phospho-PDC E1α (Ser232)
This assay measures the phosphorylation of the direct substrate of PDHK1 in cells, providing a functional readout of inhibitor activity.
Materials:
-
Cancer cell line (e.g., A549)
-
Test inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PDH E1α (Ser232)
-
Mouse or rabbit anti-total PDH E1α
-
Antibody against a loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDH E1α (Ser232) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total PDH E1α and the loading control to ensure equal protein loading and to assess the specific effect on phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison: Pdhk1-IN-1 Versus Genetic Knockdown for PDHK1 Inhibition
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach for target validation is a critical decision. This guide provides an objective comparison of Pdhk1-IN-1, a chemical probe for Pyruvate Dehydrogenase Kinase 1 (PDHK1), and genetic knockdown methods (siRNA/shRNA) for inhibiting PDHK1 function. We present supporting experimental data, detailed methodologies for key experiments, and visual aids to facilitate a comprehensive understanding.
At a Glance: Chemical Inhibition vs. Genetic Knockdown of PDHK1
| Feature | This compound (Chemical Inhibitor) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Reversible or irreversible binding to the PDHK1 protein, inhibiting its kinase activity. | Degradation of PDHK1 mRNA, leading to reduced protein expression. |
| Speed of Onset | Rapid, often within minutes to hours of administration. | Slower, typically requires 24-72 hours for significant protein depletion. |
| Reversibility | Generally reversible upon withdrawal of the compound. | Long-lasting, effectively irreversible for the duration of the experiment. |
| Specificity | Potential for off-target effects on other kinases or proteins.[1][2] | Can have off-target effects through unintended mRNA silencing.[3][4] |
| Dose-Dependence | Effects are typically dose-dependent and can be titrated. | Knockdown efficiency can be concentration-dependent, but complete knockout is also possible. |
| Applications | Target validation, preclinical studies, potential therapeutic development. | Target identification and validation, functional genomics studies. |
Delving into the Mechanisms
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a key mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase (PDH) complex.[5][6] This inhibition shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect. Both this compound and genetic knockdown aim to counteract this effect by reducing PDHK1's inhibitory function on the PDH complex.
This compound acts as a direct antagonist to the PDHK1 protein. As a small molecule, it can enter the cell and bind to the kinase, preventing it from phosphorylating its substrate, the E1α subunit of PDH. This leads to a rapid restoration of PDH activity and a subsequent shift in metabolism from glycolysis to oxidative phosphorylation.
Genetic knockdown , on the other hand, operates at the level of gene expression. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells, where they utilize the RNA interference (RNAi) machinery to specifically target and degrade PDHK1 messenger RNA (mRNA).[7] This prevents the translation of the PDHK1 protein, leading to its depletion over time.
Performance Data: A Comparative Overview
Direct comparative studies between this compound and genetic knockdown are limited. However, we can infer a comparison from data on their individual efficacy and specificity.
Biochemical and Cellular Activity
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Reference |
| IC50 (PDHK1) | 1.5 µM | Not Applicable | [8][9] |
| Protein Knockdown Efficiency | Not Applicable | >80% reduction in protein levels | [10][11][12] |
| Effect on PDH Phosphorylation | Inhibition of p-PDH (Ser293) | Reduction of total PDHK1, leading to decreased p-PDH | [8][9] |
| Metabolic Shift | Increased Oxygen Consumption Rate (OCR), Decreased Extracellular Acidification Rate (ECAR) | Increased OCR, Decreased ECAR | Inferred from inhibitor and knockdown studies |
Note: Data for genetic knockdown is based on typical efficiencies reported in the literature and may vary depending on the specific siRNA/shRNA sequence and experimental conditions.
Specificity and Off-Target Effects
Both methods present the potential for off-target effects.
This compound: As a kinase inhibitor, this compound could potentially inhibit other kinases with similar ATP-binding pockets. For instance, another inhibitor, PDK-IN-1, has been shown to inhibit both PDHK1 (IC50 = 0.03 µM) and HSP90 (IC50 = 0.1 µM).[1] Comprehensive kinase profiling is essential to determine the selectivity of any small molecule inhibitor.
Genetic Knockdown: Off-target effects of siRNAs can arise from the unintended silencing of mRNAs with partial sequence complementarity.[3][4] This can lead to unforeseen phenotypic changes. It is recommended to use multiple, distinct siRNA sequences targeting the same gene to validate on-target effects.
Experimental Protocols
Western Blot Analysis for PDHK1 Knockdown and Inhibition
Objective: To assess the reduction in PDHK1 protein levels after siRNA/shRNA treatment or the effect of this compound on PDH phosphorylation.
Methodology:
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against PDHK1, phospho-PDH (Ser293), total PDH, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Metabolic Flux Analysis
Objective: To measure the metabolic shift from glycolysis to oxidative phosphorylation upon PDHK1 inhibition.
Methodology:
-
Cell Seeding: Cells are seeded in a Seahorse XF plate.
-
Treatment: Cells are treated with this compound or transfected with PDHK1 siRNA/shRNA.
-
Assay Preparation: The sensor cartridge is hydrated, and the assay medium is prepared.
-
Mitochondrial Stress Test: The Seahorse XF Analyzer is used to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) at baseline and after sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: The key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) are calculated from the OCR profile.
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown are valuable tools for studying the function of PDHK1. The choice between them depends on the specific experimental goals.
-
This compound is ideal for acute and reversible inhibition, making it suitable for studying the immediate effects of PDHK1 inhibition and for preclinical therapeutic studies. Its dose-dependent nature allows for fine-tuning the level of inhibition.
-
Genetic knockdown provides a means to study the long-term consequences of PDHK1 depletion and is a powerful tool for target validation in functional genomic screens.
For a comprehensive understanding of PDHK1's role in cellular processes, a combined approach is often the most rigorous. Using genetic knockdown to confirm the on-target effects of a small molecule inhibitor like this compound can provide strong evidence for the inhibitor's mechanism of action and its potential as a therapeutic agent. Researchers should always be mindful of the potential for off-target effects with either method and employ appropriate controls to ensure the validity of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDHK1 (mouse) [phosphosite.org]
- 6. uniprot.org [uniprot.org]
- 7. Silencing of PDK1 gene expression by RNA interference suppresses growth of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of PDK1 Inhibition in Combination Cancer Therapy
A Comparative Guide for Researchers
In the landscape of cancer metabolism research, Pyruvate Dehydrogenase Kinase 1 (PDK1) has emerged as a critical regulator of the Warburg effect, a metabolic hallmark of many cancer cells. Inhibition of PDK1 is a promising therapeutic strategy to reverse this glycolytic phenotype and resensitize cancer cells to conventional therapies. While specific data on the synergistic effects of Pdhk1-IN-1 are not extensively available in the public domain, this guide provides a comprehensive overview of the synergistic potential of the broader class of PDK1 inhibitors when combined with other anticancer agents. The experimental data and protocols presented herein are derived from studies utilizing well-characterized PDK1 inhibitors such as dichloroacetate (DCA), Cpd64, and dicoumarol, and serve as a valuable resource for researchers designing and evaluating novel combination therapies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining PDK1 inhibitors with other cancer drugs has been evaluated across various cancer types, primarily in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). The data consistently demonstrate that inhibiting PDK1 can significantly enhance the efficacy of both targeted therapies and conventional chemotherapy.
Table 1: Synergistic Effects of PDK1 Inhibitors with Targeted Therapy (EGFR Inhibitors) in NSCLC
| Cell Line | PDK1 Inhibitor | EGFR Inhibitor | Combination Index (CI) Value | Observations |
| NCI-H1975 | Cpd64 | Erlotinib | < 1 (Synergistic) | Enhanced anti-proliferative effects, particularly under hypoxic conditions.[1] |
| HCC827 | Cpd64 | Erlotinib | Synergistic | Increased apoptosis and suppression of tumor growth in xenograft models.[1] |
| H1975 (EGFR T790M) | Dichloroacetate (DCA) | Gefitinib | Synergistic | Reversal of gefitinib resistance through metabolic reprogramming. |
Table 2: Synergistic Effects of PDK1 Inhibitors with Chemotherapy in HCC
| Cell Line | PDK1 Inhibitor | Chemotherapeutic Agent | Synergy Assessment | Observations |
| HepG2 | Dicoumarol | Oxaliplatin | Synergistic | Increased apoptosis, elevated mitochondrial reactive oxygen species (ROS), and decreased mitochondrial membrane potential.[2] |
| Huh7 | Dicoumarol | Oxaliplatin | Synergistic | Enhanced sensitivity of HCC cells to oxaliplatin through metabolic reprogramming.[2] |
Table 3: Synergistic Effects of PDK1 Inhibitors with Other Metabolic Inhibitors in NSCLC
| Cell Line | PDK1 Inhibitor | Other Metabolic Inhibitor | Synergy Assessment | Observations |
| NCI-H1975 | Compound 64 | Benzerazide (HK2 Inhibitor) | Strong Synergy | Induced metabolic stress, mitochondrial membrane depolarization, and enhanced apoptosis.[3] |
| HCC827 | Compound 64 | Benzerazide (HK2 Inhibitor) | Strong Synergy | Significantly suppressed tumor growth in mouse xenograft models.[3] |
| H1975 | Compound 64 | NHI-Glc-2 (LDHA Inhibitor) | Synergistic | Induced a metabolic shift from glycolysis to oxidative phosphorylation and enhanced apoptosis. |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effects of PDK1 inhibitors are primarily attributed to their ability to reverse the Warburg effect, thereby creating a metabolic vulnerability that can be exploited by other anticancer agents. This metabolic reprogramming intersects with key oncogenic signaling pathways.
PDK1 Inhibition and Reversal of the Warburg Effect
PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, a gatekeeper enzyme that channels pyruvate into the mitochondria for oxidative phosphorylation. By inhibiting PDK1, the PDH complex remains active, leading to a metabolic shift from glycolysis to oxidative phosphorylation. This has several consequences that contribute to synergy:
-
Increased Oxidative Stress: Enhanced mitochondrial respiration leads to the production of reactive oxygen species (ROS), which can induce apoptosis and sensitize cancer cells to chemotherapy and radiation.
-
Reduced Lactate Production: Lowered glycolysis results in decreased production and secretion of lactate, which is known to contribute to an acidic and immunosuppressive tumor microenvironment.
-
Depletion of Glycolytic Intermediates: Reduced flux through glycolysis limits the availability of biosynthetic precursors necessary for rapid cell proliferation.
Crosstalk with EGFR Signaling
In cancers driven by the Epidermal Growth Factor Receptor (EGFR), there is a significant interplay between EGFR signaling and metabolic reprogramming. Activated EGFR can promote glycolysis, in part by upregulating PDK1. This creates a rationale for the dual inhibition of both pathways.
Experimental Protocols
To aid researchers in the assessment of synergistic effects, detailed methodologies for key experiments are provided below.
In Vitro Synergy Assessment: Cell Viability Assay
This protocol outlines the steps for determining the synergistic effects of a PDK1 inhibitor in combination with another anticancer agent using a cell viability assay such as the MTT or CellTiter-Glo® assay.
References
- 1. Inhibition of pyruvate dehydrogenase kinase 1 enhances the anti-cancer effect of EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined inhibition of pyruvate dehydrogenase kinase 1 and hexokinase 2 induces apoptsis in non-small cell lung cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of Pdhk1-IN-1 and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, is a paramount consideration in the development of novel cancer therapeutics. This guide provides a detailed comparison of the therapeutic window of the Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitor, Pdhk1-IN-1, and its analogs, against other metabolic-targeting compounds, namely Dichloroacetate (DCA) and CPI-613 (Devimistat). This analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
Targeting cellular metabolism is a promising strategy in oncology. Pyruvate Dehydrogenase Kinase 1 (PDK1) has emerged as a key therapeutic target due to its role in promoting the Warburg effect, a metabolic phenotype characteristic of many cancer cells. While direct and comprehensive therapeutic window data for the originally described this compound is limited in publicly accessible literature, recent research has unveiled more potent analogs, such as dichloroacetophenone biphenylsulfone ether 32, offering a glimpse into the potential of this class of inhibitors. This guide compares these novel PDK1 inhibitors with the more clinically established metabolic inhibitors, Dichloroacetate (DCA) and CPI-613 (Devimistat), to provide a framework for evaluating their therapeutic potential.
Data Presentation: Quantitative Comparison of Therapeutic Agents
The following table summarizes the available quantitative data for this compound analogs, Dichloroacetate, and CPI-613. A direct comparison of the therapeutic index is challenging due to the nascent stage of development for the this compound analogs and the differing methodologies used in various studies.
| Compound | Target(s) | In Vitro Potency (IC50) | Preclinical Efficacy (In Vivo) | Known Toxicities / Maximum Tolerated Dose (MTD) |
| This compound Analog (dichloroacetophenone biphenylsulfone ether 32) | PDK1 | 140 nM[1] | 66.6% tumor growth inhibition (TGI) in an H1299 xenograft model at 6 mg/kg[1] | Specific toxicity data not publicly available; described as having an acceptable predicted ADME/T profile[1] |
| Dichloroacetate (DCA) | Pan-PDK inhibitor | Millimolar range | 40-75% tumor reduction in various xenograft models at doses of 200-500 mg/kg[2][3] | Reversible peripheral neuropathy is the primary dose-limiting toxicity in humans[3]. |
| CPI-613 (Devimistat) | Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (α-KGDH) | Micromolar range (e.g., IC50 of 12.2-16.4 µM in AML cell lines)[4] | Significant tumor growth inhibition in pancreatic and ovarian cancer xenografts at 25 mg/kg[5][6] | In a Phase I study with mFOLFIRINOX, the MTD was 500 mg/m². Common grade 3/4 toxicities include neutropenia, diarrhea, and fatigue[7]. The AVENGER 500 Phase 3 trial did not meet its primary endpoint for overall survival in pancreatic cancer. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Methodologies
A comprehensive evaluation of a compound's therapeutic window relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assays (MTT/XTT)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound analog, DCA, CPI-613) for a specified period, typically 48-72 hours.
-
MTT/XTT Reagent Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reagent.
-
Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight and Health Monitoring: Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
In Vivo Toxicology Studies
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of a compound.
Protocol:
-
Dose Escalation: The compound is administered to cohorts of healthy animals at escalating doses.
-
Clinical Observations: Animals are monitored for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Blood and Tissue Analysis: Blood samples are collected for hematology and clinical chemistry analysis. At the end of the study, organs are harvested for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
-
LD50 Determination (in some cases): The lethal dose 50 (LD50) is the dose that is lethal to 50% of the animals in a test group.
Conclusion
The evaluation of the therapeutic window is a multifaceted process that requires a thorough investigation of both the efficacy and toxicity of a compound. While the novel this compound analogs show promising in vitro potency and initial in vivo efficacy, a comprehensive assessment of their therapeutic window is pending the public availability of detailed toxicology data. In contrast, Dichloroacetate and CPI-613 have more established, albeit distinct, therapeutic profiles. DCA's utility is characterized by a relatively narrow therapeutic window, with reversible neuropathy being a key concern. CPI-613, despite demonstrating a manageable safety profile in early trials, ultimately did not show a survival benefit in a large Phase 3 study for pancreatic cancer, highlighting the complexities of translating preclinical efficacy to clinical success.
For researchers and drug developers, the path forward with this compound and its analogs will necessitate rigorous preclinical toxicology studies to define a safe and effective dose range. The insights gained from the clinical development of DCA and CPI-613 underscore the importance of careful patient selection, biomarker development, and a deep understanding of the metabolic context of the tumors being targeted. The continued exploration of PDK1 inhibitors holds significant promise, and a data-driven approach to defining their therapeutic window will be crucial for their potential translation into effective cancer therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cornerstonepharma.com [cornerstonepharma.com]
A Comparative Benchmarking Guide to Pdhk1-IN-1 and Clinical PDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitor, Pdhk1-IN-1, against established clinical and preclinical PDK inhibitors. The information presented herein is intended to aid researchers in selecting the appropriate tools for their studies in cancer metabolism and other therapeutic areas where PDKs are a target.
Introduction to Pyruvate Dehydrogenase Kinase (PDK) Inhibition
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of PDC is regulated by a family of four isoenzymes of Pyruvate Dehydrogenase Kinase (PDK1, PDK2, PDK3, and PDK4), which inactivate PDC through phosphorylation. In many cancer cells, upregulation of PDKs leads to a metabolic shift towards aerobic glycolysis (the Warburg effect), which promotes tumor growth and survival. Inhibition of PDKs is therefore a promising therapeutic strategy to reverse this metabolic reprogramming and sensitize cancer cells to other treatments.
Comparative Efficacy of PDK Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other notable PDK inhibitors against the four human PDK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PDK1 IC50 | PDK2 IC50 | PDK3 IC50 | PDK4 IC50 | Selectivity Profile |
| This compound | 1,500 nM | Data not available | Data not available | Data not available | Selective for PDK1 |
| Dichloroacetate (DCA) | >1,000,000 nM | 183,000 nM[1] | >1,000,000 nM | 80,000 nM[1] | Pan-PDK inhibitor (PDK2 > PDK4 > PDK1 > PDK3) |
| AZD7545 | 36.8 nM[2] | 6.4 nM[2] | 600 nM | >10,000 nM (stimulates) | Potent inhibitor of PDK1 and PDK2 |
| VER-246608 | 35 nM | 84 nM | 40 nM | 91 nM | Potent pan-PDK inhibitor |
A Note on Devimistat (CPI-613)
Devimistat (CPI-613) is a clinical-stage investigational drug that impacts mitochondrial metabolism but is not a direct inhibitor of PDK. Instead, it is a lipoate analog that inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes. Some studies suggest that Devimistat may indirectly lead to the inactivation of PDH by hyper-activating PDKs in tumor cells. This distinct mechanism of action differentiates it from the direct PDK inhibitors detailed in this guide.
Key Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying PDK inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for key assays used in the characterization of PDK inhibitors.
PDK Enzymatic Activity Assay (ADP-Glo™ Format)
This assay measures the ability of a compound to inhibit the kinase activity of a specific PDK isoform by quantifying the amount of ADP produced.
Materials:
-
Recombinant human PDK1, PDK2, PDK3, or PDK4
-
Recombinant human PDH-E1α substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PDH-E1α substrate, and the respective recombinant PDK isoform.
-
Add the test inhibitor at various concentrations to the wells of the assay plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the specific PDK isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of PDK inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
PDC Phosphorylation Assay (Western Blot)
This assay determines the effect of a PDK inhibitor on the phosphorylation status of the PDC E1α subunit in cells.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDH-E1α (Ser293), anti-total-PDH-E1α
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-PDH-E1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-PDH-E1α antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated PDH to total PDH.
References
- 1. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors: dissecting the function and pharmacology of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of PDK1 and PDHK1 Kinase Inhibitors: A Comparative Analysis
A detailed guide for researchers on confirming the on-target activity of kinase inhibitors targeting PDK1 and PDHK1, with a focus on experimental validation and comparative data.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on confirming the on-target activity of kinase inhibitors, specifically focusing on 3-phosphoinositide-dependent protein kinase-1 (PDK1) and pyruvate dehydrogenase kinase 1 (PDHK1). Due to the similar nomenclature, it is crucial to distinguish between these two important kinases. PDK1 is a master regulator in the AGC kinase signaling pathway, playing a key role in cell growth and survival by activating kinases such as Akt.[1][2] In contrast, PDHK1 is a mitochondrial enzyme that regulates glucose metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex.[3][4] Both are significant targets in cancer research.[5][6] This guide will address inhibitors for both kinases to provide a broad and useful comparison.
Comparative Inhibitor Activity
The following tables summarize the in vitro inhibitory activity of various compounds against PDK1 and PDHK1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.
Table 1: PDK1 Inhibitor Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| GSK2334470 | PDK1 | - | Direct Inhibition |
| BX-795 | PDK1 | - | Direct Inhibition |
| OSU-03012 | PDK1 | - | Direct Inhibition |
| SP600125 | PDK1 | - | Direct Inhibition |
| PI-103 | PI3K/PDK1 | - | Indirect Inhibition |
| LY294002 | PI3K/PDK1 | - | Indirect Inhibition |
| Wortmannin | PI3K/PDK1 | - | Indirect Inhibition |
| Note: Specific IC50 values for some compounds are not readily available in the provided search results. The table indicates their classification as direct or indirect inhibitors.[7] |
Table 2: PDHK1 Inhibitor Activity
| Compound | Target Kinase | IC50 (nM) |
| PDK-IN-1 (compound 7o) | PDK1 | 30 |
| HSP90 | 100 | |
| AZD7545 | PDHK1 | 36.8 |
| PDHK2 | 6.4 | |
| VER-246608 | PDHK1 | 30 |
| Dichloroacetate (DCA) | PDK | - |
| PDK-IN-3 | PDK1 | 109.3 |
| PDK2 | 135.8 | |
| PDK3 | 458.7 | |
| PDK4 | 8670 | |
| PDHK-IN-4 | PDHK2 | 5.1 |
| PDHK4 | 12.2 | |
| Data compiled from multiple sources.[4][8] |
Signaling Pathways and Experimental Workflow
Understanding the signaling context and the experimental approach to confirm inhibitor activity is crucial. The following diagrams illustrate the PDK1 signaling pathway and a general workflow for a kinase assay.
Caption: The PI3K/PDK1/Akt signaling pathway.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for performing kinase assays to determine the on-target activity of inhibitors.
Protocol 1: Radiometric Kinase Assay for PDHK1
This protocol is adapted from commercially available kits and literature.[8][9]
Objective: To measure the inhibitory effect of a compound on PDHK1 activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.
Materials:
-
Active recombinant human PDHK1[9]
-
PDHK1 substrate (e.g., Myelin Basic Protein or a specific peptide)[8]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[9]
-
[γ-³³P]-ATP
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing the kinase assay buffer, active PDHK1, and the substrate.
-
Add the test inhibitor at a range of concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase reaction mixture to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: High-Throughput Screening (HTS) Kinase Assay
This protocol is based on luminescence-based ATP detection methods.[10][11]
Objective: To rapidly screen a library of compounds for inhibitory activity against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Active recombinant kinase (PDK1 or PDHK1)
-
Kinase substrate
-
Kinase buffer
-
ATP
-
Test compounds
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Dispense the test compounds at a fixed concentration (e.g., 10 µM) into the wells of a 384-well plate.
-
Add the kinase, substrate, and kinase buffer to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period.
-
Add the ATP detection reagent to each well, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measure the luminescence using a plate-reading luminometer.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed) and lower inhibition. A higher signal indicates lower kinase activity and therefore, inhibition.
-
Calculate the percent inhibition for each compound and identify hits for further analysis, such as IC50 determination.[10]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]
- 3. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pdhk1-IN-1 Across Diverse Cancer Types: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitor, Pdhk1-IN-1, and its therapeutic potential across various cancer types. By targeting the metabolic reprogramming inherent in cancer cells, specifically the Warburg effect, PDK1 inhibitors represent a promising avenue for anti-cancer drug development. This document summarizes the available preclinical data on this compound, compares its efficacy with other known PDK inhibitors, and provides detailed experimental protocols for its evaluation.
Introduction to PDK1 Inhibition in Oncology
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This adaptation allows for rapid ATP production and the generation of biosynthetic precursors necessary for cell proliferation. Pyruvate Dehydrogenase Kinase 1 (PDK1) is a key mitochondrial enzyme that plays a crucial role in this metabolic switch. By phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex, PDK1 diverts pyruvate from the tricarboxylic acid (TCA) cycle towards lactate production. Overexpression of PDK1 has been observed in numerous cancers, including breast, lung, prostate, colon, pancreatic, and glioblastoma, and is often associated with poor prognosis and therapy resistance. Therefore, inhibiting PDK1 to reactivate the PDH complex and restore oxidative phosphorylation is a compelling strategy to selectively target cancer cells.
This compound is a novel small molecule inhibitor of PDK1. This guide aims to provide a comprehensive overview of its effects on different cancer types in comparison to other well-characterized PDK inhibitors such as Dichloroacetate (DCA), VER-246608, and Cpd64.
Comparative Efficacy of PDK Inhibitors
The following tables summarize the in vitro efficacy of various PDK inhibitors across a range of cancer cell lines, presented as half-maximal inhibitory concentrations (IC50). It is important to note that direct comparative studies for this compound across a wide spectrum of cancers are limited. The data presented here is a compilation from various independent studies.
Table 1: IC50 Values (µM) of PDK Inhibitors in Breast Cancer Cell Lines
| Inhibitor | MCF-7 | MDA-MB-231 |
| This compound | Data Not Available | Data Not Available |
| Dichloroacetate (DCA) | >20,000[1] | Data Not Available |
| VER-246608 | Data Not Available | Data Not Available |
| Cpd64 | Data Not Available | Data Not Available |
Table 2: IC50 Values (µM) of PDK Inhibitors in Lung Cancer Cell Lines
| Inhibitor | A549 | NCI-H1975 | HCC827 | NCI-H1299 | SK-LU-1 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dichloroacetate (DCA) | ~25,000[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| VER-246608 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cpd64 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: IC50 Values (µM) of PDK Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | PC-3 | LNCaP | DU 145 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Dichloroacetate (DCA) | Data Not Available | Data Not Available | Data Not Available |
| VER-246608 | Data Not Available | Data Not Available | Data Not Available |
| Cpd64 | Data Not Available | Data Not Available | Data Not Available |
Table 4: IC50 Values (µM) of PDK Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | HT-29 | HCT116 | SW620 | LoVo |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dichloroacetate (DCA) | ~120,000[2] | >17,000[3] | 30,000-50,000[1] | 30,000-50,000[1] |
| VER-246608 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cpd64 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 5: IC50 Values (µM) of PDK Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | PANC-1 | MiaPaCa-2 |
| This compound | Data Not Available | Data Not Available |
| Dichloroacetate (DCA) | Data Not Available | Data Not Available |
| VER-246608 | Data Not Available | Data Not Available |
| Cpd64 | Data Not Available | Data Not Available |
Table 6: IC50 Values (µM) of PDK Inhibitors in Glioblastoma Cell Lines
| Inhibitor | U87 |
| This compound | Data Not Available |
| Dichloroacetate (DCA) | Data Not Available |
| VER-246608 | Data Not Available |
| Cpd64 | Data Not Available |
Note: The high IC50 values for DCA reflect its character as a weak inhibitor of PDK.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a framework for its evaluation, the following diagrams illustrate the PDK1 signaling pathway and a typical experimental workflow.
Caption: PDK1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Evaluating PDK1 Inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other PDK inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis for PDK1 Signaling
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of the PDH complex and downstream signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PDH (Ser293), anti-PDH, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tumor excision
-
Formalin and paraffin for tissue processing
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and target engagement (p-PDH) markers, or for western blot analysis.
Conclusion
This compound represents a promising therapeutic agent for a variety of cancers by targeting their metabolic vulnerability. While comprehensive comparative data is still emerging, the information and protocols provided in this guide offer a solid foundation for researchers to evaluate the efficacy of this novel PDK1 inhibitor. Further studies are warranted to establish a detailed profile of this compound's activity across a broader range of cancer types and to compare its performance against other metabolic inhibitors in preclinical and clinical settings. The provided experimental workflows and protocols will be instrumental in advancing our understanding of this compound and its potential as a next-generation cancer therapeutic.
References
validating the specificity of Pdhk1-IN-1 through competitive binding assays
Validating the Specificity of PDHK1 Inhibitors: A Comparative Guide
This guide provides a comparative analysis of chemical probes for Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key regulator of cellular metabolism. While information on a specific inhibitor designated "Pdhk1-IN-1" is not available in current public literature, this document evaluates the specificity of well-characterized, selective PDHK1 inhibitors that serve as critical alternatives for research and drug development. The focus is on competitive binding assays and other methods to validate inhibitor specificity, supported by experimental data and detailed protocols.
PDHK1 is a mitochondrial kinase that phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, thereby regulating the entry of pyruvate into the tricarboxylic acid (TCA) cycle[1][2]. In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), PDHK1 is often overexpressed[3]. Inhibition of PDHK1 can reverse this phenotype, making it an attractive target for therapeutic intervention[3][4].
Comparative Analysis of PDHK1 Inhibitors
Validating the specificity of a kinase inhibitor is crucial to ensure that its biological effects are due to the intended target modulation. Here, we compare several known PDHK1 inhibitors based on their potency and selectivity, which are critical parameters assessed through binding and enzymatic assays.
| Inhibitor | Target | Type | IC50 (PDHK1) | Selectivity Profile | Citation |
| Compound 17 | PDHK1 | ATP-competitive | 1.5 ± 0.3 µM | Selective against other PDHK isoforms (PDHK2, PDHK3, PDHK4). Specifically inhibits phosphorylation of PDC E1α at Ser232 (PDHK1-specific site) with minimal effect on Ser293 (phosphorylated by all isoforms). | [3] |
| JX06 | PDHK1 | Covalent | ~10 µmol/L | Selective for PDHKs over a panel of other kinases. Forms a disulfide bond with a conserved cysteine residue (C240) adjacent to the ATP pocket. | [1] |
| Dichloroacetate (DCA) | PDHKs | Allosteric | Not specified (mM range) | Non-selective inhibitor of all PDHK isoforms. | [2] |
| AZD7545 | PDHK1 | Allosteric | Not specified | Inhibits by interfering with the binding of PDHK1 to the DLAT subunit of the PDH complex. | [2] |
| Radicicol | PDHKs | ATP-competitive | Not specified | Broad-spectrum inhibitor, also targets other kinases. | [2] |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay (Radiolabeled ATP)
This protocol describes a method to determine the inhibitory potency (IC50) of a test compound against PDHK1 by measuring the displacement of a radiolabeled ATP analog.
Materials:
-
Recombinant full-length human PDHK1
-
PDHA1 protein substrate
-
Test Inhibitor (e.g., Compound 17, JX06)
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
γ-³³P-ATP
-
10 mM ATP Stock Solution
-
Phosphocellulose P81 paper
-
1% Phosphoric Acid Solution
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compound in the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, add the Kinase Assay Buffer.
-
Add the diluted test inhibitor or a vehicle control (DMSO in assay buffer).
-
Add the PDHA1 substrate solution (final concentration ~0.2 µg/µl).
-
Add the active PDHK1 enzyme. Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiate Reaction: Start the kinase reaction by adding the γ-³³P-ATP Assay Cocktail (final ATP concentration at or near the Km for PDHK1). The total reaction volume should be 25 µl.
-
Incubation: Incubate the reaction mixture in a water bath at 30°C for 15 minutes.
-
Stop Reaction: After incubation, stop the reaction by spotting 20 µl of the reaction mixture onto a precut strip of phosphocellulose P81 paper.
-
Washing: Air dry the P81 strip and wash it three times for 10 minutes each in 1% phosphoric acid solution with gentle stirring to remove unincorporated γ-³³P-ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 strip using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value[5].
Visualizations
PDHK1 Signaling Pathway
The following diagram illustrates the central role of PDHK1 in cellular metabolism. PDHK1 acts as a molecular switch, inhibiting the PDH complex and shifting metabolism from mitochondrial respiration towards aerobic glycolysis, a hallmark of many cancer cells[1].
Caption: PDHK1 metabolic regulation pathway.
Competitive Binding Assay Workflow
This diagram outlines the principle of a competitive binding assay, a common method to determine an inhibitor's affinity for its target kinase[6][7]. The test compound competes with a known ligand (e.g., ATP or a specific probe) for binding to the kinase.
Caption: Workflow of a competitive kinase binding assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. uniprot.org [uniprot.org]
- 3. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDK1 pyruvate dehydrogenase kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pdhk1-IN-1: A Guide for Laboratory Professionals
The proper handling and disposal of research compounds like Pdhk1-IN-1, a selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), are critical for ensuring laboratory safety and environmental protection. Given its nature as a biologically active small molecule, all materials contaminated with this compound should be treated as hazardous chemical waste.
Hazard Assessment and Classification
In the absence of specific data for this compound, it is prudent to handle it as a substance with potential acute toxicity and environmental hazards. The following table summarizes potential hazard classifications based on analogous compounds used in research.
| Hazard Classification | GHS Category (Assumed) | Hazard Statement (Assumed) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
This data is illustrative and based on common classifications for similar research compounds. Always refer to a supplier-provided SDS if available.
Step-by-Step Disposal Procedures
A systematic approach to waste segregation and disposal is essential to minimize risk and ensure compliance.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile)
Waste Segregation
Proper segregation at the point of generation is the most critical step. Prepare separate, clearly labeled hazardous waste containers for each waste stream.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats).
-
Contaminated lab supplies (e.g., pipette tips, microfuge tubes, weighing paper).
-
-
Liquid Waste:
-
Stock solutions of this compound (commonly dissolved in solvents like DMSO).
-
Aqueous solutions from experimental assays (e.g., cell culture media, buffers).
-
Solvent rinsates used to decontaminate glassware.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound.
-
Waste Collection and Storage
-
Containers: Use only chemically compatible, leak-proof containers for waste collection.[1] Plastic containers are often preferred for their durability.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent (e.g., "this compound in DMSO").
-
Storage Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[2][3] This area should be well-ventilated and away from general lab traffic.
-
Container Integrity: Keep waste containers securely closed except when adding waste.[2] Do not overfill containers; leave at least 10% headspace to allow for expansion.
Final Disposal
-
Institutional Procedures: Adhere strictly to your institution's chemical waste disposal guidelines. This typically involves arranging for waste pickup by the EHS department.
-
Prohibited Disposal Methods:
Experimental Protocol: Decontamination of Glassware
Reusable glassware that has come into contact with this compound must be decontaminated prior to washing.
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a solvent in which this compound is soluble (e.g., DMSO, ethanol).
-
Collect Rinsate: Collect this first rinsate as hazardous liquid waste.
-
Subsequent Rinses: Perform a second rinse with the same solvent and collect the rinsate in the same hazardous waste container.
-
Washing: After decontamination, the glassware can be washed using standard laboratory procedures.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Pdhk1-IN-1
Essential Safety and Handling Guide for Pdhk1-IN-1
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a research-grade kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this compound should be handled with the caution required for all chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
The primary line of defense when handling any chemical is appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound. A thorough risk assessment should be conducted before beginning any experiment to determine if additional protection is necessary for specific procedures.
| PPE Category | Minimum Requirement | Specific Recommendations & Considerations |
| Eye and Face Protection | Safety glasses with side shields | For tasks with a splash hazard, such as preparing solutions or handling larger quantities, chemical splash goggles should be worn. A face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Disposable nitrile gloves | Nitrile gloves offer good protection against incidental contact. For prolonged contact or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for most procedures. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If there is a risk of aerosolization or if handling large quantities of the solid compound, a NIOSH-approved respirator may be necessary. All weighing of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing at -20°C.[1]
2. Preparation of Solutions:
-
All handling of the solid compound, including weighing and preparation of stock solutions, should be conducted in a chemical fume hood to prevent inhalation of any airborne particles.
-
Allow the compound to reach room temperature before opening to avoid condensation.
-
Use the appropriate solvent as recommended by the supplier or experimental protocol.
3. Experimental Use:
-
Always wear the recommended PPE.
-
Handle solutions with care to avoid splashes and aerosols.
-
Work in a well-ventilated area.
-
Avoid contact with skin and eyes.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
For all exposures, be prepared to provide the Safety Data Sheet (SDS) or relevant chemical information to emergency medical personnel.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Unused Compound and Solutions: Unused solid compound and solutions containing this compound must be disposed of as hazardous chemical waste. Do not pour chemical waste down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizing the Workflow
The following diagram illustrates the key workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
